Gentamicin C1
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H43N5O7/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAZRRDELHUEMR-CAMVTXANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H43N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023091 | |
| Record name | Gentamicin C1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Freely soluble in water, Soluble in pyridine, dimethylformamide, in acidic media with salt formation; moderately soluble in methanol, ethanol, acetone; practically insoluble in benzene, halogenated hydrocarbons | |
| Record name | Gentamicin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White amorphous powder | |
CAS No. |
25876-10-2, 1403-66-3 | |
| Record name | Gentamicin C1 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25876-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gentamicin C1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025876102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gentamicin C1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gentamicin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.332 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GENTAMICIN C1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I904Y9FPPV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Gentamicin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
102-108 °C | |
| Record name | Gentamicin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3087 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Gentamicin C1 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the chemical structure, properties, and mechanism of action of Gentamicin (B1671437) C1, a key component of the gentamicin antibiotic complex. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Structure and Identification
Gentamicin C1 is an aminoglycoside antibiotic characterized by its three-ring structure, consisting of a central 2-deoxystreptamine (B1221613) ring glycosidically linked to a purpurosamine and a garosamine (B1245194) ring.[1] The specific stereochemistry and substitutions on these rings are crucial for its antibacterial activity.
The IUPAC name for this compound is (2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol.
Below is a two-dimensional representation of the chemical structure of this compound:
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound. It is important to note that some reported values may pertain to the gentamicin complex or its sulfate (B86663) salt, as pure this compound is primarily a component of this mixture.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C21H43N5O7 | [2] |
| Molecular Weight | 477.6 g/mol | [2] |
| CAS Number | 25876-10-2 | [3] |
| Appearance | White to buff-colored powder | [4] |
| Melting Point | 125-130 °C (for Pentaacetate Salt) | |
| Solubility | Freely soluble in water; Insoluble in most organic solvents. | |
| Optical Rotation | [α]D25 +102° (for Gentamicin Sulfate in water) |
Table 2: Acid-Base Properties
The pKa values of the five amino groups in the gentamicin complex have been determined experimentally. These values are critical for understanding the molecule's charge state at physiological pH and its interaction with biological targets.
| Amino Group Position | pKa Value |
| N-1 | 7.7 |
| N-3 | 6.4 |
| N-2' | Not Determined |
| N-6' | 9.8 |
| N-3'' | 8.5 |
| Source: |
Mechanism of Action
This compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. This process is initiated by the binding of the antibiotic to the 30S ribosomal subunit. This interaction disrupts the fidelity of translation, leading to the incorporation of incorrect amino acids into the growing polypeptide chain and ultimately causing premature termination of translation. The accumulation of non-functional or toxic proteins disrupts the bacterial cell membrane integrity, leading to cell death.
The following diagram illustrates the mechanism of action of this compound.
Caption: Mechanism of action of this compound.
Experimental Protocols
This section outlines the methodologies for key experiments related to the characterization of this compound.
Determination of Melting Point
The melting point of a solid compound is a key indicator of its purity. A common method for its determination is the capillary melting point technique.
Protocol:
-
A small, powdered sample of the substance is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt (onset point) and the temperature at which it is completely liquid (clear point) are recorded as the melting range.
Determination of Solubility
The solubility of a compound in various solvents is a fundamental physical property.
Protocol:
-
A known mass of the solute (this compound) is added to a known volume of the solvent (e.g., water, ethanol) in a container at a specific temperature.
-
The mixture is agitated (e.g., by stirring or sonication) until equilibrium is reached, meaning no more solute dissolves.
-
The undissolved solute, if any, is separated from the solution by filtration or centrifugation.
-
The concentration of the solute in the saturated solution is then determined by a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Determination of pKa Values by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the pKa values of ionizable groups in a molecule.
Protocol:
-
A solution of the aminoglycoside is prepared in a suitable solvent (e.g., D2O).
-
The pH of the solution is adjusted incrementally by adding small amounts of a strong acid (e.g., DCl) or a strong base (e.g., NaOD).
-
After each pH adjustment, 1H and 15N NMR spectra are recorded.
-
The chemical shifts of the protons and nitrogen atoms adjacent to the amino groups are monitored as a function of pH.
-
The pKa value for each amino group is determined by fitting the chemical shift titration data to the Henderson-Hasselbalch equation.
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive and specific method for the separation, identification, and quantification of the components of the gentamicin complex.
Protocol:
-
Sample Preparation: A solution of the gentamicin sample is prepared in a suitable solvent, typically water or a mixture of water and an organic solvent.
-
Chromatographic Separation: The sample solution is injected into a liquid chromatograph. The different gentamicin components are separated on a chromatographic column (e.g., a C18 reversed-phase column) based on their differential partitioning between the mobile phase and the stationary phase. A gradient elution is often employed.
-
Mass Spectrometric Detection: As the separated components elute from the column, they are introduced into the ion source of a mass spectrometer. The molecules are ionized (e.g., by electrospray ionization), and the resulting ions are separated based on their mass-to-charge ratio.
-
Data Analysis: The mass spectrometer detects the abundance of each ion, allowing for the identification and quantification of each gentamicin component.
The following diagram illustrates a general workflow for the analysis of this compound using LC-MS.
Caption: Experimental workflow for LC-MS analysis.
Conclusion
This compound is a critical component of the clinically important gentamicin antibiotic complex. A thorough understanding of its chemical structure, physicochemical properties, and mechanism of action is essential for its effective and safe use, as well as for the development of new and improved aminoglycoside antibiotics. The experimental protocols outlined in this guide provide a framework for the accurate characterization and analysis of this important molecule.
References
The Intricate Path to Gentamicin C1: A Technical Guide to its Biosynthesis in Micromonospora
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of Gentamicin (B1671437) C1, a critical component of the gentamicin antibiotic complex produced by the actinomycete Micromonospora. This document details the enzymatic steps, genetic basis, and experimental methodologies used to elucidate this complex pathway, offering valuable insights for researchers in antibiotic development and microbial biotechnology.
The Gentamicin C1 Biosynthetic Pathway: A Multi-Enzymatic Cascade
The biosynthesis of this compound is a complex process involving a series of enzymatic reactions that modify a central 2-deoxystreptamine (B1221613) (2-DOS) core. The pathway branches to produce the various components of the gentamicin C complex, with the formation of this compound being the result of a specific series of methylation, oxidation, transamination, and dehydroxylation events.
The journey to this compound begins with the formation of the key intermediate, gentamicin X2. From this branch point, two main pathways diverge, one leading to Gentamicin C1a and C2b, and the other, through the action of the C-methyltransferase GenK, leading to G418, a precursor for Gentamicins C2a, C2, and ultimately C1.[1][2]
The key enzymatic steps in the biosynthesis of this compound from Gentamicin X2 are:
-
C-6' Methylation: The radical SAM-dependent methyltransferase, GenK , catalyzes the methylation of gentamicin X2 at the C-6' position to form G418. This is a critical branching point in the pathway.[3]
-
Oxidation and Transamination: The dehydrogenase GenQ and the aminotransferase GenB1 work in concert to convert the 6'-hydroxyl group of G418 into an amino group, forming the intermediate JI-20B.[4]
-
Dehydroxylation: The phosphotransferase GenP , along with the PLP-dependent enzymes GenB3 and GenB4 , are responsible for the 3',4'-didehydroxylation of JI-20B to produce gentamicin C2a.[5]
-
Epimerization: The enzyme GenB2 catalyzes the epimerization of gentamicin C2a to gentamicin C2.
-
N-6' Methylation: Finally, the N-methyltransferase GenL catalyzes the terminal methylation of gentamicin C2 at the 6'-amino position to yield this compound. Interestingly, the gene encoding GenL is not located within the main gentamicin biosynthetic gene cluster.
Quantitative Data on Gentamicin Production
The production of gentamicin is influenced by various fermentation parameters. The following tables summarize key quantitative data related to the fermentation of Micromonospora species for gentamicin production. Enzyme kinetic parameters for the biosynthetic enzymes are not widely reported in the literature.
| Parameter | Optimized Value | Reference |
| Carbon Source | Potato Starch | |
| Nitrogen Source | Soybean Meal | |
| CoCl₂ Concentration | 0.006 g/L | |
| pH for Cell Growth | 7.2 | |
| pH for Gentamicin Production | 6.8 | |
| Optimal Inoculum Age | 72 hours | |
| Optimal Inoculum Level | 6% (v/v) |
Table 1: Optimized Fermentation Parameters for Gentamicin Production by Micromonospora purpurea.
| Medium Component | Concentration (g/L) |
| Starch | 7.5 |
| Soybean Meal | 5.0 |
| K₂HPO₄ | 1.2 |
| CaCO₃ | 4.0 |
| FeSO₄ | 0.03 |
| CoCl₂ | 0.001 |
Table 2: Optimized Medium Composition for Gentamicin Production by Micromonospora echinospora.
| Strain | Gentamicin Titer (u/mL) |
| M. purpurea GK1101 (ΔgenK) | 792.24 |
| M. purpurea GbKL202 (ΔgenKΔgenL) | 780.39 |
Table 3: Comparison of Gentamicin Titer in Engineered Micromonospora purpurea Strains.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound biosynthesis.
Gene Deletion in Micromonospora (e.g., ΔgenK)
This protocol describes a general method for creating in-frame gene deletions in Micromonospora using homologous recombination, a technique frequently employed to elucidate gene function in the gentamicin biosynthetic pathway.
Materials:
-
Micromonospora strain
-
E. coli donor strain (e.g., S17-1)
-
Suicide vector (e.g., pKC1139)
-
Primers for amplifying flanking regions of the target gene
-
Restriction enzymes
-
T4 DNA ligase
-
Appropriate antibiotics for selection
-
Media for E. coli and Micromonospora growth and conjugation (e.g., LB, MS agar)
Procedure:
-
Construction of the Gene Deletion Vector:
-
Amplify the upstream and downstream flanking regions (approx. 1-2 kb each) of the target gene from Micromonospora genomic DNA using PCR.
-
Clone the two flanking regions into a suicide vector, such as pKC1139, which cannot replicate in Micromonospora. The two fragments should be ligated in the correct orientation to create an in-frame deletion upon recombination.
-
Transform the resulting plasmid into an E. coli strain suitable for conjugation.
-
Verify the correct construction of the plasmid by restriction digestion and DNA sequencing.
-
-
Conjugation and Integration:
-
Grow cultures of the E. coli donor strain containing the deletion vector and the recipient Micromonospora strain.
-
Mix the donor and recipient cells and plate them on a suitable conjugation medium (e.g., MS agar).
-
After incubation, overlay the plates with an appropriate antibiotic to select for Micromonospora exconjugants that have integrated the plasmid into their chromosome via a single homologous recombination event.
-
-
Excision and Screening for Double Crossovers:
-
Inoculate the single-crossover mutants into a non-selective liquid medium and grow for several generations to allow for a second crossover event to occur, which will excise the plasmid.
-
Plate the culture onto a suitable medium to obtain single colonies.
-
Screen the colonies for the loss of the antibiotic resistance marker carried on the vector, indicating a double-crossover event.
-
Confirm the deletion of the target gene in the selected colonies by PCR using primers that flank the deleted region and by Southern blot analysis.
-
In Vitro Enzyme Assay for Methyltransferases (e.g., GenL)
This protocol outlines a general method for assaying the activity of methyltransferases involved in gentamicin biosynthesis, such as GenL.
Materials:
-
Purified recombinant methyltransferase (e.g., His-tagged GenL)
-
Substrate (e.g., Gentamicin C2)
-
S-adenosyl-L-methionine (SAM), the methyl donor
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.8)
-
LC-MS system for product analysis
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the purified enzyme, the substrate, and SAM in the reaction buffer.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., chloroform) to denature the enzyme.
-
-
Product Analysis:
-
Centrifuge the reaction mixture to pellet the precipitated protein.
-
Analyze the supernatant by LC-MS to detect the formation of the methylated product (e.g., this compound). The product will have a higher molecular weight corresponding to the addition of a methyl group.
-
HPLC-MS Analysis of Gentamicin Components
This protocol provides a general method for the separation and quantification of gentamicin components from a fermentation broth or in vitro reaction.
Materials:
-
HPLC system coupled to a mass spectrometer (MS)
-
C18 reversed-phase column
-
Mobile phase A: Water with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid)
-
Mobile phase B: Acetonitrile with an ion-pairing agent
-
Gentamicin standards (C1, C1a, C2, C2a, etc.)
Procedure:
-
Sample Preparation:
-
Centrifuge the fermentation broth to remove cells.
-
The supernatant can be directly analyzed or further purified/concentrated using solid-phase extraction (SPE).
-
-
HPLC Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Elute the gentamicin components using a gradient of increasing mobile phase B concentration. The gradient will separate the different components based on their hydrophobicity.
-
-
MS Detection:
-
The eluent from the HPLC is introduced into the mass spectrometer.
-
The mass spectrometer is operated in positive ion mode to detect the protonated molecular ions of the gentamicin components.
-
Quantification can be performed by comparing the peak areas of the components in the sample to those of known concentrations of standards.
-
Conclusion
The biosynthesis of this compound in Micromonospora is a testament to the intricate and highly regulated metabolic capabilities of these microorganisms. A thorough understanding of this pathway, from the genetic level to the detailed enzymatic mechanisms, is paramount for the rational design of metabolic engineering strategies aimed at improving the yield of specific desired components like this compound or for the combinatorial biosynthesis of novel aminoglycoside antibiotics with improved therapeutic properties. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate and manipulate this important biosynthetic pathway.
References
- 1. Exclusive Production of Gentamicin C1a from Micromonospora purpurea by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Recent advances in the biosynthetic pathway and structural modification of gentamicin [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Mechanism of Action of Gentamicin C1 on Bacterial Ribosomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gentamicin (B1671437), a potent broad-spectrum aminoglycoside antibiotic, is a cornerstone in the treatment of severe Gram-negative bacterial infections. It is a mixture of several related components, primarily Gentamicin C1, C1a, and C2. While the components share a common mechanism of action, subtle structural differences influence their binding affinities and efficacy. This technical guide provides a comprehensive overview of the molecular mechanism by which this compound, a key component of the gentamicin complex, exerts its antibacterial effects by targeting the bacterial ribosome.
This compound's primary mode of action is the inhibition of bacterial protein synthesis.[1][2] By binding to the 30S ribosomal subunit, it introduces errors in translation and disrupts the normal functioning of the ribosome, ultimately leading to bacterial cell death.[2][3] This guide will delve into the specifics of its binding site, the molecular interactions that govern its activity, its impact on translational fidelity, and the experimental protocols used to elucidate these mechanisms.
The Primary Target: The Bacterial 30S Ribosomal Subunit
The bacterial ribosome, a complex molecular machine responsible for protein synthesis, is the primary target of this compound. Specifically, this compound binds to the 30S subunit, the smaller of the two ribosomal subunits, which plays a crucial role in decoding the messenger RNA (mRNA) template.[1] The binding of this compound to the 30S subunit is irreversible and is the initial step in its cascade of inhibitory actions.
Binding Site and Molecular Interactions
This compound binds to a specific region on the 16S ribosomal RNA (rRNA) within the 30S subunit, known as the A-site. The A-site is critical for the selection of the correct aminoacyl-tRNA (aa-tRNA) that corresponds to the mRNA codon being read.
The interaction of this compound with the A-site is characterized by a network of hydrogen bonds between the amino and hydroxyl groups of the antibiotic and the nucleotides of the 16S rRNA. Key nucleotides involved in this interaction include A1408, A1492, A1493, and G1494.
-
Ring I and II Interactions: Rings I and II of the gentamicin molecule are crucial for its specific interaction with the A-site. The amino groups at positions 1 and 3 of ring II form hydrogen bonds with U1495 and G1494, respectively.
-
Ring III Interactions: Ring III, which is a garosamine (B1245194) moiety in Gentamicin C, directs specific interactions with conserved base pairs in the A-site.
The binding of this compound induces a conformational change in the A-site, forcing the universally conserved nucleotides A1492 and A1493 to flip out from their stacked position within the helix. This "flipped-out" conformation mimics the state of the ribosome when a cognate aa-tRNA is bound, even in the absence of the correct tRNA.
Mechanism of Action: Disruption of Protein Synthesis
The binding of this compound to the ribosomal A-site disrupts protein synthesis through a multi-faceted mechanism:
4.1. Induction of mRNA Misreading: The conformational change induced by this compound in the A-site is the primary cause of mRNA misreading. By stabilizing the "flipped-out" conformation of A1492 and A1493, this compound lowers the decoding fidelity of the ribosome. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, as near-cognate aa-tRNAs are mistakenly accepted. The accumulation of non-functional or misfolded proteins is highly toxic to the bacterial cell.
4.2. Inhibition of Translocation: In addition to causing misreading, this compound also inhibits the translocation step of elongation. Translocation is the process where the ribosome moves one codon down the mRNA, a step that is essential for the continuation of protein synthesis. By binding to the A-site, this compound sterically hinders the movement of the tRNAs and the mRNA through the ribosome.
4.3. Disruption of Ribosome Recycling: Some studies suggest that aminoglycosides like gentamicin can also interfere with the final stage of translation, ribosome recycling. This would lead to a depletion of functional ribosomes available for new rounds of protein synthesis.
Quantitative Data
The following table summarizes the key quantitative parameters related to the interaction of this compound with the bacterial ribosome.
| Parameter | Value | Organism/System | Method | Reference |
| Dissociation Constant (Kd) | 0.5 µM | E. coli A-site RNA oligonucleotide | Chemical Footprinting | |
| IC50 (In Vitro Translation) | ~1.0 µM | E. coli S30 extract | Cell-free translation assay |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study the mechanism of action of this compound.
6.1. Chemical Footprinting with Dimethyl Sulfate (B86663) (DMS)
This technique is used to identify the binding site of a ligand on an RNA molecule by probing the accessibility of the RNA bases to chemical modification.
Protocol:
-
Preparation of 30S Ribosomal Subunits: Isolate 70S ribosomes from E. coli MRE600 by sucrose (B13894) gradient centrifugation. Dissociate 70S ribosomes into 30S and 50S subunits by dialysis against a low-magnesium buffer. Purify the 30S subunits by a further sucrose gradient centrifugation.
-
Binding Reaction: Incubate purified 30S ribosomal subunits (final concentration 100 nM) with varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) in a buffer containing 80 mM potassium cacodylate (pH 7.2), 150 mM KCl, 5 mM Mg(OAc)2, and 6 mM β-mercaptoethanol for 30 minutes at 37°C.
-
DMS Modification: Add dimethyl sulfate (DMS) to a final concentration of 1 mg/ml and incubate for 10 minutes at 37°C. DMS methylates the N1 of adenine (B156593) and N7 of guanine (B1146940) in single-stranded or accessible regions of the RNA.
-
Quenching: Stop the reaction by adding a quenching buffer containing β-mercaptoethanol.
-
RNA Extraction: Extract the 16S rRNA from the treated subunits using a phenol-chloroform extraction followed by ethanol (B145695) precipitation.
-
Primer Extension Analysis: Use a radiolabeled primer that is complementary to a region downstream of the expected binding site to perform reverse transcription. The reverse transcriptase will stop at the sites of chemical modification.
-
Gel Electrophoresis and Autoradiography: Separate the cDNA products on a denaturing polyacrylamide gel. Visualize the bands by autoradiography. The positions of the stops, and any protection from modification in the presence of this compound, reveal the binding site.
6.2. In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.
Protocol:
-
Preparation of S30 Extract: Prepare a crude cell extract (S30) from E. coli containing all the necessary components for translation (ribosomes, tRNAs, aminoacyl-tRNA synthetases, initiation, elongation, and release factors).
-
Reaction Mixture: Prepare a reaction mixture containing the S30 extract, a buffer system (e.g., containing Tris-HCl, KCl, Mg(OAc)2, DTT), an energy source (ATP and GTP), an amino acid mixture (including a radiolabeled amino acid like [35S]-methionine), and a template mRNA (e.g., luciferase mRNA).
-
Inhibition Assay: Set up a series of reactions with varying concentrations of this compound. Include a no-drug control and a control with a known translation inhibitor (e.g., chloramphenicol).
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes) to allow for protein synthesis.
-
Quantification of Protein Synthesis:
-
Radiolabel Incorporation: Precipitate the newly synthesized proteins using trichloroacetic acid (TCA), collect the precipitate on a filter, and measure the incorporated radioactivity using a scintillation counter.
-
Luciferase Assay: If using luciferase mRNA, add luciferin (B1168401) substrate and measure the luminescence, which is proportional to the amount of functional luciferase synthesized.
-
-
Data Analysis: Plot the percentage of inhibition of protein synthesis against the concentration of this compound. Calculate the IC50 value, which is the concentration of the drug that inhibits protein synthesis by 50%.
6.3. Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM allows for the high-resolution structural determination of biological macromolecules in their near-native state.
Protocol:
-
Complex Formation: Incubate purified 70S ribosomes with a saturating concentration of this compound to form the ribosome-antibiotic complex.
-
Grid Preparation: Apply a small volume of the complex solution to an EM grid, blot away the excess liquid, and rapidly plunge-freeze the grid in liquid ethane. This vitrifies the sample, preserving the structure of the complex.
-
Data Collection: Collect a large dataset of images of the frozen-hydrated particles at different tilt angles using a transmission electron microscope equipped with a direct electron detector.
-
Image Processing:
-
Motion Correction: Correct for beam-induced motion of the particles.
-
Particle Picking: Automatically select individual ribosome particles from the micrographs.
-
2D Classification: Classify the particles into different views to remove junk particles and assess sample homogeneity.
-
3D Reconstruction: Generate an initial 3D model and refine it to high resolution using the 2D class averages.
-
3D Classification: Further classify the particles in 3D to separate different conformational states of the ribosome.
-
-
Model Building and Refinement: Build an atomic model of the ribosome-Gentamicin C1 complex into the final cryo-EM density map and refine it to fit the map.
-
Structural Analysis: Analyze the final structure to identify the precise binding pocket of this compound and its interactions with the ribosomal RNA and proteins.
Conclusion
This compound is a highly effective antibiotic that targets the bacterial ribosome with high specificity. Its mechanism of action is a well-characterized process involving binding to the 30S ribosomal subunit's A-site, which leads to a cascade of events including mRNA misreading and inhibition of translocation. The detailed understanding of its interaction with the ribosome, facilitated by the experimental techniques outlined in this guide, provides a solid foundation for the rational design of new aminoglycoside antibiotics with improved efficacy and reduced toxicity. The continued study of these mechanisms is crucial in the ongoing battle against antibiotic resistance.
References
Gentamicin C1: A Technical Guide to its Discovery and Isolation from the Gentamicin Complex
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and isolation of Gentamicin (B1671437) C1, a key component of the gentamicin antibiotic complex. Gentamicin, produced by the fermentation of Micromonospora purpurea, is a mixture of structurally related aminoglycoside compounds, primarily the Gentamicin C group.[1][2][3] The individual components, while structurally similar, exhibit variations in their biological activity and toxicity profiles, making their isolation and characterization crucial for research and pharmaceutical development.[4]
Discovery and Composition of the Gentamicin Complex
Gentamicin was first reported in 1963 by Weinstein et al., following its isolation from Micromonospora purpurea. It was soon discovered that gentamicin is not a single compound but a complex of several major and minor components. The major components of the Gentamicin C complex are designated as C1, C1a, C2, C2a, and C2b. These components differ primarily in the methylation patterns on the purpurosamine (2-amino-hexose) ring.
The relative proportions of these components can vary depending on the manufacturing process, fermentation conditions, and purification procedures. Understanding the composition of the complex is a critical first step in the isolation of any single component.
Table 1: Typical Composition of Major Gentamicin Congeners in Clinical Formulations
| Gentamicin Component | Typical Percentage Range (%) | Key Structural Feature |
| Gentamicin C1 | 25 - 50% | N-methylated at the 6' position. |
| Gentamicin C1a | 10 - 35% | Lacks methyl groups on the purpurosamine ring. |
| Gentamicin C2 + C2a | 25 - 55% | Contains a methyl group at the 6' position but has a free amine. |
Note: The ranges are based on USP standards and observed variations in clinical formulations.
Methodologies for the Isolation of this compound
The separation of the highly polar and structurally similar components of the gentamicin complex presents a significant chromatographic challenge. The lack of a strong UV-absorbing chromophore in the native molecules further complicates detection. Over the years, several methodologies have been developed to overcome these challenges, with liquid chromatography being the predominant technique.
Logical Workflow for this compound Isolation
The general process for isolating this compound from a fermentation broth involves several key stages, from initial extraction to final purification and characterization.
Caption: General workflow for the isolation and purification of this compound.
Experimental Protocol 1: Ion-Pairing Reversed-Phase HPLC (IP-RPLC)
This is a widely used technique for separating aminoglycosides. It involves the use of a volatile perfluorinated carboxylic acid, such as trifluoroacetic acid (TFA), as an ion-pairing agent in the mobile phase.
Objective: To separate the five major gentamicin congeners (C1, C1a, C2, C2a, and C2b).
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system
-
Acclaim AmG C18 column or equivalent C18 column
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD)
-
Gentamicin sulfate (B86663) standard
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
Procedure:
-
Sample Preparation:
-
Dissolve 25 mg of gentamicin sulfate sample in 25 mL of the mobile phase to create a 1 mg/mL stock solution.
-
Dilute the stock solution with the mobile phase to a working concentration of 0.2 mg/mL for analysis.
-
-
Mobile Phase Preparation:
-
Prepare a 100 mM TFA aqueous solution. For accelerated analysis, 2% acetonitrile can be added to the 100 mM TFA.
-
-
Chromatographic Conditions:
-
Column: Acclaim AmG C18 (or similar C18, 4.6 x 250 mm, 5-µm)
-
Mobile Phase: Isocratic elution with 100 mM aqueous TFA.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Column Temperature: 30 °C
-
Injection Volume: 10-20 µL
-
Detection: CAD or ELSD.
-
Expected Outcome: This method should provide good separation of the five major gentamicin congeners, with resolutions greater than 3 between the C2 isomers (C2, C2a, and C2b).
Experimental Protocol 2: HPLC with Pre-column Derivatization
To overcome the challenge of poor UV absorbance, pre-column derivatization can be employed to attach a UV-active protecting group to the gentamicin components.
Objective: To separate gentamicin components using a UV-active protecting group suitable for HPLC with UV detection.
Materials and Equipment:
-
HPLC system with a UV detector
-
YMC ODS AQ column (or equivalent C18 column)
-
Benzyl (B1604629) chloroformate
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Catalyst for hydrogenation (e.g., Palladium on carbon)
Procedure:
-
Protection (Derivatization) Step:
-
Protect the amine groups of all gentamicin components in a mixture using 6.5 equivalents of benzyl chloroformate. This forms a benzyl carbamate (B1207046) derivative.
-
-
HPLC Separation:
-
Prepare a crude solution of the protected gentamicin mixture in anhydrous acetonitrile.
-
Column: YMC ODS AQ, 4.6 x 150 mm
-
Mobile Phase: Isocratic elution with a 70:30 mixture of acetonitrile and 0.05% aqueous trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 215 nm.
-
Collect the fractions corresponding to the protected this compound peak.
-
-
Deprotection Step:
-
Achieve deprotection of the C1 amine groups using catalytic hydrogenation to remove the benzyl carbamate group.
-
Isolate the pure this compound component by catalyst filtration and solvent removal.
-
Expected Outcome: This method allows for the separation and quantification of gentamicin components using standard UV detectors. The elution order and resolution will depend on the specific protecting group and chromatographic conditions used.
Characterization and Identification
Following isolation, the purity and identity of the this compound fraction must be confirmed.
Relationship of Major Gentamicin C Components
The structural differences between the major C components are subtle yet significant for their chromatographic separation and biological activity.
Caption: Structural relationships between major Gentamicin C components.
Techniques for Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of the isolated components. Specific signals in the spectra can be used as markers to identify each gentamicin congener without the need for reference standards.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the isolated this compound and to provide further structural information.
-
High-Performance Liquid Chromatography (HPLC): The purity of the isolated fraction is typically assessed by re-injecting the sample into an HPLC system and observing a single, sharp peak corresponding to this compound.
By employing these sophisticated isolation and characterization techniques, researchers can obtain highly pure this compound, enabling further investigation into its specific antibacterial properties, pharmacokinetic profile, and potential for therapeutic applications.
References
A Deep Dive into the Structural Nuances of Gentamicin C Components: C1, C1a, and C2
For Researchers, Scientists, and Drug Development Professionals
Gentamicin, a potent broad-spectrum aminoglycoside antibiotic, is not a single molecular entity but rather a complex mixture of structurally related compounds. The major components of this complex, Gentamicin C1, C1a, and C2, exhibit subtle yet significant structural variations that influence their biological activity and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the core structural differences between these three key components, offering valuable insights for researchers in drug discovery and development.
Core Structural Differences: The Role of Methylation
The fundamental structural backbone of the Gentamicin C components consists of a central 2-deoxystreptamine (B1221613) ring linked to a garosamine (B1245194) and a purpurosamine sugar moiety. The key distinction between this compound, C1a, and C2 lies in the degree of methylation at the 6' position of the purpurosamine ring[1][2].
-
Gentamicin C1a: This component is the foundational structure of the C-series, characterized by the absence of any methyl groups at the 6'-position of the purpurosamine ring. Both R-groups at this position are hydrogen atoms[3][4].
-
Gentamicin C2: Structurally intermediate, Gentamicin C2 possesses a single methyl group at the 6'-position of the purpurosamine ring[3].
-
This compound: This component is the most methylated of the three, featuring two methyl groups at the 6'-position of the purpurosamine ring.
These seemingly minor variations in methylation have a profound impact on the molecule's interaction with its biological target, the bacterial ribosome, thereby affecting its antibiotic efficacy and potential for toxicity.
Quantitative Data Summary
The structural differences are quantitatively reflected in the molecular formula and molecular weight of each component.
| Component | R1 Group | R2 Group | Molecular Formula | Molecular Weight ( g/mol ) |
| Gentamicin C1a | H | H | C19H39N5O7 | 449.54 |
| Gentamicin C2 | H | CH3 | C20H41N5O7 | 463.57 |
| This compound | CH3 | CH3 | C21H43N5O7 | 477.59 |
Structural Relationship Visualization
The hierarchical relationship based on the methylation pattern can be visualized as a logical progression from the unmethylated precursor to the fully methylated analogue.
Experimental Protocols for Differentiation and Characterization
The separation and identification of the individual Gentamicin C components are crucial for both quality control in pharmaceutical manufacturing and for detailed pharmacological studies. High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To separate the individual Gentamicin C components from a mixture.
-
Methodology:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution is often employed, starting with a highly aqueous mobile phase (e.g., water with an ion-pairing agent like heptafluorobutyric acid) and gradually increasing the proportion of an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Detection: As aminoglycosides lack a strong chromophore, derivatization is necessary for UV detection. A common method is pre-column derivatization with o-phthalaldehyde (B127526) (OPA) or post-column derivatization with ninhydrin. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used for detection without derivatization.
-
Quantification: The concentration of each component is determined by comparing the peak area to that of a known standard.
-
Mass Spectrometry (MS)
-
Objective: To confirm the identity of the separated components by determining their mass-to-charge ratio (m/z).
-
Methodology:
-
Ionization: Electrospray ionization (ESI) is the most common technique for analyzing aminoglycosides due to their polar nature.
-
Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is used to accurately determine the molecular weight.
-
Tandem MS (MS/MS): To further confirm the structure, tandem mass spectrometry can be performed. The parent ion of a specific Gentamicin component is isolated and fragmented, and the resulting fragmentation pattern provides a unique fingerprint for that molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide detailed structural elucidation of the Gentamicin C components.
-
Methodology:
-
Sample Preparation: The purified component is dissolved in a suitable deuterated solvent, typically D2O.
-
1H NMR: Proton NMR spectra will show distinct signals for the methyl groups at the 6'-position. The number and integration of these signals can differentiate between C1, C1a, and C2.
-
13C NMR: Carbon NMR provides information on the carbon skeleton. The chemical shifts of the carbons in the purpurosamine ring will be affected by the degree of methylation.
-
2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to assign all the proton and carbon signals and confirm the connectivity of the atoms within the molecule.
-
Biological Implications of Structural Differences
The methylation at the 6'-position of the purpurosamine ring influences the binding affinity of the Gentamicin components to the A-site of the bacterial 16S ribosomal RNA. Although all three components share the same mechanism of action—inducing mistranslation and inhibiting protein synthesis—their potencies can differ. Variations in their antibacterial spectrum and susceptibility to bacterial resistance mechanisms can also be attributed to these subtle structural modifications. Furthermore, the pharmacokinetic properties, such as clearance and volume of distribution, have been shown to differ among the components, which can have clinical and toxicological significance.
Conclusion
A thorough understanding of the structural differences between this compound, C1a, and C2 is paramount for the development of safer and more effective aminoglycoside therapies. The precise control and characterization of the composition of Gentamicin mixtures are critical for ensuring consistent clinical outcomes. The analytical methodologies outlined in this guide provide a robust framework for the accurate identification and quantification of these closely related but distinct antibiotic agents.
References
In Vitro Antibacterial Spectrum of Gentamicin C1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro antibacterial spectrum of Gentamicin (B1671437) C1, a major component of the gentamicin complex. The document presents quantitative data on its activity against a range of clinically relevant bacteria, details the experimental protocols for determining antibacterial susceptibility, and includes a visual representation of the experimental workflow.
Introduction
Gentamicin is a broad-spectrum aminoglycoside antibiotic widely used to treat severe bacterial infections. It is a complex mixture of several related components, primarily Gentamicin C1, C1a, C2, and C2a. While the activity of the gentamicin complex is well-documented, understanding the specific contribution of each component is crucial for optimizing therapeutic strategies and potentially reducing toxicity. This guide focuses on the in vitro antibacterial activity of this compound, providing researchers and drug development professionals with essential data and methodologies for their work.
In Vitro Antibacterial Spectrum of this compound
The antibacterial efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a bacterium. The following table summarizes the MIC values of this compound against a selection of Gram-negative and Gram-positive bacteria.
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | Wild-type | 2 |
| Klebsiella pneumoniae | Wild-type | 2 |
| Acinetobacter baumannii | Wild-type | 4 |
| Enterobacter cloacae | Wild-type | 2 |
| Staphylococcus aureus | MRSA | 4 |
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains. Data sourced from a study on the antibacterial activity of gentamicin congeners[1][2].
The data indicates that this compound exhibits activity against a range of clinically important pathogens. Notably, its activity against wild-type Gram-negative bacteria is comparable to other components of the gentamicin C complex[1].
Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)
The MIC values presented in this guide are typically determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This method is considered a gold standard for quantitative antimicrobial susceptibility testing.
Principle
The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined as the lowest concentration of the antimicrobial agent that inhibits visible growth of the microorganism after a specified incubation period.
Materials
-
This compound reference standard
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or McFarland turbidity standards
-
Pipettes and sterile tips
-
Incubator (35°C ± 2°C)
Procedure
-
Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound in a suitable solvent as recommended for the reference standard. Further dilutions are made in CAMHB to achieve the desired concentration range for the assay.
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hours) agar (B569324) plate, select several well-isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Microtiter Plates:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Add 50 µL of the appropriate this compound dilution to the first well of each row to be tested, creating a twofold serial dilution across the plate by transferring 50 µL from well to well. The final volume in each well will be 50 µL before the addition of the inoculum.
-
The final column of the plate should contain only CAMHB to serve as a growth control (no antibiotic). A sterility control well (CAMHB only, no inoculum) should also be included.
-
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpretation:
-
Following incubation, examine the plates for visible bacterial growth (turbidity or a pellet at the bottom of the well).
-
The MIC is recorded as the lowest concentration of this compound at which there is no visible growth.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Workflow for MIC determination by broth microdilution.
Conclusion
This technical guide provides a concise yet comprehensive overview of the in vitro antibacterial spectrum of this compound. The presented data and detailed experimental protocols offer a valuable resource for researchers and professionals in the field of antibacterial drug development. Further research into the activity of individual gentamicin components is warranted to fully understand their therapeutic potential and to develop strategies for more effective and safer aminoglycoside therapies.
References
A Technical Guide to the Pharmacokinetics and Tissue Distribution of Pure Gentamicin C1
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gentamicin (B1671437), a cornerstone aminoglycoside antibiotic, is not a single entity but a complex of several components, primarily C1, C1a, and C2. These components exhibit distinct pharmacokinetic profiles, which can have significant clinical and toxicological implications. This technical guide focuses on the pharmacokinetics and tissue distribution of pure Gentamicin C1, providing a comprehensive overview of its absorption, distribution, metabolism, and excretion (ADME) properties. While data on the tissue distribution of pure this compound is limited, this guide consolidates available information on total gentamicin distribution and relevant experimental methodologies to inform future research and drug development efforts.
Pharmacokinetics of this compound
Pharmacokinetic studies, predominantly in animal models, have revealed significant differences between the major components of gentamicin. This compound consistently demonstrates a larger volume of distribution and higher clearance compared to its counterparts, C1a and C2.
Intravenous Administration
Following intravenous administration, this compound exhibits distinct pharmacokinetic parameters as summarized in the tables below.
Table 1: Pharmacokinetic Parameters of this compound, C1a, and C2 in Beagles after a Single Intravenous Dose (4 mg/kg) [1][2]
| Parameter | This compound | Gentamicin C1a | Gentamicin C2 |
| Clearance (CL) (mL/min/kg) | 4.62 ± 0.71 | 1.81 ± 0.26 | 1.82 ± 0.25 |
| Volume of Distribution at Steady State (Vss) (L/kg) | 0.36 ± 0.04 | 0.14 ± 0.01 | 0.15 ± 0.02 |
| Half-life (t½) (min) | 64 ± 12 | 66 ± 12 | 63 ± 12 |
| Mean Residence Time (MRT) (min) | 81 ± 13 | 84 ± 12 | 79 ± 13 |
Table 2: Pharmacokinetic Parameters of this compound, C1a, and C2 in Horses after a Single Intravenous Dose (6.6 mg/kg)
| Parameter | This compound | Gentamicin C1a | Gentamicin C2 |
| Total Body Clearance (CL) (mL/min/kg) | 1.03 ± 0.08 | 1.62 ± 0.50 | 1.10 ± 0.15 |
| Apparent Volume of Distribution at Steady State (Vss) (L/kg) | 0.22 ± 0.05 | 0.26 ± 0.12 | 0.23 ± 0.05 |
| Half-life (t½) (h) | 3.1 (2.5-4.0) | 2.4 (2.0-3.2) | 3.3 (2.4-4.3) |
| Mean Residence Time (MRT) (h) | 3.6 ± 0.5 | 2.7 ± 0.3 | 3.5 ± 0.4 |
Table 3: Pharmacokinetic Parameters of this compound, C1a, C2, and C2a in Broiler Chickens after a Single Intravenous Dose (5 mg/kg)
| Parameter | This compound | Gentamicin C1a | Gentamicin C2 | Gentamicin C2a |
| Elimination Half-life (t½β) (h) | 1.69 | 6.45 | 3.87 | 5.24 |
| Total Body Clearance (CLB) (mL/h/kg) | 79.60 | 79.76 | 112.73 | 83.1 |
| Apparent Volume of Distribution at Steady State (Vss) (L/kg) | 0.19 | 0.35 | 0.32 | 0.34 |
| Mean Residence Time (MRT) (h) | 2.41 | 4.41 | 2.87 | 4.12 |
Intramuscular Administration
Table 4: Pharmacokinetic Parameters of this compound, C1a, and C2 in Healthy Piglets after a Single Intramuscular Dose (10 mg/kg) [3]
| Parameter | This compound | Gentamicin C1a | Gentamicin C2 |
| Maximum Plasma Concentration (Cmax) (µg/mL) | 30.08 ± 4.54 | 45.40 ± 7.02 | 51.53 ± 8.01 |
| Time to Maximum Plasma Concentration (Tmax) (h) | 0.58 ± 0.14 | 0.67 ± 0.10 | 0.67 ± 0.10 |
| Area Under the Curve (AUC0-inf) (h*µg/mL) | 91.26 ± 16.94 | 148.68 ± 29.84 | 167.97 ± 33.72 |
| Apparent Clearance (CL/F) (L/h/kg) | 0.11 ± 0.02 | 0.07 ± 0.01 | 0.06 ± 0.01 |
| Apparent Volume of Distribution (Vz/F) (L/kg) | 0.42 ± 0.07 | 0.28 ± 0.05 | 0.25 ± 0.05 |
| Terminal Half-life (T½) (h) | 2.61 ± 0.38 | 2.84 ± 0.45 | 2.86 ± 0.46 |
| Mean Residence Time (MRT) (h) | 3.42 ± 0.43 | 3.59 ± 0.50 | 3.61 ± 0.51 |
Tissue Distribution of Gentamicin
The tissue distribution of pure this compound has not been extensively studied. The available data primarily pertains to total gentamicin concentrations. These studies indicate that gentamicin accumulates in certain tissues, particularly the kidney.
Disclaimer: The following data represents the concentration of the total gentamicin mixture and not specifically the C1 component.
Table 5: Tissue Concentration of Total Gentamicin in Channel Catfish 96 hours after a Single Intramuscular Dose (4 mg/kg) [4]
| Tissue | Concentration (µg/g) |
| Kidney (Posterior) | 105.7 |
| Liver | 7.01 |
| Muscle | 0.13 |
Table 6: Peak Concentration and Area Under the Curve of Total Gentamicin in Human Serum and Subcutaneous Tissue after a Single Intravenous Bolus (240 mg) [5]
| Compartment | Peak Concentration (mg/L) | AUC (0-6h) (mg·min/L) |
| Serum | 17.1 ± 3.9 | 2146 ± 390 |
| Subcutaneous Tissue | 6.7 ± 2.0 | 1281 ± 390 |
Experimental Protocols
Animal Studies for Pharmacokinetics
-
Animal Models: Beagles, Horses, Broiler Chickens, and Piglets have been utilized in pharmacokinetic studies.
-
Administration: Gentamicin is typically administered as a single intravenous bolus or an intramuscular injection.
-
Dosing: Doses have ranged from 4 mg/kg to 10 mg/kg.
-
Sample Collection: Blood samples are collected at various time points post-administration. Plasma is separated by centrifugation for analysis.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the individual gentamicin components (C1, C1a, C2) in plasma.
Tissue Distribution Studies
-
Animal Models: Studies have been conducted in channel catfish and humans.
-
Administration: Intramuscular or intravenous administration is used.
-
Sample Collection: At the end of the study period, animals are euthanized, and tissues of interest (e.g., kidney, liver, muscle) are collected. In human studies, microdialysis probes can be used to sample the interstitial fluid of subcutaneous tissue.
-
Tissue Processing and Extraction:
-
Homogenization: Tissues can be homogenized to create a uniform sample.
-
Sodium Hydroxide (B78521) Digestion: A superior method for extracting gentamicin from tissues like kidney and skeletal muscle involves digestion with sodium hydroxide at 70°C for 20 minutes. This method has shown high recovery rates.
-
-
Analytical Methods:
-
Radioimmunoassay (RIA): A commercially available RIA can be used to determine gentamicin concentrations in plasma and tissues.
-
Fluorescence Polarization Immunoassay (FPIA): This immunoassay is another method used for the quantification of gentamicin in tissue extracts.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a highly sensitive and specific method for quantifying gentamicin in various biological matrices, including tissues.
-
Visualizations
Cellular Uptake of Gentamicin in Renal Proximal Tubule Cells
Gentamicin accumulation in the renal proximal tubule is a key factor in its nephrotoxicity. The uptake is a multi-step process involving electrostatic binding and endocytosis.
Caption: Cellular uptake pathway of gentamicin in renal proximal tubule cells.
Experimental Workflow for Gentamicin Quantification in Tissue Samples
The quantification of gentamicin in tissue samples involves several critical steps from sample collection to data analysis.
Caption: Workflow for the quantification of gentamicin in tissue samples.
Conclusion and Future Directions
The pharmacokinetic profile of pure this compound is characterized by a larger volume of distribution and higher clearance compared to other major gentamicin components. While the tissue distribution of total gentamicin is known to favor accumulation in the kidneys, specific quantitative data for pure this compound in various tissues remains a significant knowledge gap. Future research should focus on elucidating the tissue distribution profile of pure this compound to better understand its efficacy and toxicity, ultimately leading to more informed drug development and clinical use. The detailed experimental protocols and analytical methods outlined in this guide provide a foundation for conducting such crucial studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of this compound, C1a, and C2 in Beagles after a Single Intravenous Dose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Pharmacokinetics of this compound, C1a and C2 in Healthy and Infected Piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Distribution and Tissue Concentration of Gentamicin in the Channel Catfish - IAAAM1989 - VIN [vin.com]
- 5. Gentamicin concentrations in human subcutaneous tissue - PMC [pmc.ncbi.nlm.nih.gov]
Gentamicin C1: A Technical Guide to Solubility and Stability in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Gentamicin (B1671437) C1, a key component of the gentamicin antibiotic complex. Understanding these characteristics is critical for the accurate preparation of stock solutions, formulation development, and the design of reliable in vitro and in vivo studies. This document outlines quantitative solubility data, detailed experimental protocols for solubility and stability assessment, and visual representations of experimental workflows.
Solubility of Gentamicin C1
The solubility of an active pharmaceutical ingredient (API) is a fundamental property that dictates its handling and application in a laboratory setting. While gentamicin is commercially available as a sulfate (B86663) salt, which is freely soluble in water, the solubility of its individual components, such as this compound base, in various organic solvents is crucial for chromatographic analysis and specific formulation studies.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for Gentamicin base in a range of common laboratory solvents. It is important to note that the solubility of this compound is expected to be very similar to that of the Gentamicin base.
| Solvent | Solubility of Gentamicin Base (mg/mL) at 25±1°C[1] |
| Methanol | >25 |
| Ethanol | >25 |
| n-Butanol | >25 |
| Chloroform | >25 |
| Acetone | >25 |
| 2-Butanone | 2.6 |
| Toluene | 2.4 |
| Ethyl Acetate | 2.1 |
| Cyclohexane | 0.2 |
| Pyridine | 0.028 |
| Benzene | 0.0 |
| Carbon Tetrachloride | 0.0 |
| Isooctane | 0.0 |
| Diethyl Ether | 0.0 |
This compound is also known to be soluble in water and ethanol.[2] Gentamicin sulfate is freely soluble in water (50 mg/mL) but practically insoluble in alcohol and other organic solvents.[3]
Stability of this compound
The stability of this compound is influenced by several environmental factors, including pH, temperature, and exposure to light. Degradation of the molecule can lead to a loss of potency and the formation of potentially harmful byproducts.
Key Factors Influencing Stability
-
pH: Gentamicin exhibits optimal stability in a pH range of 4.5 to 7.0.[4] In acidic or alkaline conditions, it undergoes hydrolysis, leading to the formation of degradation products.[4]
-
Temperature: As with many antibiotics, elevated temperatures accelerate the degradation of gentamicin. Conversely, extremely low temperatures can reduce its solubility. Recommended storage for gentamicin solutions is typically refrigerated (2-8°C).
-
Light: Exposure to ultraviolet (UV) light can cause significant degradation of gentamicin. A study noted that exposure to UV light at 243 nm for 30 minutes resulted in a 42.14% decrease in availability.
-
Oxidation: Gentamicin can be susceptible to oxidative degradation. Studies have shown that exposure to an oxidizing atmosphere can lead to significant changes in the composition of gentamicin.
Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of stability assessment. It involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways. Typical stress conditions include:
-
Acid Hydrolysis: Treatment with 0.1 N HCl.
-
Base Hydrolysis: Treatment with 0.1 N NaOH.
-
Oxidative Degradation: Treatment with hydrogen peroxide.
-
Thermal Degradation: Exposure to high temperatures (e.g., 60°C).
-
Photolytic Degradation: Exposure to UV light.
A study on the forced degradation of gentamicin revealed significant degradation under basic, acidic, heat, and UV light conditions.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of this compound.
Protocol for Determining Solubility (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a specific solvent.
Methodology:
-
Preparation: Add an excess amount of this compound powder to a known volume of the desired laboratory solvent in a sealed, clear container (e.g., a glass vial). The excess solid should be visually apparent.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator is recommended for consistent agitation.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation at a controlled temperature can be used to facilitate the separation of the solid and liquid phases.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid precipitation, immediately dilute the aliquot with a suitable solvent in which this compound is freely soluble (e.g., water or a mobile phase used for analysis).
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the tested solvent at the specified temperature.
Caption: Workflow for Solubility Determination
Protocol for Stability Indicating Method Development and Forced Degradation Study
This protocol describes the process of developing a stability-indicating analytical method and conducting a forced degradation study to assess the stability of this compound.
Methodology:
Part 1: Method Development (HPLC)
-
Column and Mobile Phase Selection: Select a suitable HPLC column (e.g., C18) and a mobile phase that can effectively separate this compound from its potential degradation products. A common approach involves ion-pairing reversed-phase liquid chromatography (IP-RPLC) using an acidic mobile phase.
-
Derivatization (if necessary): Gentamicin lacks a strong chromophore, which can make UV detection challenging. Pre-column or post-column derivatization with reagents like o-phthaldialdehyde (OPA) can be employed to enhance detection by UV or fluorescence detectors.
-
Method Validation: Validate the analytical method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Part 2: Forced Degradation Study
-
Sample Preparation: Prepare stock solutions of this compound in appropriate solvents for each stress condition.
-
Application of Stress Conditions:
-
Acidic: Add 0.1 N HCl to the drug solution and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Basic: Add 0.1 N NaOH to the drug solution and incubate at a controlled temperature for a defined period.
-
Oxidative: Add a solution of hydrogen peroxide (e.g., 3-30%) to the drug solution and store at room temperature.
-
Thermal: Expose a solid sample or a solution of this compound to elevated temperatures (e.g., 60-80°C).
-
Photolytic: Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points during the stress testing (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization (for acidic and basic samples): Neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze the stressed samples using the validated stability-indicating HPLC method.
-
Data Evaluation:
-
Identify and quantify the amount of this compound remaining at each time point.
-
Identify and characterize any significant degradation products. Mass spectrometry is a valuable tool for this purpose.
-
Determine the degradation kinetics and pathways.
-
Caption: Forced Degradation Study Workflow
Conclusion
This technical guide provides essential information on the solubility and stability of this compound for laboratory professionals. The provided quantitative data and detailed experimental protocols serve as a valuable resource for ensuring the accurate and effective use of this important antibiotic component in research and development. Adherence to these guidelines will contribute to the generation of reliable and reproducible scientific data.
References
The Genesis of a Potent Antibiotic: A Technical Guide to the Historical Development and Significance of Gentamicin C1 Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical journey and scientific importance of Gentamicin (B1671437) C1, a key component of the clinically significant gentamicin antibiotic complex. From its discovery in the "golden age" of antibiotics to modern research on its biosynthesis and mechanisms of resistance, this document provides a comprehensive overview for professionals in the field of drug development and microbiology.
Historical Development and Discovery
The story of gentamicin begins in 1963 when Weinstein, Wagman, and their colleagues at the Schering Corporation isolated the gentamicin complex from the fermentation broth of the soil actinomycete Micromonospora purpurea.[1][2] This discovery marked a significant advancement in the fight against severe bacterial infections, particularly those caused by Gram-negative pathogens.[3] The initial gentamicin complex was found to be a mixture of several related aminoglycoside compounds, with the major, most active components identified as Gentamicin C1, C1a, and C2.[1][4]
This compound, distinguished by the presence of a methyl group on both the 6'-carbon and the 6'-amino group of the purpurosamine ring, quickly became a subject of intense research due to its potent antibacterial properties. The elucidation of the structures of these components was a critical step, enabling a deeper understanding of their structure-activity relationships.
Table 1: Key Milestones in Gentamicin Research
| Year | Milestone | Significance | Reference(s) |
| 1963 | Discovery of the gentamicin complex from Micromonospora purpurea | Introduction of a new, potent aminoglycoside antibiotic. | |
| Post-1963 | Isolation and structural elucidation of this compound, C1a, and C2 | Enabled detailed investigation into the activity of individual components. | |
| 1970s | Studies on the relative activity and toxicity of gentamicin components | Revealed differences in the biological properties of the C components. | |
| Recent Years | Elucidation of the gentamicin C biosynthetic pathway | Opened avenues for metabolic engineering to produce specific components. |
Significance of this compound in Antibacterial Therapy
This compound is a broad-spectrum, bactericidal aminoglycoside antibiotic. Its primary significance lies in its potent activity against a wide range of Gram-negative bacteria, including Pseudomonas aeruginosa, Proteus, Escherichia coli, Klebsiella pneumoniae, Enterobacter aerogenes, and Serratia species, as well as some Gram-positive bacteria like Staphylococcus.
Mechanism of Action
The bactericidal effect of this compound is achieved by its binding to the 30S subunit of the bacterial ribosome. This interaction disrupts protein synthesis in two main ways:
-
Inhibition of Protein Synthesis Initiation: By binding to the A-site of the 16S rRNA within the 30S subunit, gentamicin interferes with the formation of the initiation complex, thereby halting the translation process before it can begin.
-
Induction of mRNA Misreading: The binding of gentamicin to the ribosome can cause misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain. This results in the production of non-functional or toxic proteins, which ultimately leads to bacterial cell death.
Antibacterial Activity
The different components of the gentamicin complex exhibit varying degrees of antibacterial activity. While all major C components generally show comparable activity against wild-type Gram-negative pathogens, their efficacy can differ against bacteria harboring specific resistance mechanisms.
Table 2: Minimum Inhibitory Concentrations (MIC, µg/mL) of Gentamicin Components Against Selected Bacterial Strains
| Bacterial Strain | This compound | Gentamicin C1a | Gentamicin C2 | Gentamicin C2a | Reference(s) |
| Escherichia coli ATCC 25922 | 0.5 - 1 | 0.5 - 1 | 0.5 - 1 | 0.5 - 1 | |
| Pseudomonas aeruginosa ATCC 27853 | 1 - 2 | 1 - 2 | 1 - 2 | 1 - 2 | |
| Acinetobacter baumannii (Wild-type) | 1 | 0.25 | 1 | 1 | |
| E. coli with aac(6')-Ib | 2 | 32 | 32 | >128 | |
| E. coli with aac(3)-III | 64 | 0.5 | 0.25 | 0.25 |
Note: MIC values can vary depending on the specific assay conditions and the bacterial isolate.
A significant aspect of this compound's activity is its reduced susceptibility to certain aminoglycoside-modifying enzymes (AMEs), a common mechanism of bacterial resistance. For instance, the methylation at the 6'-amino group of this compound provides steric hindrance, making it a poor substrate for some 6'-N-acetyltransferases (AAC(6')) which readily inactivate other gentamicin components like C1a and C2.
Biosynthesis of this compound
The biosynthesis of the gentamicin C complex is a complex multi-step process involving a series of enzymatic reactions. The pathway starts from the common intermediate gentamicin X2 and diverges into two parallel branches. The formation of this compound occurs through the branch initiated by the methylation of gentamicin X2 at the C6' position by the enzyme GenK.
The key enzymatic steps leading to this compound are:
-
C6' Methylation: The radical SAM methyltransferase GenK catalyzes the methylation of gentamicin X2 at the C6' position to form G418.
-
Amination: A dehydrogenase (GenQ) and a transaminase (GenB1) are involved in the conversion of G418 to JI-20B.
-
Di-deoxygenation: A series of enzymes, including the phosphotransferase GenP, are responsible for the removal of the 3' and 4' hydroxyl groups to produce gentamicin C2a.
-
Epimerization: The enzyme GenB2 catalyzes the epimerization at the C6' position, converting gentamicin C2a to gentamicin C2.
-
N6' Methylation: Finally, the N-methyltransferase GenL adds a methyl group to the 6'-amino group of gentamicin C2 to yield the final product, this compound.
Experimental Protocols
Isolation and Purification of this compound by High-Performance Liquid Chromatography (HPLC)
The separation of the individual components of the gentamicin complex is crucial for their detailed study. Reversed-phase HPLC is a commonly used method for this purpose.
Materials:
-
Gentamicin sulfate (B86663) standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Tris buffer
-
1-fluoro-2,4-dinitrobenzene (FDNB) for derivatization
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
Protocol:
-
Sample Preparation and Derivatization:
-
Dissolve the gentamicin sulfate sample in deionized water.
-
For analysis in biological matrices (e.g., plasma, urine), perform a solid-phase extraction (SPE) using a polymer-based cartridge.
-
Derivatize the gentamicin components by adding FDNB solution to the sample (or on the SPE cartridge) and incubating at an elevated temperature (e.g., 60-100°C). This step is necessary to introduce a chromophore for UV detection.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase. A common mobile phase is a gradient of acetonitrile and a buffer (e.g., Tris buffer, pH 7.0).
-
Inject the derivatized sample into the HPLC system.
-
Run the HPLC with a specific gradient program to separate the gentamicin components. The elution order is typically C1a, C2, C2a, and C1, although this can vary depending on the exact conditions.
-
Detect the separated components using a UV detector at a wavelength of approximately 365 nm (for FDNB derivatives).
-
-
Quantification:
-
Generate a standard curve using purified standards of each gentamicin component.
-
Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.
-
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard technique for determining the MIC of this compound.
Materials:
-
Purified this compound
-
Bacterial strain of interest (e.g., P. aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Protocol:
-
Preparation of Bacterial Inoculum:
-
Culture the bacterial strain in CAMHB overnight at 37°C.
-
Dilute the overnight culture to achieve a standardized inoculum density, typically around 5 x 10^5 colony-forming units (CFU)/mL in the final test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water).
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the this compound dilutions.
-
Include a positive control well (bacteria in broth without antibiotic) and a negative control well (broth only).
-
Incubate the microtiter plate at 37°C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth. This can also be determined by measuring the optical density at 600 nm (OD600) using a plate reader.
-
Mechanisms of Resistance to this compound
Bacterial resistance to gentamicin is a significant clinical concern. The primary mechanisms of resistance include:
-
Enzymatic Modification: Bacteria may produce enzymes, such as aminoglycoside acetyltransferases (AACs), phosphotransferases (APHs), and nucleotidyltransferases (ANTs), that chemically modify and inactivate the antibiotic. As mentioned earlier, this compound is less susceptible to certain AACs.
-
Ribosomal Alterations: Mutations in the genes encoding the 16S rRNA or ribosomal proteins can alter the binding site of gentamicin on the 30S subunit, reducing its affinity and efficacy.
-
Reduced Permeability and Efflux: Changes in the bacterial cell membrane, such as alterations in porin channels, can limit the uptake of gentamicin. Additionally, bacteria may acquire efflux pumps that actively transport the antibiotic out of the cell.
Toxicity Profile
A major limitation of aminoglycoside therapy is the potential for nephrotoxicity (kidney damage) and ototoxicity (hearing and balance problems). Studies have suggested that the different components of the gentamicin complex may have varying toxic potentials. Some research indicates that gentamicin C2 may be more nephrotoxic than C1a and C2a. There is also evidence suggesting that this compound and C1a are less ototoxic than C2. However, more comprehensive comparative studies are needed to fully elucidate the toxicity profile of pure this compound.
Future Perspectives
The research on this compound continues to be an active area. The elucidation of its biosynthetic pathway has opened up the possibility of using metabolic engineering to produce specific gentamicin components, such as C1a, which is a precursor for the semi-synthesis of other important antibiotics like etimicin. Furthermore, a deeper understanding of the structure-activity and structure-toxicity relationships of this compound will be invaluable for the design of new aminoglycoside derivatives with improved efficacy and a better safety profile. The unique resistance profile of this compound also makes it an important molecule in the ongoing battle against multidrug-resistant bacteria.
References
- 1. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ototoxicity and nephrotoxicity of gentamicin vs netilmicin in patients with serious infections. A randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijp.iranpath.org [ijp.iranpath.org]
Methodological & Application
Application Note: Quantification of Gentamicin C1 in Plasma using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of Gentamicin (B1671437) C1 in plasma samples using a robust High-Performance Liquid Chromatography (HPLC) method with UV detection. Gentamicin, an aminoglycoside antibiotic, is a complex of several related compounds, with Gentamicin C1, C1a, and C2 being the major components. Accurate quantification of individual components like this compound is crucial for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies. The described method involves solid-phase extraction (SPE) for sample clean-up, pre-column derivatization for enhanced detection, and reversed-phase HPLC for separation.
Introduction
Gentamicin is a widely used antibiotic for treating severe gram-negative bacterial infections. However, its therapeutic window is narrow, and it is associated with potential nephrotoxicity and ototoxicity. Therapeutic drug monitoring (TDM) is therefore essential to ensure efficacy while minimizing toxicity. Gentamicin sulfate (B86663) is a mixture of structurally similar compounds, and quantifying the individual "C" components can provide a more accurate assessment of its pharmacokinetic and pharmacodynamic properties. This application note details a validated HPLC method for the specific quantification of this compound in plasma.
Experimental Protocols
This protocol is based on established methods for gentamicin analysis in biological fluids.[1][2][3]
Materials and Reagents
-
This compound reference standard
-
1-fluoro-2,4-dinitrobenzene (FDNB)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Tris buffer
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis™ MCX)
-
Human plasma (drug-free)
-
Deionized water
Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 100 x 4.6 mm, 3.5 µm particle size)
-
Solid-phase extraction manifold
-
Vortex mixer
-
Centrifuge
-
pH meter
-
Analytical balance
Sample Preparation: Solid-Phase Extraction and Derivatization
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of 0.17 M Tris buffer (pH 10.0).[4]
-
Plasma Sample Preparation: To 1.0 mL of plasma, add 5.0 mL of 0.17 M Tris buffer (pH 12.0), vortex for 30 seconds, and load the mixture onto the conditioned SPE cartridge.[4]
-
Washing: Wash the cartridge with 2 mL of 0.17 M Tris buffer to remove interfering substances.
-
Derivatization in Cartridge: Prepare a derivatization solution of 50 mg of FDNB in 0.2 mL of acetonitrile. Apply this solution to the SPE cartridge and allow the reaction to proceed. This derivatization step with FDNB allows for the UV detection of gentamicin components.
-
Elution: Elute the derivatized gentamicin components from the cartridge with methanol or an appropriate solvent mixture.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
Chromatographic Conditions
-
HPLC Column: C18 reversed-phase column (100 x 4.6 mm, 3.5 µm).
-
Mobile Phase: A mixture of acetonitrile and Tris buffer (e.g., 680:320 v/v), with the Tris buffer (8.3 mM) adjusted to pH 7.0 with HCl.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at 365 nm.
Quantitative Data Summary
The following tables summarize the quantitative performance of a representative HPLC method for this compound quantification in plasma.
Table 1: Method Validation Parameters for this compound in Plasma
| Parameter | Result |
| Linearity Range | 0.07 - 50 mg/L |
| Limit of Quantification (LOQ) | 0.07 mg/L |
| Recovery from Plasma | 72% |
| Inter-assay Coefficient of Variation (CV) | 8.8 - 10.0% (for the complex) |
| Intra-assay Coefficient of Variation (CV) | 10.2 - 11.0% (for the complex) |
| Accuracy | 96.8 - 104.0% (for the complex) |
Table 2: Chromatographic Parameters
| Compound | Retention Time (approx.) |
| Gentamicin C1a | Elutes first |
| Gentamicin C2 | Elutes second |
| This compound | Elutes third |
Note: The exact retention times can vary depending on the specific HPLC system, column, and mobile phase composition. The elution order is a key identifier.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification in plasma.
Key Methodological Relationships
Caption: Key relationships in the HPLC method for this compound analysis.
Discussion
The presented HPLC method with pre-column derivatization and UV detection is a reliable and validated approach for the quantification of this compound in plasma. The solid-phase extraction step is critical for removing plasma proteins and other endogenous interferences, leading to a cleaner sample and improved assay performance. Derivatization with FDNB is essential for achieving the necessary sensitivity for therapeutic drug monitoring with UV detection.
For laboratories with access to mass spectrometry, a UHPLC-MS/MS method can also be employed. This approach offers higher sensitivity and specificity and may not require a derivatization step, simplifying the sample preparation process. However, the HPLC-UV method described here is robust, cost-effective, and suitable for routine TDM in many clinical and research settings.
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound in plasma by HPLC. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications where accurate measurement of individual gentamicin components is required. Adherence to the detailed experimental protocol will ensure reliable and reproducible results.
References
Sensitive Detection of Gentamicin C1 by LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the sensitive quantification of Gentamicin (B1671437) C1 in biological matrices, specifically plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Gentamicin, an aminoglycoside antibiotic, is a complex of several related compounds, with Gentamicin C1 being a major component. Accurate and sensitive measurement is crucial for pharmacokinetic studies and therapeutic drug monitoring. The described method utilizes solid-phase extraction for sample clean-up, followed by reversed-phase liquid chromatography coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach offers high selectivity and sensitivity for the determination of this compound.
Introduction
Gentamicin is a broad-spectrum aminoglycoside antibiotic used in the treatment of severe bacterial infections. It is a mixture of several structurally related components, primarily this compound, C1a, C2, C2a, and C2b.[1][2] The individual components exhibit different levels of antibacterial activity and toxicity, making the specific quantification of each component, such as this compound, essential for detailed pharmacokinetic and toxicodynamic assessments. Due to its high polarity and lack of a strong UV chromophore, traditional high-performance liquid chromatography (HPLC) methods are often challenging and lack the required sensitivity.[3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the bioanalysis of gentamicin, offering superior sensitivity and specificity.[2][3] This application note details a robust and sensitive LC-MS/MS protocol for the detection of this compound in plasma.
Experimental Protocol
Materials and Reagents
-
This compound analytical standard
-
Internal Standard (IS) (e.g., Kanamycin or a stable isotope-labeled this compound)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol (B129727), LC-MS grade
-
Isopropanol, LC-MS grade
-
Ammonium hydroxide (B78521), analytical grade
-
Heptafluorobutyric acid (HFBA), LC-MS grade
-
Water, deionized, 18 MΩ·cm or higher purity
-
Human plasma (or other relevant biological matrix)
-
Solid-Phase Extraction (SPE) cartridges (e.g., cation exchange)
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for the extraction of gentamicin from plasma.
-
Cartridge Conditioning: Condition the cation exchange SPE cartridges by sequentially passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute 100 µL of plasma sample with an appropriate volume of aqueous solution containing the internal standard. Load the diluted sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% formic acid in water, followed by 1 mL of a methanol:water (3:1, v/v) solution to remove interferences.
-
Drying: Dry the cartridge under vacuum for approximately 10 minutes.
-
Elution: Elute this compound and the internal standard from the cartridge with 1 mL of an elution solvent mixture of methanol:water:isopropanol:ammonium hydroxide (1:1:1:1, v/v/v/v).
-
Evaporation and Reconstitution: Dry the eluate under a gentle stream of nitrogen at 40-60°C. Reconstitute the dried extract in 100 µL of the initial mobile phase.
Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm particle size) is suitable for this analysis.
-
Mobile Phase A: 0.01% Heptafluorobutyric acid (HFBA) in water. The use of an ion-pairing agent like HFBA is crucial for retaining the highly polar gentamicin on a reversed-phase column.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
Gradient Program:
-
0-1.0 min: 5% B
-
1.0-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-6.0 min: Re-equilibrate at 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS)
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 478.3 → Product ion (m/z) 322.2
-
Internal Standard (Kanamycin): Precursor ion (m/z) 484.3 → Product ion (m/z) 163.2
-
-
Key MS Parameters (to be optimized for the specific instrument):
-
Capillary Voltage: ~3.0-4.0 kV
-
Source Temperature: ~150°C
-
Desolvation Gas Temperature: ~400-500°C
-
Desolvation Gas Flow: ~800-1000 L/hr
-
Collision Energy: For this compound, a collision energy of approximately 14 V is a good starting point for optimization.
-
Quantitative Data Summary
The following table summarizes typical quantitative performance data for a validated LC-MS/MS method for this compound analysis in plasma.
| Parameter | This compound |
| Linearity Range | 0.06 - 12.12 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.06 µg/mL |
| Intra-Assay Precision (%CV) | ≤ 11.0% |
| Inter-Assay Precision (%CV) | ≤ 10.0% |
| Accuracy (% Recovery) | 96.8 - 104.0% |
Workflow and Pathway Diagrams
References
- 1. waters.com [waters.com]
- 2. Development and validation of liquid chromatography tandem mass spectrometry methods for the determination of gentamicin, lincomycin, and spectinomycin in the presence of their impurities in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
Preparative Chromatography for the Purification of Gentamicin C1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin, a broad-spectrum aminoglycoside antibiotic produced by the fermentation of Micromonospora purpurea, is a complex mixture of structurally related components.[1][2][3] The primary active components are designated as the Gentamicin C complex, which includes C1, C1a, C2, C2a, and C2b.[1][2] These components differ in their methylation patterns, which can influence their biological activity and toxicological profiles. Therefore, the isolation and purification of individual components, such as Gentamicin C1, are crucial for detailed pharmacological studies, the development of analytical standards, and the formulation of improved therapeutic agents.
This document provides detailed application notes and protocols for the preparative purification of this compound using various chromatographic techniques. It is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis and purification of aminoglycoside antibiotics.
Chromatographic Techniques for this compound Purification
The separation of Gentamicin components is challenging due to their high polarity, lack of a strong UV-absorbing chromophore, and structural similarity. Several chromatographic techniques have been successfully employed for their separation, including ion-exchange chromatography, reversed-phase high-performance liquid chromatography (RP-HPLC) with ion-pairing agents, and high-speed counter-current chromatography (HSCCC).
Ion-Exchange Chromatography (IEC)
Ion-exchange chromatography is a powerful technique for separating charged molecules like the Gentamicin components. The basic amino groups in the Gentamicin structure allow for strong retention on cation-exchange columns. Separation is achieved by carefully controlling the pH and ionic strength of the mobile phase to selectively elute the different components based on their charge differences.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Ion-Pairing Agents
Reversed-phase HPLC is a widely used technique, but the high polarity of Gentamicin makes it poorly retained on traditional C18 columns. To overcome this, ion-pairing agents such as trifluoroacetic acid (TFA) are added to the mobile phase. These agents form neutral ion pairs with the positively charged Gentamicin molecules, increasing their hydrophobicity and allowing for separation on reversed-phase columns. The concentration of the ion-pairing agent and the organic modifier in the mobile phase are critical parameters for achieving optimal separation.
High-Speed Counter-Current Chromatography (HSCCC)
HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thus minimizing irreversible adsorption and sample degradation. It has been successfully applied to the preparative purification of Gentamicin components, yielding high-purity fractions. The method relies on the differential partitioning of the components between two immiscible liquid phases.
Data Presentation: Comparison of Preparative Techniques
The following table summarizes quantitative data from various studies on the preparative purification of Gentamicin components. This allows for a direct comparison of the different techniques in terms of loading capacity, recovery, and purity.
| Technique | Column/System | Mobile Phase/Solvent System | Sample Load | Recovery (this compound) | Purity (this compound) | Reference |
| HSCCC/MS | CCC-1000 (multi-layer coil planet centrifuge) | n-butanol/10% aqueous ammonia (B1221849) solution (50:50, v/v) | 30 mg of Gentamicin powder | 12.0 mg | >95% | |
| Ion-Exchange | Not specified | Not specified | Not specified | Not specified | Up to 96.28% for C1a in eluate | |
| RP-HPLC | Silica (B1680970) column | Isopropanol-chloroform | 100 g silica for an unspecified amount of Gentamicin sulfate (B86663) | Not specified | Sufficient for identity verification |
Experimental Protocols
Protocol 1: Preparative Purification of this compound using High-Speed Counter-Current Chromatography (HSCCC)
This protocol is based on the method described by Inoue et al.
1. Materials and Equipment:
-
High-Speed Counter-Current Chromatograph (e.g., CCC-1000)
-
Mass Spectrometer (MS) with Electrospray Ionization (ESI) source
-
Gentamicin sulfate standard powder
-
n-Butanol (analytical grade)
-
Aqueous ammonia solution (10%)
-
Rotary evaporator
-
Freeze dryer
2. Preparation of Two-Phase Solvent System:
-
Mix n-butanol and 10% aqueous ammonia solution in a 50:50 (v/v) ratio.
-
Shake the mixture vigorously in a separatory funnel and allow the phases to separate.
-
Degas both the upper (organic) and lower (aqueous) phases before use.
3. Sample Preparation:
-
Dissolve a known amount of Gentamicin sulfate powder (e.g., 30 mg) in a suitable volume of the lower aqueous phase.
4. HSCCC Operation:
-
Fill the multilayer coil of the HSCCC instrument with the stationary phase (upper organic phase).
-
Set the revolution speed of the centrifuge (e.g., 800 rpm).
-
Pump the mobile phase (lower aqueous phase) into the column at a specific flow rate (e.g., 2.0 mL/min).
-
Once the mobile phase front emerges from the column outlet and hydrodynamic equilibrium is established, inject the sample solution.
-
Monitor the effluent online using the ESI-MS detector in positive ionization mode, scanning a mass range of m/z 100-500.
5. Fraction Collection and Processing:
-
Collect fractions corresponding to the elution of this compound (m/z 478: [M+H]+).
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent from the collected fractions using a rotary evaporator.
-
Lyophilize the residue to obtain purified this compound as a solid.
6. Purity Analysis:
-
Analyze the purified this compound using analytical LC/MS to confirm its purity, which should be >95%.
Protocol 2: Preparative Separation of Gentamicin Components using Reversed-Phase HPLC
This protocol is a general guide based on principles described in various sources for analytical and preparative separation.
1. Materials and Equipment:
-
Preparative HPLC system with a suitable detector (e.g., UV-Vis after derivatization, ELSD, CAD, or MS)
-
Preparative C18 column
-
Gentamicin sulfate
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Fraction collector
-
Rotary evaporator
2. Mobile Phase Preparation:
-
Prepare an aqueous solution of 100 mM TFA.
-
Prepare the organic mobile phase (Acetonitrile).
-
Degas both mobile phases before use.
3. Sample Preparation:
-
Dissolve the Gentamicin sulfate sample in the aqueous mobile phase at a suitable concentration (e.g., 1 mg/mL).
4. HPLC Operation:
-
Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 98% aqueous TFA, 2% Acetonitrile).
-
Inject the sample onto the column.
-
Run a gradient elution by gradually increasing the percentage of acetonitrile to elute the Gentamicin components. The exact gradient profile will need to be optimized based on the specific column and system.
-
Monitor the elution profile using a suitable detector. Due to the lack of a strong chromophore, direct UV detection is not very sensitive. Post-column derivatization or alternative detection methods like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are recommended.
5. Fraction Collection and Processing:
-
Collect fractions corresponding to the this compound peak.
-
Analyze the purity of the collected fractions using an analytical HPLC method.
-
Pool the fractions with the desired purity.
-
Remove the organic solvent and TFA from the pooled fractions using a rotary evaporator. Multiple evaporations with water may be necessary to remove residual TFA.
-
Lyophilize the final aqueous solution to obtain purified this compound.
Visualizations
Caption: Overall workflow for the preparative purification of this compound.
Caption: Logical relationship of the separation process.
References
Application of Gentamicin C1 in Cell Culture for Contamination Control
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin, an aminoglycoside antibiotic complex produced by Micromonospora purpurea, is a widely used agent in cell culture to prevent and control microbial contamination.[1] The commercial preparation is a mixture of several related components, including Gentamicin C1, C1a, and C2.[1] this compound, a significant component of this mixture, is a broad-spectrum antibiotic effective against a wide variety of Gram-positive and Gram-negative bacteria.[2][3][4] Its primary mechanism of action involves binding to the 30S subunit of the bacterial ribosome, which disrupts protein synthesis and ultimately leads to bacterial cell death. This document provides detailed application notes and protocols for the effective use of this compound in cell culture for contamination control, with a focus on optimizing its application while minimizing potential cytotoxic effects on eukaryotic cells.
Mechanism of Action
This compound exerts its bactericidal effect by irreversibly binding to the A-site of the 16S rRNA within the 30S bacterial ribosomal subunit. This binding interferes with the proofreading process of protein synthesis, leading to the incorporation of incorrect amino acids and the production of non-functional or toxic proteins. This disruption of protein synthesis is a key factor in its potent antimicrobial activity.
References
Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Testing of Gentamicin C1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin (B1671437) is a broad-spectrum aminoglycoside antibiotic complex synthesized by Micromonospora purpurea. The commercial complex is a mixture of several related components, including Gentamicin C1, C1a, C2, C2a, and C2b. Each component contributes to the overall antimicrobial activity, but researchers may need to determine the specific activity of a single component, such as this compound, for various research and development purposes.
This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] This protocol is adapted from established guidelines for gentamicin susceptibility testing, such as those from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of the Method
The broth microdilution method involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[1][3] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of this compound that inhibits this visible growth.[1]
Materials and Reagents
-
This compound reference standard
-
Sterile 96-well microtiter plates with lids
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile water or other appropriate solvent for this compound
-
Test microorganism(s)
-
Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Sterile tubes and pipettes
-
Incubator (35 ± 2°C)
Experimental Protocol
Preparation of this compound Stock Solution
-
Accurately weigh a sufficient amount of this compound reference standard.
-
Based on the potency of the standard, calculate the volume of sterile water or other suitable solvent required to create a stock solution of a known concentration (e.g., 1024 µg/mL).
-
Ensure the stock solution is completely dissolved. The stock solution can be stored at -20°C or lower for a defined period, but stability should be verified.
Preparation of Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing 4-5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
-
Incubate the broth culture at 35 ± 2°C until it reaches a turbidity equivalent to a 0.5 McFarland standard. This typically takes 2-6 hours.
-
Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer (absorbance at 625 nm should be 0.08-0.13 for a 1 cm light path). This suspension contains approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically done by a 1:100 dilution, then adding 50 µL of this diluted suspension to 50 µL of broth in the well.
Broth Microdilution Procedure
-
Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.
-
Add an additional 50 µL of the this compound stock solution to the first well of each row to be tested, resulting in a total volume of 100 µL.
-
Perform a serial twofold dilution by transferring 50 µL from the first well to the second well. Mix the contents of the second well and transfer 50 µL to the third well. Continue this process down the row to the desired final concentration. Discard 50 µL from the last well.
-
The last two wells of a row should serve as controls: a growth control (broth and inoculum, no antibiotic) and a sterility control (broth only).
-
Inoculate each well (except the sterility control) with 50 µL of the standardized and diluted bacterial suspension, bringing the final volume in each well to 100 µL.
-
Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.
Interpretation of Results
-
After incubation, place the microtiter plate on a dark, non-reflective surface and examine each well for visible growth (turbidity).
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control well should show distinct turbidity, and the sterility control well should remain clear. If these controls do not give the expected results, the test is invalid.
-
The MIC for the quality control strain must fall within the acceptable range for the results of the test strains to be considered valid. Note that established QC ranges are for the gentamicin complex and may not be directly applicable to this compound alone.
Data Presentation
The results of the MIC testing should be recorded in a clear and organized manner.
Table 1: Example MIC Data for this compound
| Microorganism | This compound Concentration (µg/mL) | MIC (µg/mL) |
| 128 | 64 | |
| E. coli ATCC 25922 | - | - |
| S. aureus ATCC 25923 | - | - |
| Test Isolate 1 | - | - |
| Test Isolate 2 | - | - |
| Growth Control | ||
| Sterility Control |
(-) indicates no visible growth; (+) indicates visible growth.
Table 2: Established Quality Control Ranges for Gentamicin (Complex)
| Quality Control Strain | MIC Range (µg/mL) | Reference |
| Escherichia coli ATCC 25922 | 0.25 - 1 | CLSI M100 |
| Staphylococcus aureus ATCC 25923 | 0.12 - 1 | CLSI M100 |
| Pseudomonas aeruginosa ATCC 27853 | 0.5 - 2 | CLSI M100 |
Note: These ranges are for the gentamicin complex. Laboratories should establish their own internal QC ranges for this compound.
Experimental Workflow Diagram
References
Application Note: Potency Determination of Gentamicin C1 Using a Validated Microbiological Bioassay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gentamicin (B1671437) is a broad-spectrum aminoglycoside antibiotic produced by Micromonospora purpurea.[1][2] It is a complex mixture of several related components, primarily Gentamicin C1, C1a, C2, and C2a. The United States Pharmacopeia (USP) specifies that Gentamicin Sulfate must contain 25-50% this compound.[1] Since the individual congeners exhibit different antibacterial activities and toxicities, accurately determining the potency of specific components like this compound is critical for quality control and ensuring therapeutic efficacy. This document provides a detailed protocol for a validated microbiological cylinder-plate bioassay to determine the potency of this compound. Microbiological assays are the standard analytical methods for many antibiotics as they measure the biological activity, which may not be fully captured by chemical methods alone.
Principle of the Assay
This bioassay is based on the agar (B569324) diffusion (cylinder-plate) method. A solution containing this compound is placed in a cylinder on the surface of an agar medium inoculated with a susceptible microorganism, typically Staphylococcus epidermidis. The antibiotic diffuses into the agar, creating a circular zone of inhibition where bacterial growth is prevented. The diameter of this zone is proportional to the logarithm of the antibiotic concentration. By comparing the size of the inhibition zone produced by the test sample to that produced by a known concentration of a USP Gentamicin Sulfate Reference Standard (RS), the potency of the test sample can be calculated.
I. Experimental Protocols
Materials and Reagents
-
Test Organism: Staphylococcus epidermidis (ATCC 12228)
-
Culture Media:
-
Antibiotic Assay Medium No. 11 (USP) for assay plates.
-
Culture medium for inoculum preparation (e.g., Tryptic Soy Agar/Broth).
-
-
Reference Standard: USP Gentamicin Sulfate RS.
-
Test Sample: Purified this compound or a preparation containing it.
-
Buffers: 0.1 M Phosphate Buffer, pH 8.0 (Buffer No. 3, USP).
-
Equipment:
-
Petri dishes (glass or plastic, 100 x 20 mm).
-
Stainless steel cylinders (8 mm OD, 6 mm ID, 10 mm length).
-
Incubator, thermostatically controlled at 35-37°C.
-
Calipers (digital, accurate to 0.1 mm).
-
Sterile volumetric flasks, pipettes, and other standard laboratory glassware.
-
Water bath.
-
Autoclave.
-
Preparation of Standard and Sample Solutions
-
Prepare Stock Solutions:
-
Standard Stock (S): Accurately weigh a quantity of USP Gentamicin Sulfate RS and dissolve it in 0.1 M Phosphate Buffer (pH 8.0) to obtain a stock solution with a known concentration, typically 1 mg/mL.
-
Sample Stock (U): Accurately weigh the this compound test sample and dissolve it in the same buffer to obtain an estimated concentration similar to the Standard Stock.
-
-
Prepare Working Solutions (Day of Assay):
-
From the stock solutions, prepare a series of dilutions using the 0.1 M Phosphate Buffer (pH 8.0). For a standard cylinder-plate assay, a high dose (SH, UH) and a low dose (SL, UL) are typically used for both the standard and the unknown.
-
A common approach is to use a median dose (S3) and prepare dilutions in a stepwise ratio (e.g., 1:1.25). For this protocol, we will use a two-dose parallel line model.
-
Standard Curve Concentrations: Prepare at least five concentrations for linearity assessment (e.g., 2.0, 4.0, 8.0, 16.0, 32.0 µg/mL).
-
Assay Concentrations: Prepare high and low concentrations for the Standard and Sample (e.g., SH = 16.0 µg/mL, SL = 4.0 µg/mL). The sample concentrations (UH, UL) should be prepared to have the same target concentrations based on the assumed potency.
-
Microbiological Assay Procedure (Cylinder-Plate Method)
-
Inoculum Preparation:
-
Culture S. epidermidis on an agar slant or plate for 24 hours at 35-37°C.
-
Wash the growth from the slant with sterile saline or buffer.
-
Dilute the bacterial suspension to a suitable turbidity (e.g., using a spectrophotometer or McFarland standards) that will produce clear, well-defined zones of inhibition. This optimal inoculum concentration should be determined empirically.
-
-
Plate Preparation:
-
Prepare Antibiotic Assay Medium No. 11 according to the manufacturer's instructions and sterilize.
-
Cool the medium to 45-50°C in a water bath.
-
Add the standardized inoculum to the molten agar (e.g., 1 mL of suspension per 100 mL of medium) and mix thoroughly but gently to avoid air bubbles.
-
Pour the inoculated medium into sterile Petri dishes on a level surface to a uniform depth of 3-4 mm (approximately 25 mL for a 100 mm dish) and allow it to solidify completely.
-
-
Assay Execution:
-
Place 4-6 sterile cylinders on the solidified agar surface of each plate, spaced evenly.
-
Carefully fill the cylinders with the prepared standard and sample solutions (SH, SL, UH, UL). Each plate should contain an equal number of standard and sample cylinders in a balanced design to minimize plate-to-plate variation.
-
Allow the plates to stand at room temperature for 1-4 hours for pre-incubation diffusion.
-
Invert the plates and incubate at 35-37°C for 16-18 hours.
-
-
Data Collection:
-
After incubation, measure the diameter of each zone of inhibition to the nearest 0.1 mm using calipers.
-
II. Data Presentation and Analysis
Assay Validation Parameters
A validated bioassay ensures that the method is suitable for its intended purpose. Key validation parameters according to USP <1032> and <1033> include linearity, precision, accuracy, and specificity.
| Parameter | Method | Acceptance Criteria | Typical Result |
| Linearity | Plot log(concentration) vs. zone diameter for at least 5 standard concentrations. | Coefficient of determination (r²) ≥ 0.98. | r² = 0.998 |
| Precision | Repeatability (Intra-assay): Analyze multiple replicates on the same day. Intermediate Precision: Analyze on different days by different analysts. | Relative Standard Deviation (RSD) < 2%. | Intra-assay RSD < 1.5% Inter-assay RSD < 2.0% |
| Accuracy | Perform a recovery study by spiking a known amount of standard into the sample matrix at different levels (e.g., 50%, 100%, 150% of target). | Mean recovery between 98-102%. | Mean Recovery = 100.5% |
| Specificity | Assess the ability of the assay to measure the analyte in the presence of other components (e.g., other gentamicin congeners or formulation excipients). | No significant interference from other components. | Zones of inhibition are solely due to Gentamicin's antibacterial activity. |
Table 1: Summary of Bioassay Validation Parameters and Typical Acceptance Criteria.
Relative Potency of Gentamicin Components
The different components of the Gentamicin complex have comparable, but not identical, antibacterial activity. The relative potency can vary depending on the bacterial strain, especially those possessing aminoglycoside-modifying enzymes.
| Gentamicin Component | Relative Potency (vs. Gentamicin Mixture) | Notes |
| This compound | ~0.95 - 1.0 | Generally similar activity to the mixture against wild-type strains. May be more potent against certain resistant strains. |
| Gentamicin C1a | ~1.0 - 1.05 | Often slightly more potent than the mixture. |
| Gentamicin C2 | ~1.0 | Activity is very similar to the overall mixture. |
| Gentamicin C2a | ~1.0 | Activity is very similar to the overall mixture. |
Table 2: Approximate Relative Potency of Major Gentamicin Components Against Susceptible Bacteria. (Note: These values are illustrative and should be determined experimentally).
Calculation of Potency
The potency of the test sample is calculated using statistical methods for parallel line assays. The log-transformed dose-response curves for the standard and the sample should be parallel. The relative potency (ρ) is calculated as the antilog of the horizontal distance between the two parallel lines.
III. Mandatory Visualizations
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Gentamicin exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria. This binding interferes with the translation process in several ways: it causes misreading of the mRNA codon, leading to the production of nonfunctional proteins, and it can inhibit the translocation of the ribosome, ultimately halting protein synthesis and leading to cell death.
Caption: Gentamicin binds to the 30S ribosomal A site, causing misreading and halting protein synthesis.
Experimental Workflow for Gentamicin Bioassay
The workflow outlines the major steps from preparation to final potency calculation, ensuring a systematic and reproducible process.
Caption: A streamlined workflow for the microbiological potency assay of this compound.
Logical Relationship: Assay Validation Criteria
This diagram illustrates the hierarchical relationship between the core concepts of bioassay validation, showing how fundamental characteristics contribute to the overall suitability of the method.
Caption: Key parameters ensuring a bioassay is validated and fit for its intended purpose.
References
Application Note: Utilizing Gentamicin C1 to Elucidicate Aminoglycoside Resistance Mechanisms
Audience: Researchers, scientists, and drug development professionals.
Introduction Gentamicin (B1671437) is a potent, broad-spectrum aminoglycoside antibiotic used to treat severe bacterial infections.[1] However, its efficacy is threatened by rising antimicrobial resistance. The commercial form of gentamicin is not a single molecule but a complex mixture of several related components, primarily Gentamicin C1, C1a, C2, C2a, and C2b.[2][3] These components, or congeners, exhibit different microbiological activities and susceptibilities to bacterial resistance mechanisms.[2][4] Understanding the specific role of each congener is crucial for studying resistance. This compound, in particular, serves as a valuable tool for dissecting specific enzymatic resistance pathways, offering a more nuanced view than the composite gentamicin mixture. This document provides detailed protocols and data for utilizing this compound in the study of aminoglycoside resistance.
Core Mechanisms of Aminoglycoside Resistance Bacteria have evolved several mechanisms to counteract the effects of aminoglycosides like gentamicin. The primary modes of resistance include:
-
Enzymatic Modification: This is the most prevalent mechanism of aminoglycoside resistance in clinical settings. Bacteria acquire genes, often on mobile genetic elements like plasmids, that encode for Aminoglycoside-Modifying Enzymes (AMEs). These enzymes covalently modify the antibiotic, preventing it from binding to its ribosomal target. There are three main classes of AMEs:
-
Aminoglycoside Acetyltransferases (AACs): Transfer an acetyl group to an amino function on the antibiotic.
-
Aminoglycoside Phosphotransferases (APHs): Transfer a phosphate (B84403) group to a hydroxyl function.
-
Aminoglycoside Nucleotidyltransferases (ANTs): Transfer a nucleotide group to a hydroxyl function.
-
-
Target Site Modification: Resistance can arise from alterations to the antibiotic's binding site on the bacterial ribosome. Gentamicin binds to the A-site on the 16S rRNA of the 30S ribosomal subunit, causing mRNA mistranslation and inhibiting protein synthesis. Resistance mechanisms in this category include:
-
Mutations: Genetic mutations in the rrs gene (encoding 16S rRNA) or ribosomal protein genes can reduce the binding affinity of gentamicin.
-
16S rRNA Methylation: The acquisition of genes encoding 16S rRNA methyltransferases (RMTs) can lead to methylation of specific nucleotides in the A-site (e.g., G1405 or A1408), which blocks aminoglycoside binding and often confers high-level resistance to a broad range of aminoglycosides.
-
-
Reduced Permeability and Efflux: Bacteria can limit the intracellular concentration of gentamicin by:
-
Reducing Uptake: Modifications to the outer membrane, such as changes in porin channels, can decrease the influx of the antibiotic into the cell.
-
Active Efflux: Bacteria can employ efflux pumps to actively transport gentamicin out of the cell before it can reach its ribosomal target.
-
Figure 1: Overview of primary aminoglycoside resistance mechanisms within a bacterial cell.
The Specific Utility of this compound
The different congeners within the gentamicin complex are not equivalent substrates for all AMEs. This variation is key to using this compound as a specific research probe. A prominent example is the aminoglycoside acetyltransferase AAC(6')-Ib, one of the most common AMEs found in Enterobacteriaceae. AAC(6')-Ib efficiently acetylates Gentamicin C1a and C2a but exhibits very low activity against this compound.
Therefore, by comparing the minimum inhibitory concentration (MIC) of the complete gentamicin mixture against the MIC of purified this compound, researchers can infer the presence of specific resistance enzymes. A bacterial strain expressing AAC(6')-Ib will show high resistance to the gentamicin mixture but will remain significantly more susceptible to pure this compound.
Quantitative Data: Differential Activity of Gentamicin Congeners
The following table summarizes MIC data for gentamicin congeners against Escherichia coli strains, including a wild-type and an isogenic strain engineered to express the aac(6')-Ib gene. This data clearly illustrates the differential activity of this compound.
Table 1: MICs (μg/mL) of Gentamicin Congeners against E. coli Strains
| Bacterial Strain | Gentamicin Mixture | This compound | Gentamicin C1a | Gentamicin C2a |
|---|---|---|---|---|
| E. coli ATCC 25922 (Wild-Type) | 1 | 1 | 0.5 | 1 |
| E. coli ATCC 700926 + aac(6')-Ib | 16 | 2 | 64 | >512 |
Data synthesized from a study by S. S. Butler et al.
As shown, the presence of AAC(6')-Ib causes a >128-fold increase in the MIC of Gentamicin C2a and a 32-fold increase for the mixture. In stark contrast, the MIC for this compound only increases by one dilution, demonstrating its ability to evade inactivation by this common AME.
Figure 2: Logical workflow for using this compound to differentiate resistance mechanisms.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
Materials:
-
This compound and Gentamicin complex (as powders)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial isolate for testing (e.g., E. coli, P. aeruginosa)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35 ± 2°C)
-
Spectrophotometer (optional, for inoculum standardization)
Procedure:
-
Antibiotic Stock Preparation: Prepare a 1 mg/mL stock solution of this compound and the gentamicin complex in sterile deionized water. Filter-sterilize using a 0.22 µm filter.
-
Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an overnight agar (B569324) plate. b. Suspend the colonies in sterile saline. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this adjusted suspension 1:100 in CAMHB to achieve a concentration of ~1 x 10⁶ CFU/mL. This will be your working inoculum.
-
Plate Preparation: a. Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Add 100 µL of the antibiotic stock solution (appropriately diluted to twice the highest desired final concentration) to well 1. c. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. d. Well 11 should serve as a growth control (no antibiotic). Well 12 can be a sterility control (no bacteria).
-
Inoculation: a. Add 50 µL of the working bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume in each well to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL. The antibiotic concentrations are now halved to their final test concentrations.
-
Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.
-
Reading Results: a. The MIC is the lowest antibiotic concentration that completely inhibits visible growth. b. Check the control wells: Well 11 should show turbidity (growth), and Well 12 should be clear (sterile).
Figure 3: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 2: Assay for Aminoglycoside Modifying Enzyme (AME) Activity (Principle)
This protocol outlines the principle of the phosphocellulose paper binding assay, a common method to detect AME activity in bacterial lysates. This assay relies on the fact that aminoglycosides are positively charged and will bind to negatively charged phosphocellulose paper.
Principle:
-
A cell-free extract (lysate) is prepared from the bacterial strain of interest.
-
The lysate is incubated with the specific aminoglycoside (e.g., this compound) and a radiolabeled co-factor (e.g., [¹⁴C]acetyl-CoA for AAC enzymes or [γ-³²P]ATP for APH/ANT enzymes).
-
If an AME is present in the lysate, it will transfer the radiolabeled group onto the aminoglycoside.
-
The reaction mixture is then spotted onto a piece of phosphocellulose paper.
-
The paper is washed to remove the unbound radiolabeled co-factor. The positively charged aminoglycoside (both modified and unmodified) remains bound to the paper.
-
The radioactivity remaining on the paper is measured using a scintillation counter. The amount of radioactivity is proportional to the activity of the AME in the lysate.
By testing different aminoglycosides as substrates, one can determine the specific type of AME present (e.g., AAC(3), AAC(6'), etc.).
Protocol 3: Gentamicin Uptake Assay (Non-Isotopic)
This protocol provides a method to assess whether resistance is due to reduced uptake or increased efflux by measuring the intracellular accumulation of gentamicin. This method requires a higher bacterial concentration than isotopic methods.
Materials:
-
Bacterial strains (resistant and susceptible control)
-
Brain Heart Infusion (BHI) broth
-
This compound solution
-
Centrifuge and microcentrifuge tubes
-
Lysis buffer (e.g., containing lysozyme (B549824) or using sonication)
-
Fluorescence polarization immunoassay (FPIA) kit for gentamicin (or other sensitive detection method like LC-MS/MS).
Procedure:
-
Bacterial Growth: Grow overnight cultures of the test and control strains in BHI broth to a high density (~10⁹ - 10¹⁰ CFU/mL).
-
Exposure: Transfer the culture to a fresh tube and add this compound to a final concentration below the MIC of the susceptible strain (e.g., 32 µg/mL).
-
Time Course Sampling: a. At various time points (e.g., 0, 15, 30, 60 minutes), remove an aliquot (e.g., 1 mL) of the culture. b. Immediately centrifuge the aliquot at high speed (e.g., 10,000 x g for 5 minutes) at 4°C to pellet the bacteria and stop uptake.
-
Washing: Discard the supernatant and wash the bacterial pellet twice with ice-cold PBS to remove extracellular and loosely bound gentamicin.
-
Lysis and Quantification: a. Resuspend the final pellet in a known volume of lysis buffer. b. Lyse the cells completely (e.g., by sonication or enzymatic digestion). c. Centrifuge the lysate to pellet cell debris. d. Measure the gentamicin concentration in the supernatant using a suitable method like FPIA or LC-MS/MS.
-
Analysis: Compare the intracellular gentamicin concentration over time between the resistant and susceptible strains. A significantly lower accumulation in the resistant strain suggests a mechanism involving impaired uptake or active efflux.
Conclusion this compound is an indispensable tool for researchers investigating the mechanisms of aminoglycoside resistance. Its differential susceptibility to common modifying enzymes, particularly AAC(6')-Ib, allows for a functional characterization of resistance in clinical isolates. By employing the protocols and data presented in this note, scientists can effectively differentiate between enzymatic modification, target-site alteration, and permeability/efflux mechanisms, leading to a better understanding of resistance profiles and aiding in the development of novel therapeutic strategies.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]
Gentamicin C1 as a Probe for Studying Ribosomal A-Site Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gentamicin (B1671437) C, a clinically significant aminoglycoside antibiotic, is a mixture of three primary components: Gentamicin C1, C1a, and C2. These molecules target the decoding A-site of the bacterial 16S rRNA within the 30S ribosomal subunit, inducing mistranslation and inhibiting protein synthesis. Due to its distinct binding affinity compared to its C1a and C2 counterparts, this compound serves as a valuable molecular probe for elucidating the specific interactions within the ribosomal A-site.[1][2][3][4][5] Its interaction with the A-site provides a model for understanding mechanisms of antibiotic action, ribosomal fidelity, and for the rational design of novel antibacterial agents.
These application notes provide a summary of quantitative data regarding this compound's interaction with the ribosomal A-site and detailed protocols for key experiments that utilize this molecule as a probe.
Data Presentation
The binding affinities of Gentamicin C components to a model A-site RNA oligonucleotide have been determined through biochemical and biophysical methods, highlighting the comparatively weaker binding of this compound. This differential affinity makes it an excellent tool for comparative studies to understand the structural determinants of high-affinity binding.
Table 1: Dissociation Constants (Kd) of Gentamicin C Components for the A-site RNA Oligonucleotide at 4°C
| Compound | Dissociation Constant (Kd) in µM |
| Gentamicin C1a | 0.01 |
| Gentamicin C2 | 0.025 |
| This compound | 0.5 |
Data derived from chemical footprinting experiments on a 27-nucleotide A-site RNA oligomer.
Table 2: Chemical Footprinting Protection of 16S rRNA A-site Nucleotides by Gentamicin C Components
| Nucleotide | Gentamicin C1a Protection | Gentamicin C2 Protection | This compound Protection |
| A1408 (N1) | Strong | Strong | Weaker |
| G1494 (N7) | Strong | Strong | Weaker |
Protection from dimethyl sulfate (B86663) (DMS) modification indicates binding of the aminoglycoside to the A-site. The weaker protection observed with this compound correlates with its lower binding affinity.
Experimental Protocols
Protocol 1: Chemical Footprinting of this compound on 30S Ribosomal Subunits
This protocol is adapted from methodologies described in studies of aminoglycoside-ribosome interactions. It allows for the identification of rRNA bases protected by this compound binding.
Workflow for Chemical Footprinting
Caption: Workflow for DMS chemical footprinting of this compound on 30S subunits.
Materials:
-
Purified 30S ribosomal subunits
-
This compound
-
Dimethyl sulfate (DMS)
-
Reaction buffer (e.g., pH 7.2 buffer)
-
Quenching solution
-
Reagents for RNA extraction, primer extension, and gel electrophoresis
Procedure:
-
Binding Reaction: Incubate purified 30S ribosomal subunits (e.g., 100 nM) with varying concentrations of this compound (e.g., 1 µM to 100 µM) in reaction buffer at the desired temperature (e.g., 4°C or room temperature) for a set time to allow for binding equilibrium.
-
Chemical Modification: Add DMS to the reaction mixture to modify unprotected guanine (B1146940) (N7) and adenine (B156593) (N1) residues. The concentration and incubation time should be optimized to ensure limited modification per RNA molecule.
-
Quenching: Stop the modification reaction by adding a quenching solution.
-
RNA Extraction: Extract the 16S rRNA from the reaction mixture using standard protocols (e.g., phenol-chloroform extraction).
-
Primer Extension: Use a radiolabeled primer complementary to a region downstream of the A-site to perform reverse transcription. The reverse transcriptase will stop at the modified bases.
-
Gel Electrophoresis: Separate the cDNA products on a denaturing polyacrylamide gel.
-
Analysis: Visualize the results by autoradiography. A decrease in the intensity of a band in the presence of this compound compared to a no-drug control indicates protection of that nucleotide from DMS modification.
Protocol 2: In Vitro Translation Inhibition Assay
This assay measures the effect of this compound on protein synthesis.
Logical Flow of Translation Inhibition Assay
Caption: Logical flow for determining the IC50 of this compound in a cell-free system.
Materials:
-
Cell-free translation system (e.g., E. coli S30 extract)
-
mRNA template (e.g., encoding a reporter protein like luciferase or GFP)
-
This compound
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
Detection reagents for the reporter protein
Procedure:
-
Assay Setup: In a microplate format, set up reactions containing the cell-free translation system, amino acids, and energy source.
-
Inhibitor Addition: Add a serial dilution of this compound to the wells. Include a no-drug control.
-
Initiation of Translation: Add the mRNA template to each well to start the translation reaction.
-
Incubation: Incubate the plate at the optimal temperature for the cell-free system (e.g., 37°C) for a sufficient time to allow for protein expression.
-
Detection: Measure the amount of synthesized reporter protein using an appropriate method (e.g., luminescence for luciferase, fluorescence for GFP).
-
Data Analysis: Plot the protein synthesis signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Molecular Interactions and Signaling
This compound binds within the major groove of the 16S rRNA A-site. The interaction involves specific hydrogen bonds between the aminoglycoside and key nucleotides, particularly A1408 and G1494. This binding stabilizes a conformation of the A-site that is prone to mistranslation, as it mimics the binding of a cognate aminoacyl-tRNA. The weaker affinity of this compound compared to C1a and C2 is attributed to differences in their chemical structures, which affect the precise hydrogen bonding network with the rRNA.
This compound Interaction with the Ribosomal A-Site
Caption: this compound binds to the ribosomal A-site, leading to translation errors.
The study of this compound's interactions provides a structural and functional basis for understanding how aminoglycosides disrupt protein synthesis. This knowledge is critical for the development of new antibiotics that can overcome resistance mechanisms and have improved therapeutic indices.
References
Troubleshooting & Optimization
Optimizing mass spectrometry parameters for Gentamicin C1 analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry parameters for the analysis of Gentamicin (B1671437) C1. Below you will find frequently asked questions and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting mass spectrometry parameters for Gentamicin C1 analysis?
A1: For this compound, analysis is typically performed using a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Key parameters to begin with include monitoring the protonated precursor ion [M+H]⁺ and its characteristic product ions.
Q2: Why is an ion-pairing agent often required for gentamicin analysis by reversed-phase chromatography?
A2: Gentamicin and other aminoglycosides are highly polar compounds that exhibit poor retention on traditional reversed-phase columns like C18. An ion-pairing agent, such as heptafluorobutyric acid (HFBA) or trifluoroacetic acid (TFA), is added to the mobile phase to form a neutral complex with the positively charged analyte, enhancing its retention on the nonpolar stationary phase.[1][2]
Q3: What are the most common precursor and product ions for this compound in MS/MS analysis?
A3: The most commonly monitored transition for quantitative analysis (MRM) of this compound is the protonated molecule [M+H]⁺ at m/z 478.3 transitioning to a primary product ion of m/z 322.2.[1] This transition corresponds to the loss of a sugar unit. Another common product ion observed is m/z 160, which results from the further loss of a second sugar unit.[3]
Q4: Can I analyze this compound without derivatization?
A4: Yes, mass spectrometry is a highly suitable technique for analyzing this compound without the need for derivatization.[4] Unlike UV-based detection methods, which struggle due to gentamicin's lack of a strong chromophore, MS provides the necessary sensitivity and specificity for direct detection.
Parameter Optimization & Data
Optimizing mass spectrometry parameters is crucial for achieving desired sensitivity and accuracy. The following tables summarize key parameters for a successful this compound analysis.
Table 1: Recommended Mass Spectrometry Parameters
| Parameter | Recommended Setting | Notes |
| Ionization Source | Electrospray Ionization (ESI) | Positive ion mode is preferred due to the basic nature of gentamicin's amino groups. |
| Precursor Ion [M+H]⁺ | m/z 478.3 | This represents the singly protonated this compound molecule. |
| Product Ions | m/z 322.2, m/z 160.0 | The m/z 322.2 ion is typically the most abundant and used for quantification. |
| Collision Energy (CE) | 14 - 20 V | This range is a good starting point; however, it should be optimized for your specific instrument. |
| Probe Temperature | 400 - 600 °C | Higher probe temperatures can improve sensitivity. |
Table 2: Example MRM Transitions for Gentamicin Components
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| This compound | 478.3 | 322.2 | 14 |
| Gentamicin C1a | 450.3 | 322.2 | 14 |
| Gentamicin C2/C2a | 464.3 | 322.2 | 14 |
Note: These values are based on published data and may require optimization for different mass spectrometers.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is recommended for cleaning complex matrices like plasma, which helps in reducing matrix effects.
-
Sample Pre-treatment: To 50 µL of plasma, add 50 µL of an internal standard working solution (e.g., Kanamycin) and 100 µL of 5% formic acid. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition an Oasis MCX cartridge (30 mg, 1 mL) by passing 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% formic acid, followed by 1 mL of a methanol:water (3:1, v/v) solution.
-
Drying: Dry the cartridge under vacuum for at least 10 minutes.
-
Elution: Elute the analytes with the desired volume of mobile phase or an appropriate elution solvent.
-
Analysis: The eluate is ready for injection into the LC-MS/MS system.
Troubleshooting Guide
Issue 1: Poor Signal Intensity or No Peak Detected
-
Question: I am not seeing a signal for this compound. What should I check first?
-
Answer:
-
Confirm MS Parameters: Ensure the mass spectrometer is set to monitor the correct precursor (m/z 478.3) and product (m/z 322.2) ions in positive ESI mode.
-
Check Ion Source Conditions: Verify that the ESI source temperature and gas flows are appropriate. A higher probe temperature (e.g., 600 °C) can improve sensitivity for gentamicin.
-
Evaluate Sample Preparation: Gentamicin may bind to glass surfaces. Use polypropylene (B1209903) vials and collection tubes throughout your sample preparation workflow.
-
Assess Mobile Phase: The presence of an acidic modifier (e.g., formic acid) or an ion-pairing agent (e.g., HFBA) is critical for proper ionization and chromatographic retention.
-
Issue 2: Significant Peak Tailing
-
Question: My chromatographic peak for this compound is showing significant tailing. How can I improve the peak shape?
-
Answer:
-
Optimize Ion-Pairing Agent: Peak tailing is common for aminoglycosides. Adjusting the concentration of the ion-pairing agent (e.g., HFBA) in the mobile phase can improve peak symmetry. A very low concentration is often sufficient.
-
Check Column Health: The column may be contaminated or degraded. Try flushing the column with a strong solvent or replace it if necessary.
-
Adjust Mobile Phase pH: While an unadjusted pH may work, some methods find that a lower pH (around 4) can be optimal for peak shape.
-
Issue 3: High Signal Variability and Suspected Matrix Effects
-
Question: My results are not reproducible, and I suspect matrix effects are suppressing my signal. How can I confirm and mitigate this?
-
Answer:
-
Perform a Post-Extraction Spike: To quantitatively assess matrix effects, compare the response of an analyte spiked into a blank, extracted matrix with the response of the analyte in a neat solvent. A lower response in the matrix indicates ion suppression.
-
Improve Sample Cleanup: If matrix effects are significant, switch from a simple protein precipitation method to a more rigorous sample cleanup technique like solid-phase extraction (SPE). Anion-exchange or mixed-mode cation exchange (MCX) SPE can yield much cleaner extracts.
-
Modify Chromatography: Adjusting the chromatographic gradient to better separate this compound from co-eluting matrix components can reduce interference.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte of interest.
-
Visual Workflows
Caption: General experimental workflow for this compound analysis.
References
Improving yield and purity of Gentamicin C1 from fermentation cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Gentamicin (B1671437) C1 from Micromonospora purpurea fermentation cultures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My fermentation is producing a low total gentamicin yield. What are the potential causes and solutions?
A low overall gentamicin yield can be attributed to several factors, ranging from the quality of the inoculum to the composition of the fermentation medium and the physical parameters of the fermentation process.
Troubleshooting Steps:
-
Inoculum Quality: Ensure the Micromonospora purpurea strain is from a fresh, viable stock. Older cultures or those that have undergone multiple passages may lose productivity.
-
Media Composition: The balance of carbon and nitrogen sources is critical. Potato starch and soybean meal have been identified as effective carbon and nitrogen sources, respectively, for gentamicin production.[1] Ensure that essential minerals, particularly cobalt, are present in optimal concentrations. The addition of cobalt chloride (CoCl₂) at a concentration of 0.006 g/L has been shown to stimulate gentamicin production.[1]
-
pH Control: The optimal pH for cell growth and gentamicin production can differ. A pH of 7.2 is optimal for biomass accumulation, while a pH of 6.8 is better for gentamicin synthesis.[1] Consider a two-stage pH control strategy.
-
Oxygen Supply: Inadequate aeration is a common reason for low yields. Oxygen is a critical factor for gentamicin production, often more so than for cell growth.[1] Ensure adequate dissolved oxygen levels by optimizing agitation and aeration rates.
-
Phosphate (B84403) Levels: Phosphate concentration can significantly influence antibiotic production. Increasing phosphate concentration up to a certain level has been shown to enhance gentamicin production.[2]
Q2: The proportion of Gentamicin C1 in my fermentation broth is low compared to other components (C1a, C2, C2a, C2b). How can I increase the relative purity of this compound?
The composition of the gentamicin complex is determined by the enzymatic activity of specific methyltransferases during biosynthesis. To increase the proportion of this compound, the metabolic pathway needs to be shifted to favor its production.
Strategies to Enhance this compound Purity:
-
Understanding the Biosynthetic Pathway: this compound is produced from Gentamicin C2 through a methylation step at the 6'-N position, a reaction catalyzed by the GenL enzyme. Therefore, to increase C1, you need to ensure efficient conversion of C2.
-
Metabolic Engineering: While advanced, metabolic engineering offers precise control. Overexpression of the genL gene, which is responsible for converting C2 to C1, could potentially increase the C1 fraction. Conversely, to produce other specific components, knocking out genes like genK can increase C1a, and a double knockout of genK and genL can lead to exclusive C1a production.
-
Precursor Supplementation: While less documented for specifically shifting ratios within the C complex, feeding potential precursors or methyl group donors (e.g., S-adenosyl methionine) at specific fermentation stages could be explored empirically.
Q3: I am observing a high level of impurities in my final product after purification. What are the common impurities and how can I minimize them?
Impurities in gentamicin fermentation can be related substances from the biosynthetic pathway or contaminants from the raw materials.
Common Impurities and Mitigation:
-
Related Gentamicin Components: The most common "impurities" are other gentamicin components (C1a, C2, C2a, C2b, B, B1, X2) and related aminoglycosides like sisomicin.
-
Media-derived Impurities: Raw materials, especially those of animal origin like certain peptones, can introduce impurities like histamine, which can cause adverse reactions. Using vegetable-derived peptones can mitigate this risk.
-
Purification Strategy: A multi-step purification process is often necessary to achieve high purity. This can involve a combination of ion-exchange chromatography and reversed-phase chromatography. Gradient elution with varying concentrations of ammonia (B1221849) or other buffers can effectively separate the different gentamicin components.
Q4: What are the best analytical methods to accurately quantify the different components of the gentamicin complex in my samples?
Due to the structural similarity of the gentamicin components and their lack of a UV-absorbing chromophore, specialized analytical techniques are required.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a reliable and widely accepted method for quantifying gentamicin components. It often requires specialized columns and detection methods.
-
Detection Methods: Since gentamicins don't have a chromophore, direct UV detection is not very sensitive. Alternative detection methods include Pulsed Amperometric Detection (PAD), Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or mass spectrometry (MS).
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method that couples the separation power of HPLC with the precise identification capabilities of mass spectrometry. It is ideal for accurately identifying and quantifying each component, even at low levels.
Data Summary Tables
Table 1: Effect of Carbon and Nitrogen Sources on Gentamicin Production
| Carbon Source | Nitrogen Source | Relative Gentamicin Yield (%) | Reference |
| Potato Starch | Soybean Meal | 100 (Optimal) | |
| Glucose | Soybean Meal | Decreased | |
| Starch | Yeast Extract | Sub-optimal | |
| Maltose | Yeast Extract | Maximal Growth, Sub-optimal Yield | |
| Starch | Soybean Meal | 120 (Compared to basal medium) |
Table 2: Influence of Fermentation Parameters on Gentamicin Yield
| Parameter | Optimal Value | Effect on Production | Reference |
| pH (for growth) | 7.2 | Maximizes biomass | |
| pH (for production) | 6.8 - 7.5 | Maximizes gentamicin yield | |
| Cobalt Chloride (CoCl₂) | 0.006 g/L | Stimulates production | |
| Dissolved Oxygen | High (e.g., 40mM O₂/L-broth/hr) | Critical for high yield | |
| Phosphate (K₂HPO₄) | 1.2 g/L | Enhances production |
Experimental Protocols
Protocol 1: Fermentation of Micromonospora purpurea for Gentamicin Production
This protocol is a general guideline based on common practices for optimizing gentamicin yield.
-
Inoculum Preparation: a. Prepare a seed culture medium (e.g., Tryptic Soy Broth). b. Inoculate with a fresh culture of Micromonospora purpurea. c. Incubate at 34-37°C for 48-72 hours with shaking (e.g., 280 rpm).
-
Fermentation Medium Preparation: a. Prepare the production medium. An example composition is (per liter): 7.5 g Starch, 5 g Soybean meal, 1.2 g K₂HPO₄, 4 g CaCO₃, 0.03 g FeSO₄, and 0.001 g CoCl₂. b. Adjust the initial pH to 7.0-7.5. c. Sterilize the medium by autoclaving.
-
Fermentation: a. Inoculate the sterile production medium with 5-10% (v/v) of the seed culture. b. Incubate the fermentation culture at 34-37°C for 120-168 hours. c. Maintain aeration and agitation to ensure sufficient dissolved oxygen. d. Monitor and control the pH to remain between 6.8 and 7.5.
Protocol 2: Quantification of Gentamicin Components by HPLC-MS
This protocol provides a general framework for the analysis of gentamicin components.
-
Sample Preparation: a. Centrifuge the fermentation broth to remove biomass. b. Filter the supernatant through a 0.22 µm filter. c. Dilute the sample with an appropriate mobile phase or water to a working concentration (e.g., 100 µg/mL total gentamicin).
-
Chromatographic Conditions (Example): a. Column: A C18 column suitable for aminoglycoside analysis. b. Mobile Phase: A gradient of an ion-pairing agent (e.g., trifluoroacetic acid - TFA) in water and an organic solvent like acetonitrile. c. Flow Rate: Typically 0.2-0.5 mL/min. d. Column Temperature: 30-40°C.
-
Mass Spectrometry Conditions (Example): a. Ionization Mode: Electrospray Ionization (ESI) positive mode. b. Detection: Selected Ion Monitoring (SIM) or full scan mode, depending on the instrument and objective. c. Monitor for the specific m/z values of each gentamicin component (C1, C1a, C2, C2a, C2b).
-
Quantification: a. Prepare a standard curve using certified reference standards for each gentamicin component. b. Integrate the peak areas for each component in the samples. c. Calculate the concentration of each component based on the standard curve. The relative percentage of each component can be determined by dividing the peak area of that component by the total peak area of all major components.
Visualizations
Caption: Biosynthetic pathway of the Gentamicin C complex.
Caption: General workflow for this compound production and purification.
Caption: Troubleshooting logic for low this compound yield and purity.
References
Identification of Gentamicin C1 degradation products under stress conditions
For researchers, scientists, and drug development professionals, understanding the stability of pharmaceutical compounds is paramount. This technical support center provides a comprehensive guide to the identification of Gentamicin (B1671437) C1 degradation products under various stress conditions. It includes detailed experimental protocols, quantitative data, troubleshooting guides, and frequently asked questions to support your research and development efforts.
Gentamicin C1, a major component of the gentamicin complex, is an aminoglycoside antibiotic effective against a broad spectrum of bacterial infections. However, its stability can be compromised under various environmental stressors, leading to the formation of degradation products that may impact its efficacy and safety. This guide outlines the degradation pathways and products of this compound under acidic, alkaline, oxidative, thermal, and photolytic stress conditions.
Frequently Asked Questions (FAQs)
Q1: What are the major degradation products of this compound?
A1: Under stress conditions, this compound primarily degrades into several products. The most commonly identified major degradation products are gentamines, which result from the cleavage of the glycosidic bonds. Specifically, under highly oxidizing conditions, gentamine C1 is a significant degradant.[1] Other potential degradation products can arise from hydrolysis and other reactions depending on the specific stressor.
Q2: Which stress condition is most detrimental to this compound stability?
A2: this compound is susceptible to degradation under several stress conditions. It shows significant degradation in both acidic and basic environments.[2][3][4] Thermal stress and exposure to UV light also lead to its degradation.[2] Oxidative conditions have been shown to cause significant changes in the composition of gentamicin.
Q3: What analytical techniques are best suited for identifying and quantifying this compound and its degradation products?
A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most powerful technique for the analysis of this compound and its degradation products. This method allows for the separation, identification, and quantification of the individual components in the gentamicin complex and their degradation products with high sensitivity and specificity. Due to the lack of a strong UV chromophore in gentamicin, detectors such as Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or MS are preferred. Pre-column derivatization with agents like o-phthalaldehyde (B127526) (OPA) can also be used to enable UV or fluorescence detection.
Q4: Are there any official guidelines for performing forced degradation studies on this compound?
A4: While there are no guidelines specific to this compound, the International Council for Harmonisation (ICH) Harmonised Tripartite Guideline Q1A(R2) "Stability Testing of New Drug Substances and Products" provides a general framework for conducting forced degradation studies. These studies are designed to identify likely degradation products and demonstrate the stability-indicating power of the analytical procedures. The typical stress conditions applied include acid and base hydrolysis, oxidation, heat, and light.
Troubleshooting Guide
This section addresses common issues that may be encountered during the analysis of this compound and its degradation products.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) in HPLC | - Inappropriate mobile phase pH. - Column overload. - Secondary interactions with the stationary phase. | - Adjust mobile phase pH to ensure gentamicin is in a single ionic form. - Reduce sample concentration or injection volume. - Use a column specifically designed for basic compounds or add an ion-pairing agent to the mobile phase. |
| Poor resolution between this compound and other components | - Suboptimal mobile phase composition or gradient. - Inadequate column chemistry. - High temperature leading to loss of resolution. | - Optimize the mobile phase composition (e.g., concentration of ion-pairing agent, organic modifier). - Employ a different stationary phase (e.g., a different C18 column or a HILIC column). - Optimize the column temperature; lower temperatures may improve resolution for some components. |
| Low sensitivity in MS detection | - Inefficient ionization. - Inappropriate selection of precursor and product ions for MRM. - Matrix effects from the sample. | - Optimize MS source parameters (e.g., spray voltage, gas flow, temperature). - Perform a product ion scan to identify the most abundant and stable fragment ions for Multiple Reaction Monitoring (MRM). - Improve sample preparation to remove interfering matrix components. |
| Inconsistent retention times | - Fluctuations in mobile phase composition or flow rate. - Column temperature variations. - Column degradation. | - Ensure proper mixing and degassing of the mobile phase. - Use a column oven to maintain a stable temperature. - Use a guard column and ensure the mobile phase pH is within the stable range for the column. |
| Ghost peaks | - Contamination in the HPLC system or mobile phase. - Carryover from previous injections. | - Flush the system with a strong solvent. - Prepare fresh mobile phase. - Implement a robust needle wash protocol in the autosampler. |
Quantitative Data Summary
The following tables summarize the quantitative data found in the literature regarding the degradation of this compound under various stress conditions. It is important to note that much of the available data pertains to the gentamicin complex as a whole, with limited studies focusing specifically on the degradation of the C1 component.
Table 1: Degradation of Gentamicin Complex under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation (Gentamicin Complex) | Analytical Method | Reference |
| Acidic Hydrolysis | 0.1 N HCl | 30 min | Not specified | Increased availability (152.47%) | UV Spectroscopy | |
| Alkaline Hydrolysis | 0.1 N NaOH | 30 min | Not specified | Increased availability (1063.47%) | UV Spectroscopy | |
| Thermal | Water Bath | 30 min | 50°C | 77.91% | UV Spectroscopy | |
| Photolytic | UV light (243 nm) | 30 min | Not specified | 42.14% | UV Spectroscopy |
*Note: The term "increased availability" in the cited study likely refers to a change in the UV absorbance, which may not directly correlate to the actual percentage of degradation. UV spectroscopy is not a stability-indicating method for gentamicin.
Table 2: Formation of Gentamine C1 from this compound under Oxidative Stress
| Stress Condition | Reagent | Duration | Temperature | % Gentamine C1 formed | Analytical Method | Reference |
| Highly Oxidizing | 30% (m/m) Hydrogen Peroxide | 30 days | 20°C | 19% | LC-MS | |
| Low Humidity | 20% Relative Humidity | 30 days | 20°C | 7-9% | LC-MS |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stress degradation of this compound.
Protocol 1: Forced Degradation (Stress Testing) of this compound
This protocol outlines the general procedure for subjecting this compound to various stress conditions as recommended by ICH guidelines.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound reference standard in deionized water to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period (e.g., 30 minutes to several hours).
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 N sodium hydroxide.
-
Dilute the final solution with mobile phase to a suitable concentration for analysis.
3. Alkaline Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 N sodium hydroxide.
-
Incubate the solution at a specified temperature (e.g., 60°C) for a defined period.
-
After incubation, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 N hydrochloric acid.
-
Dilute the final solution with mobile phase for analysis.
4. Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of a suitable oxidizing agent (e.g., 3-30% hydrogen peroxide).
-
Store the solution at room temperature, protected from light, for a specified duration.
-
Dilute the final solution with mobile phase for analysis.
5. Thermal Degradation:
-
Place an aliquot of the stock solution in a thermostatically controlled oven at a high temperature (e.g., 60-80°C) for a defined period.
-
For solid-state thermal stress, subject the this compound powder to high temperatures (e.g., 150-180°C).
-
After exposure, dissolve or dilute the sample in the mobile phase for analysis.
6. Photolytic Degradation:
-
Expose an aliquot of the stock solution to UV light (e.g., 254 nm or 366 nm) in a photostability chamber for a specified duration.
-
A control sample should be kept in the dark under the same conditions.
-
After exposure, dilute the sample with mobile phase for analysis.
Protocol 2: HPLC-MS Analysis of this compound and its Degradation Products
This protocol provides a general method for the analysis of this compound and its degradation products using HPLC-MS.
1. Chromatographic Conditions:
-
Column: A C18 reversed-phase column suitable for the analysis of polar basic compounds (e.g., Thermo Scientific™ Acclaim™ AmG C18).
-
Mobile Phase:
-
A: Water with an ion-pairing agent such as 0.1% Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA).
-
B: Acetonitrile.
-
-
Gradient: A suitable gradient program starting with a high aqueous phase and gradually increasing the organic phase to elute the components.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
-
Injection Volume: 5-20 µL.
2. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan for identification of unknown degradation products and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification of known components and degradants.
-
MRM Transitions:
-
This compound: e.g., m/z 478.3 → 322.2
-
Gentamine C1: To be determined based on its mass spectrum.
-
-
Source Parameters: Optimize parameters such as capillary voltage, cone voltage, source temperature, and gas flows for maximum sensitivity.
Visualizations
Caption: Experimental workflow for forced degradation and analysis of this compound.
Caption: Logical relationship between stress conditions and degradation products of this compound.
References
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Gentamicin C1
Welcome to the technical support center for the LC-MS/MS analysis of Gentamicin (B1671437) C1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Gentamicin C1 analysis?
A1: Matrix effects in LC-MS/MS are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification, poor reproducibility, and decreased sensitivity.[1][3][4] Gentamicin, being a polar aminoglycoside, is particularly susceptible to matrix effects in complex biological samples.
Q2: What are the most common sample preparation techniques to mitigate matrix effects for this compound?
A2: The most effective sample preparation techniques for reducing matrix effects in this compound analysis include Solid-Phase Extraction (SPE), Protein Precipitation (PPT), and Liquid-Liquid Extraction (LLE). SPE is often preferred as it provides cleaner extracts by selectively isolating the analyte.
Q3: Which chromatographic approach is best for analyzing this compound and minimizing matrix effects?
A3: Due to its high polarity, this compound is challenging to retain on traditional reversed-phase C18 columns. Two primary approaches are successful:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and is well-suited for retaining and separating polar compounds like gentamicin without the need for derivatization or ion-pairing agents.
-
Ion-Pairing Chromatography: This method adds an ion-pairing agent (e.g., TFA, HFBA) to the mobile phase to increase the retention of polar analytes on a reversed-phase column. However, some ion-pairing agents are not MS-friendly.
Q4: Can I analyze this compound without derivatization?
A4: Yes, LC-MS/MS allows for the direct analysis of this compound without the need for derivatization, which is often required for UV or fluorescence detection. This simplifies sample preparation and reduces analytical variability.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your LC-MS/MS analysis of this compound.
Problem 1: Poor Peak Shape and Low Sensitivity for this compound
Possible Cause: Ion suppression due to co-eluting matrix components.
Solution:
-
Optimize Sample Preparation:
-
If using Protein Precipitation, consider switching to Solid-Phase Extraction (SPE) for a cleaner sample extract. Weak cation-exchange SPE is particularly effective for gentamicin.
-
Ensure the PPT protocol is optimized. Using cold acetonitrile (B52724) or methanol (B129727) is a common and effective method.
-
-
Adjust Chromatographic Conditions:
-
If using a C18 column, introduce an ion-pairing agent like heptafluorobutyric acid (HFBA) at a low concentration (e.g., 0.01%) to improve retention and peak shape.
-
Consider switching to a HILIC column, which is specifically designed for polar analytes like gentamicin and can provide better separation from interfering matrix components.
-
-
Optimize MS Parameters:
-
A higher MS probe temperature (e.g., 600 °C) may improve sensitivity for gentamicin analysis.
-
Ensure that the correct precursor and product ions are selected for MRM transitions. For this compound, a common transition is 478.3 → 322.2.
-
Problem 2: Inconsistent and Irreproducible Results
Possible Cause: Incomplete removal of matrix components, leading to variable ion suppression.
Solution:
-
Refine the Extraction Method:
-
For SPE, ensure proper conditioning, loading, washing, and elution steps are followed. The choice of SPE sorbent and elution solvent is critical. An elution solvent of methanol:water:isopropanol:ammonium (B1175870) hydroxide (B78521) has been shown to be effective.
-
If using PPT, ensure complete protein removal by optimizing the solvent-to-sample ratio and centrifugation parameters.
-
-
Use an Internal Standard:
-
The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for matrix effects and improve accuracy and precision. If a SIL-IS is unavailable, a structural analog like kanamycin (B1662678) can be used.
-
-
Matrix-Matched Calibrators:
-
Prepare calibration standards in the same biological matrix as the samples to be analyzed. This helps to normalize the matrix effects between the calibrators and the unknown samples.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on this compound analysis.
Table 1: Recovery of this compound using Different Extraction Methods
| Extraction Method | Matrix | Recovery (%) | Reference |
| Solid-Phase Extraction (SPE) | Human Serum | 78 - 93 | |
| Solid-Phase Extraction (SPE) | Plasma | 72 | |
| Solid-Phase Extraction (SPE) | Urine | 98 |
Table 2: LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Value | Reference |
| Column | Reversed-phase C18 or HILIC | |
| Mobile Phase (HILIC) | Acetonitrile/Ammonium Formate Buffer | |
| Mobile Phase (Ion-Pairing) | Water/Methanol with HFBA or TFA | |
| MS Detection Mode | Multiple Reaction Monitoring (MRM) | |
| This compound MRM Transition | 478.3 → 322.2 |
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is based on the use of a weak cation-exchange SPE cartridge.
-
Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of purified water.
-
Sample Pre-treatment: To 200 µL of plasma, add an internal standard and 800 µL of 4% phosphoric acid. Vortex for 30 seconds.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M formic acid followed by 1 mL of methanol.
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT) of this compound from Serum
This protocol uses acetonitrile for protein precipitation.
-
Sample Preparation: To 50 µL of serum, add the internal standard.
-
Precipitation: Add 150 µL of cold acetonitrile containing 0.5 M formic acid.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Analysis: Inject a portion of the supernatant directly into the LC-MS/MS system or evaporate and reconstitute if necessary.
Visualizations
Caption: Workflow for this compound analysis from biological samples.
References
Challenges in the large-scale purification of Gentamicin C1
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the large-scale purification of Gentamicin C1.
Introduction to Purification Challenges
Gentamicin is a complex mixture of structurally related aminoglycoside antibiotics produced by Micromonospora purpurea. The primary components are this compound, C1a, C2, C2a, and C2b. The close structural similarity of these components presents a significant challenge for the large-scale purification of a single component like this compound. Common issues include co-elution of impurities, low resolution between the C components, and poor yield. This guide will address these challenges with a focus on practical, solution-oriented advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for large-scale this compound purification?
A1: The most common methods employed for the large-scale purification of this compound are ion-exchange chromatography (specifically cation exchange), reversed-phase high-performance liquid chromatography (RP-HPLC), and to a lesser extent, high-speed counter-current chromatography (HSCCC). Each method has its advantages and challenges in terms of resolution, capacity, and scalability.
Q2: Why is the separation of Gentamicin C components so difficult?
A2: The Gentamicin C components are isomers with very similar physicochemical properties, including charge and hydrophobicity. This makes their separation challenging, often requiring highly optimized chromatography conditions to achieve baseline resolution.
Q3: What are the typical purity levels and yields achievable for large-scale this compound purification?
A3: Achieving high purity and yield is a significant challenge. While specific figures can vary depending on the method and scale, the goal is to maximize both. For instance, a multi-step process involving ion exchange and reversed-phase chromatography might be necessary to achieve a purity of >95%.[1] Yields can be affected by the number of purification steps and the efficiency of each.
Q4: Are there any alternatives to chromatography for this compound purification?
A4: While chromatography is the dominant method, metabolic engineering of the producing organism, Micromonospora purpurea, is a promising alternative. By genetically modifying the biosynthetic pathway, it is possible to produce a fermentation broth enriched in a single Gentamicin component, simplifying the downstream purification process significantly.
Troubleshooting Guides
Ion-Exchange Chromatography (Cation Exchange)
Cation exchange chromatography is a primary step in many Gentamicin purification protocols due to its high capacity and ability to separate compounds based on charge.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor binding of this compound to the resin | Incorrect pH of the loading buffer. High ionic strength of the sample. Column overloading. | Ensure the pH of the loading buffer is at least 1-2 units below the pKa of the amine groups of Gentamicin to ensure a net positive charge.[2] Desalt the sample before loading. Reduce the sample load or use a column with a higher binding capacity. |
| Co-elution of Gentamicin C components | Inadequate gradient slope. Incorrect eluent pH. | Optimize the salt gradient; a shallower gradient can improve resolution. Adjust the pH of the elution buffer to subtly alter the charge differences between the components. |
| Low recovery of this compound | Strong, irreversible binding to the resin. Degradation of the product on the column. | Use a stronger eluent (higher salt concentration or pH) for elution. Ensure the pH and buffer components are not causing degradation. Consider using a different type of cation exchange resin. |
| Peak tailing | Secondary interactions with the resin. Column packing issues. | Add a competing amine, like triethylamine (B128534) (TEA), to the mobile phase to block active sites on the resin.[3][4] Ensure the column is packed efficiently and is not voided. |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is often used as a polishing step to achieve high purity of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor resolution between this compound and other components | Inappropriate mobile phase composition. Sub-optimal column temperature. | Optimize the organic modifier (e.g., acetonitrile, methanol) concentration.[5] Adjust the concentration of the ion-pairing agent (e.g., trifluoroacetic acid - TFA). Increase the column temperature to improve efficiency, but monitor for product stability. |
| Broad or asymmetric peaks | Secondary interactions with residual silanols on the silica-based column. Inappropriate mobile phase pH. | Add a silanol-blocking agent like triethylamine (TEA) to the mobile phase. Adjust the mobile phase pH to ensure consistent ionization of the analytes. |
| Low retention of this compound | High concentration of organic modifier in the mobile phase. | Decrease the percentage of the organic modifier in the mobile phase to increase retention. |
| High backpressure | Column contamination or blockage. Precipitation of buffer salts in the mobile phase. | Wash the column with a strong solvent to remove contaminants. Ensure the mobile phase components are fully dissolved and filtered. |
Quantitative Data Summary
The following tables summarize typical quantitative data from different purification and analytical methods for this compound.
Table 1: Comparison of Chromatographic Methods for this compound Purification
| Method | Stationary Phase | Typical Purity Achieved | Reported Yield | Key Advantages | Key Disadvantages |
| Cation Exchange Chromatography | Strong Cation Exchange Resin (e.g., Dowex 50) | 85-95% | Moderate to High | High capacity, good for initial capture | Lower resolution for isomers |
| Reversed-Phase HPLC | C18 or Cyano (CN) column | >95% | Moderate | High resolution, good for polishing | Lower capacity, use of organic solvents |
| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid system (e.g., n-butanol/water) | >95% | High | No solid support (no irreversible adsorption), high sample loading | Specialized equipment, can be slower |
Table 2: Analytical Methods for Quantifying this compound Purity
| Analytical Method | Principle | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reported Recovery |
| UPLC-MS | Ultra-Performance Liquid Chromatography with Mass Spectrometry | 0.03 µg/mL (for sisomicin (B1680986) impurity) | 0.1 µg/mL (for sisomicin impurity) | 105.96% (for spiked sisomicin) |
| HPLC with UV Detection (after derivatization) | High-Performance Liquid Chromatography with UV detection following derivatization | 0.07 mg/L (for this compound) | Not specified | 72% from plasma, 98% from urine |
| HPLC with Pulsed Amperometric Detection (PAD) | High-Performance Liquid Chromatography with electrochemical detection | Not specified | Not specified | Not specified |
Experimental Protocols
Detailed Methodology for Cation Exchange Chromatography
-
Resin Preparation: Swell the strong cation exchange resin (e.g., Dowex 50W X8) in deionized water and pack it into a suitable column.
-
Equilibration: Equilibrate the column with 5-10 column volumes of a low ionic strength buffer (e.g., 20 mM sodium phosphate (B84403) buffer, pH 7.0).
-
Sample Loading: Dissolve the crude Gentamicin mixture in the equilibration buffer and load it onto the column at a controlled flow rate.
-
Washing: Wash the column with 3-5 column volumes of the equilibration buffer to remove unbound impurities.
-
Elution: Elute the bound Gentamicin components using a linear or step gradient of increasing ionic strength (e.g., 0 to 1 M NaCl in the equilibration buffer).
-
Fraction Collection: Collect fractions and analyze them by a suitable analytical method (e.g., HPLC) to identify the fractions containing pure this compound.
-
Regeneration: Regenerate the column by washing with a high salt solution (e.g., 2 M NaCl) followed by the equilibration buffer.
Detailed Methodology for Reversed-Phase HPLC
-
Column: Use a C18 or a Cyano (CN) reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of an aqueous component and an organic modifier. A typical mobile phase could be a mixture of methanol (B129727) and a buffer like 15mM diammonium hydrogen phosphate at a specific pH (e.g., pH 10.0). An ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 50mM, with the pH adjusted to 2 with ammonium (B1175870) solution, can also be used.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase at a constant flow rate (e.g., 0.6 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dissolve the partially purified this compound fraction in the mobile phase.
-
Injection and Separation: Inject the sample onto the column and perform an isocratic or gradient elution.
-
Detection: Detect the eluting components using a suitable detector, such as a UV detector (if derivatized) or a mass spectrometer.
-
Fraction Collection: Collect the peak corresponding to this compound.
Visualizations
Caption: A typical workflow for the large-scale purification of this compound.
Caption: A logical troubleshooting workflow for chromatography issues.
References
Enhancing the long-term stability of Gentamicin C1 stock solutions
Technical Support Center: Gentamicin C1 Stock Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for enhancing the long-term stability of this compound stock solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and efficacy of your experimental reagents.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for a newly prepared this compound stock solution?
A1: For long-term stability (up to one year), it is best to prepare aliquots of your sterile-filtered stock solution and store them at -20°C.[1][2][3] For short-term use, refrigeration at 2-8°C is recommended.[4] Avoid repeated freeze-thaw cycles, as this can degrade the antibiotic.[2] While some commercial solutions are stable at room temperature, freezing is the preferred method for long-term storage of stock solutions prepared in-house.
Q2: What factors can cause my this compound stock solution to degrade?
A2: Several factors can compromise the stability of Gentamicin solutions. These include:
-
Temperature: Both high temperatures and, to a lesser extent, extremely low temperatures can cause degradation or reduce solubility.
-
pH: The optimal pH for Gentamicin stability is between 4.5 and 7.0. Solutions that are too acidic or too alkaline can undergo hydrolysis, leading to a loss of potency.
-
Light: Exposure to light, especially UV rays, can trigger photochemical reactions that break down the antibiotic. It is crucial to store solutions in light-protected or opaque containers.
-
Oxidation: Oxidizing atmospheres can lead to significant changes in the composition of gentamicin.
-
Moisture: For powdered forms of Gentamicin, exposure to humidity can cause rapid degradation through hydrolysis.
Q3: My Gentamicin solution has turned a yellowish-brown color. Is it still usable?
A3: A color change, often to yellow or brown, is a visual indicator of degradation. This can be caused by thermal degradation, particularly if the solution was exposed to high temperatures, in a process similar to the Maillard reaction. It is strongly recommended not to use a discolored solution, as it may have reduced potency and contain unknown degradation products. You should prepare a fresh stock solution.
Q4: Can I autoclave my this compound stock solution to sterilize it?
A4: While the Gentamicin active pharmaceutical ingredient (API) is reported to be stable even after autoclaving, it is not the recommended method for sterilizing a prepared stock solution. High temperatures can promote degradation reactions. The standard and safest method for sterilizing a Gentamicin stock solution is filtration through a 0.22 µm syringe filter.
Q5: What is the expected shelf-life of a properly stored this compound stock solution?
A5: The shelf-life depends on the storage conditions. A stock solution prepared in deionized water, sterile-filtered, and stored in aliquots at -20°C can be considered stable for up to one year. When stored at 2-8°C, the stability is significantly shorter. For diluted solutions in media or buffers, stability is often limited to 24-48 hours at room or refrigerated temperatures.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Loss of Antibiotic Efficacy (e.g., bacterial contamination in a supposedly protected cell culture)
-
Possible Cause 1: Degraded Stock Solution. The stock solution may have lost potency due to improper storage (e.g., exposure to light, high temperatures, or multiple freeze-thaw cycles).
-
Solution: Discard the suspect stock. Prepare a fresh, sterile-filtered stock solution from powder and store it in single-use aliquots at -20°C.
-
-
Possible Cause 2: Incorrect Working Concentration. The final concentration in your culture medium may be too low to be effective against the specific bacterial strain.
-
Solution: Verify your dilution calculations. The recommended working concentration for eukaryotic cell culture is typically around 50 µg/mL. You may need to perform a dose-response test to determine the optimal concentration for your specific cell line and potential contaminants.
-
-
Possible Cause 3: Bacterial Resistance. The contaminating bacteria may be a strain that is resistant to Gentamicin.
-
Solution: Test your culture for contamination and identify the bacterial species. If it is a resistant strain, you may need to use a different antibiotic.
-
Issue 2: Precipitate Observed in Thawed Stock Solution
-
Possible Cause 1: Reduced Solubility at Low Temperatures. Gentamicin's solubility can decrease at very low temperatures. The precipitate may be the antibiotic itself falling out of solution.
-
Solution: Gently warm the vial to room temperature and vortex to see if the precipitate redissolves. If it does, the solution is likely safe to use.
-
-
Possible Cause 2: Contamination or Degradation. The precipitate could be a result of microbial contamination or the formation of insoluble degradation products.
-
Solution: If the precipitate does not redissolve upon warming and mixing, do not use the solution. Discard it and prepare a fresh stock.
-
Troubleshooting Workflow Diagram
Below is a logical workflow for troubleshooting issues with this compound stock solutions.
Caption: Troubleshooting decision tree for this compound stock solution issues.
Data Presentation
Table 1: Summary of Stability Factors and Storage Recommendations for this compound Stock Solutions
| Parameter | Recommendation / Optimal Range | Impact of Deviation | Citations |
| Storage Temperature | Long-term (≤ 1 year): -20°C (in aliquots) Short-term: 2-8°C | High Temps: Accelerates chemical degradation. Freezing: Can reduce solubility. Repeated freeze-thaw cycles degrade the antibiotic. | |
| pH | 4.5 - 7.0 | < 4.5 or > 7.0: Increased rate of hydrolysis, leading to loss of potency and formation of degradation byproducts. | |
| Solvent | Deionized, sterile water. | Use of inappropriate solvents can affect solubility and stability. | |
| Light Exposure | Store in amber or opaque containers, protected from light. | UV and visible light can induce photochemical degradation, reducing efficacy. | |
| Sterilization | 0.22 µm syringe filtration. | Autoclaving: Not recommended due to potential thermal degradation. |
Experimental Protocols
Protocol 1: Preparation of a Sterile Gentamicin Stock Solution (10 mg/mL)
This protocol describes how to prepare a 10 mL stock solution of Gentamicin at a concentration of 10 mg/mL from Gentamicin sulfate (B86663) powder.
Materials:
-
Gentamicin sulfate powder
-
Sterile, deionized (DI) water
-
Sterile 15 mL conical tube
-
0.22 µm sterile syringe filter
-
Sterile syringe (10-20 mL)
-
Sterile, light-protected microcentrifuge tubes (for aliquots)
-
Calibrated analytical balance and weigh paper
Procedure:
-
Calculation: Accurately weigh out 100 mg of Gentamicin sulfate powder on a calibrated balance.
-
Dissolution: Transfer the powder to a sterile 15 mL conical tube. Add 8 mL of sterile DI water to the tube.
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved.
-
Volume Adjustment: Adjust the final volume to 10 mL with sterile DI water.
-
Sterilization: Draw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter to the tip of the syringe.
-
Filtering: Dispense the solution through the filter into a new sterile container (e.g., another 15 mL conical tube). This step removes any potential microbial contamination.
-
Aliquoting: Immediately dispense the sterile stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Label the aliquots clearly with the name, concentration, and date of preparation. Store immediately at -20°C for long-term use.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general framework for assessing the stability of this compound by quantifying the major components (C1, C1a, C2). As Gentamicin lacks a strong chromophore, pre-column derivatization is required for UV or fluorescence detection.
Materials & Equipment:
-
HPLC system with a UV or Fluorescence detector
-
Reversed-phase C18 column
-
Gentamicin reference standard
-
Your Gentamicin stock solution (to be tested)
-
Derivatization reagent (e.g., o-phthaldialdehyde [OPA] with a thiol, or 1-fluoro-2,4-dinitrobenzene (B121222) [FDNB])
-
Mobile phase components (e.g., acetonitrile, appropriate buffer)
-
High-purity water
Procedure:
-
Sample Preparation:
-
Prepare a series of calibration standards using the Gentamicin reference standard.
-
Dilute an aliquot of your stock solution to fall within the range of the calibration curve.
-
-
Derivatization:
-
React both the standards and the diluted sample with the chosen derivatization reagent (e.g., OPA) according to a validated procedure. This reaction creates a derivative that can be detected by the HPLC system.
-
-
HPLC Analysis:
-
Set up the HPLC method, including the mobile phase composition, flow rate, column temperature, and detector wavelength (e.g., 365 nm for FDNB derivatives, or λex=328 nm / λem=423 nm for OPA/NAC derivatives).
-
Inject the derivatized standards to create a calibration curve.
-
Inject the derivatized sample.
-
-
Data Analysis:
-
Identify the peaks corresponding to the Gentamicin components (C1, C1a, C2) based on the retention times from the standard.
-
Quantify the concentration of each component in your sample by comparing its peak area to the calibration curve.
-
A significant decrease in the total concentration or a change in the ratio of the components compared to a fresh sample indicates degradation. The appearance of new, unidentified peaks can signify the presence of degradation products.
-
Stability Testing Workflow Diagram
Caption: Experimental workflow for assessing this compound stability via HPLC.
Factors Affecting Gentamicin Stability Diagram
This diagram illustrates the key environmental factors that can lead to the degradation of this compound.
Caption: Key factors influencing the degradation of this compound solutions.
References
Troubleshooting variability in Gentamicin C1 MIC assay results
Welcome to the Technical Support Center for Gentamicin (B1671437) C1 MIC (Minimum Inhibitory Concentration) assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to variability in assay results. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the acceptable MIC ranges for quality control (QC) strains with Gentamicin?
A1: Quality control ranges for MIC assays are established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These ranges are specific to the QC strain being used. It is crucial to ensure that the results for your QC strains fall within the specified ranges for your results to be considered valid.
Q2: How significant is the variation in Gentamicin congeners (C1, C1a, C2) in commercial preparations?
A2: Commercial gentamicin formulations are mixtures of several related compounds, primarily C1, C1a, C2, C2a, and C2b. The U.S. Pharmacopeia (USP) allows for a range of percentages for each major congener. For example, gentamicin C1 can range from 25% to 50%[1]. This variability between different lots and manufacturers can be a significant source of inconsistent MIC results, as each congener can have different microbiological activities against specific bacterial strains[1][2].
Q3: Can the type of media used affect this compound MIC results?
A3: Yes, the composition of the culture medium is a critical factor that can influence MIC results. Mueller-Hinton Broth (MHB) or Agar (B569324) (MHA) are the standard media for most susceptibility testing. Variations in pH, as well as the concentration of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), can significantly alter the activity of gentamicin and, consequently, the MIC values[3][4]. It is recommended to use media from reputable suppliers and to check that the pH is within the recommended range (typically 7.2-7.4).
Q4: What is the "inoculum effect" and how can it be minimized in this compound MIC assays?
A4: The inoculum effect is the observation that the MIC of an antimicrobial agent can increase with a higher bacterial inoculum density. To minimize this effect and ensure reproducibility, it is essential to standardize the inoculum to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. For broth microdilution, this is further diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
Troubleshooting Guide for this compound MIC Assay Variability
This guide provides a systematic approach to troubleshooting common issues encountered during this compound MIC assays.
Issue 1: High degree of inter-assay variability (different results on different days)
| Potential Cause | Recommended Action | Relevant Guidelines |
| Inconsistent Inoculum Preparation | Ensure the inoculum is consistently standardized to a 0.5 McFarland turbidity standard before each experiment. Use a calibrated photometric device or visually compare against a Wickerham card. | CLSI, EUCAST |
| Variation in Media Batches | Use Mueller-Hinton media from a single, reputable commercial supplier. Check the pH of each new batch to ensure it is within the 7.2-7.4 range. Be aware of lot-to-lot variation in cation concentrations. | CLSI, EUCAST |
| Gentamicin Stock Solution Degradation | Prepare fresh stock solutions of this compound regularly. Store stock solutions at the recommended temperature (-20°C or lower) in small aliquots to avoid repeated freeze-thaw cycles. | General Laboratory Practice |
| Incubation Condition Fluctuations | Ensure the incubator maintains a stable temperature (35°C ± 2°C) and provides a consistent atmosphere. Variations in temperature can affect bacterial growth rates and antibiotic activity. | CLSI, EUCAST |
Issue 2: Inconsistent MIC values within a single multi-well plate
| Potential Cause | Recommended Action | Relevant Guidelines |
| Poor Pipetting Technique | Ensure proper mixing of all solutions before pipetting. Use calibrated pipettes and change tips between dilutions and for each well to avoid cross-contamination. Ensure no air bubbles are present in the wells. | Good Laboratory Practice (GLP) |
| Edge Effects in Microtiter Plates | Evaporation from the outer wells of a microtiter plate can concentrate the antibiotic and media components, leading to skewed results. To mitigate this, consider not using the outermost wells for experimental data or filling them with sterile water/media. | General Laboratory Practice |
| Inadequate Mixing of Inoculum | After adding the inoculum to the wells, ensure it is gently but thoroughly mixed with the antibiotic dilutions without causing splashing between wells. | CLSI, EUCAST |
Issue 3: MIC values are consistently higher or lower than expected
| Potential Cause | Recommended Action | Relevant Guidelines |
| Incorrect this compound Concentration | Verify the purity and concentration of your this compound standard. Have the concentration of your stock solution independently verified if possible. Ensure accurate serial dilutions. | GLP, Quality Assurance |
| Contaminated Bacterial Culture | Before preparing the inoculum, check the purity of your bacterial culture by streaking on an appropriate agar plate. A mixed culture will lead to unreliable and variable MIC results. | Basic Microbiology Practice |
| Incorrect Incubation Time | Adhere strictly to the recommended incubation period (typically 16-20 hours for most bacteria). Shorter times may not allow for sufficient growth, leading to falsely low MICs, while longer times can lead to antibiotic degradation and falsely high MICs. | CLSI, EUCAST |
| Media Cation Concentration | High levels of Ca²⁺ and Mg²⁺ in the media can antagonize the activity of aminoglycosides like gentamicin, leading to higher MIC values. Use cation-adjusted Mueller-Hinton Broth (CAMHB) for standardized results. | CLSI, EUCAST |
Experimental Protocols
Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on the general principles outlined by CLSI and EUCAST.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a suitable amount of this compound powder and dissolve it in a sterile, appropriate solvent (e.g., deionized water) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
Store in small aliquots at -20°C or below.
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Transfer the colonies to a tube of sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be done visually or with a spectrophotometer.
-
Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Microtiter Plate:
-
Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in a 96-well microtiter plate. The final volume in each well after adding the inoculum should be 100 µL.
-
The range of concentrations should be chosen to span the expected MIC of the organism.
-
Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only, no inoculum).
-
-
Inoculation and Incubation:
-
Add the appropriate volume of the diluted bacterial suspension to each well, bringing the final volume to 100 µL.
-
Cover the plate with a lid or an adhesive seal to prevent evaporation and contamination.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for bacterial growth (indicated by turbidity). A reading aid, such as a viewing box with a dark background, may be helpful.
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Visualizations
Caption: A troubleshooting workflow for addressing inconsistent this compound MIC results.
Caption: The experimental workflow for the broth microdilution MIC assay.
References
- 1. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Solid-Phase Extraction for Gentamicin C1
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the solid-phase extraction (SPE) of Gentamicin (B1671437) C1 from biological matrices. The information is tailored for researchers, scientists, and drug development professionals to help overcome common challenges associated with the analysis of this polar aminoglycoside antibiotic.
Troubleshooting Guide
This guide addresses specific issues that may arise during the solid-phase extraction of Gentamicin C1.
Q1: Why is my recovery of this compound from plasma or serum consistently low?
A1: Low recovery is a common issue when extracting highly polar compounds like this compound. Several factors could be the cause:
-
Inappropriate Sorbent Choice: Gentamicin is a polar, cationic compound. Using a standard reversed-phase (like C18) sorbent without an ion-pairing agent may result in poor retention. A cation-exchange or a polymer-based sorbent is often more effective.[1][2]
-
Insufficient Sample pH Adjustment: For cation-exchange mechanisms, the pH of the sample load solution must be optimized to ensure this compound carries a positive charge and can bind effectively to the sorbent.
-
Ineffective Elution Solvent: The elution solvent may not be strong enough or at the correct pH to disrupt the interaction between this compound and the sorbent. For cation-exchange sorbents, an acidic or high-ionic-strength buffer is typically required.
-
Sample Overload: Exceeding the binding capacity of the SPE cartridge will cause the analyte to pass through without being retained.[3]
-
High Sample Viscosity: Viscous samples, such as undiluted plasma, can lead to poor flow through the cartridge and incomplete interaction with the sorbent material.[3]
Q2: I'm observing significant matrix effects in my LC-MS/MS analysis after SPE. How can I reduce them?
A2: Matrix effects, such as ion suppression or enhancement, are often caused by co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts).
-
Optimize the Wash Step: This is a critical step for removing interfering compounds. Use a wash solvent that is strong enough to remove interferences but weak enough to leave this compound bound to the sorbent. A multi-step wash with solvents of increasing organic strength can be effective.
-
Select a More Specific Sorbent: A mixed-mode sorbent (e.g., combining reversed-phase and ion-exchange properties) can provide better selectivity and lead to cleaner extracts.[2]
-
Consider Derivatization: Derivatizing this compound can alter its chromatographic properties, potentially moving its elution time away from interfering matrix components.
-
Dilute the Sample: If sensitivity allows, diluting the sample with a suitable buffer before loading can reduce the overall amount of matrix components introduced to the cartridge.
Q3: My results are not reproducible. What could be causing the variability?
A3: Poor reproducibility can stem from inconsistencies in the SPE procedure.
-
Inconsistent Flow Rate: Ensure that the sample loading, washing, and elution steps are performed at a slow and consistent flow rate. Using a vacuum manifold or a positive pressure processor can help maintain consistency.
-
Incomplete Cartridge Drying: If a drying step is included (e.g., after the wash step), ensure it is performed for a consistent duration and under a consistent vacuum or gas pressure. Residual water can affect the elution process.
-
Variable Elution Volumes: Use a precise method for dispensing the elution solvent to ensure the analyte is completely eluted in every sample.
-
Sample Pre-treatment Variability: Ensure that all samples are pre-treated identically, including pH adjustment, dilution, and centrifugation steps.
Frequently Asked Questions (FAQs)
Q1: What is the best type of SPE sorbent for this compound extraction?
A1: Due to its polar and cationic nature, weak cation-exchange sorbents are highly effective for extracting this compound. Polymer-based sorbents, such as Oasis MCX (a mixed-mode cation exchange and reversed-phase polymer), are also widely used and have been shown to produce clean extracts with high sensitivity.
Q2: Is derivatization necessary for this compound analysis after SPE?
A2: It depends on the analytical method. For HPLC with UV detection, pre- or on-column derivatization is necessary because this compound lacks a strong chromophore. Common derivatizing agents include 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB) and 1,2-phthalic dicarboxaldehyde (OPA). For detection by mass spectrometry (LC-MS/MS), derivatization is typically not required.
Q3: Can I use the same SPE protocol for both plasma and urine?
A3: While the core principles (e.g., sorbent type) may be the same, the protocol often requires optimization for each matrix. Urine is a less complex matrix than plasma, so a simpler wash step may be sufficient. The recovery of gentamicin components has been shown to be higher from urine (98%) compared to plasma (72%) using a polymer phase SPE method, which may influence protocol adjustments.
Q4: What are typical sample pre-treatment steps before loading onto the SPE cartridge?
A4: Pre-treatment is crucial for optimal results. Common steps include:
-
Centrifugation: To pellet any precipitated proteins or cellular debris.
-
Dilution: Plasma or serum is often diluted with a buffer (e.g., Tris buffer, phosphate (B84403) buffer, or a weak acid) to reduce viscosity and adjust the pH.
-
Acidification: For cation-exchange SPE, the sample is often acidified (e.g., with formic acid or heptafluorobutyric acid) to ensure the amine groups on this compound are protonated (positively charged).
Quantitative Data Summary
The following tables summarize key performance metrics from published methods for the determination of this compound and its related components.
Table 1: Recovery and Limits of Quantification (LOQ)
| Analyte | Biological Matrix | SPE Sorbent Type | Recovery (%) | LOQ (mg/L) | Reference |
| This compound | Plasma | Polymer Phase | 72% | 0.07 | |
| This compound | Urine | Polymer Phase | 98% | N/A | |
| Gentamicin Components | Human Serum | Weak Cation-Exchanger | 78% - 93% | 0.23 - 0.33 | |
| This compound | Plasma | Ion-Exchange | N/A | 0.06 |
Table 2: Method Precision (Relative Standard Deviation - RSD)
| Analyte | Biological Matrix | Intra-Assay RSD (%) | Inter-Assay RSD (%) | Reference |
| This compound | Human Serum | 5% | 11% | |
| Gentamicin Complex | Plasma | 10.2% - 11.0% | 8.8% - 10.0% |
Detailed Experimental Protocols
Protocol 1: Extraction of this compound from Human Plasma
This protocol is based on a method using a polymer-based mixed-mode cation exchange sorbent followed by LC-MS/MS analysis.
-
Sample Pre-treatment:
-
To 100 µL of plasma, add an internal standard.
-
Add 200 µL of 4% phosphoric acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes to pellet proteins.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange cartridge (e.g., Oasis MCX, 30 mg).
-
Condition the cartridge by passing 1 mL of methanol (B129727).
-
Equilibrate the cartridge by passing 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 drop/second).
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M HCl to remove acidic and neutral interferences.
-
Wash the cartridge with 1 mL of methanol to remove lipids and other organic interferences.
-
Dry the cartridge under vacuum or positive pressure for 1-2 minutes.
-
-
Elution:
-
Elute this compound by passing 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent (e.g., 100 µL of the initial mobile phase) for LC-MS/MS analysis.
-
Protocol 2: Extraction of this compound from Urine
This protocol is adapted from a method demonstrating high recovery from urine.
-
Sample Pre-treatment:
-
Centrifuge the urine sample to remove any sediment.
-
Dilute 100 µL of urine with 900 µL of Tris buffer (e.g., 0.17 M, pH 10.0).
-
-
SPE Cartridge Conditioning:
-
Use a polymer phase cartridge (e.g., Oasis HLB or equivalent).
-
Condition the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading:
-
Load the diluted urine sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of water to remove salts and polar interferences.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
-
Elution:
-
Elute this compound with 1 mL of methanol. Note: If derivatization is required for analysis, it can be performed directly in the cartridge before this step.
-
-
Post-Elution:
-
Evaporate the eluate and reconstitute as described in Protocol 1 for analysis.
-
Process Visualizations
The following diagrams illustrate key workflows for the SPE of this compound.
Caption: General experimental workflow for Solid-Phase Extraction (SPE) of this compound.
Caption: Troubleshooting workflow for low analyte recovery in Solid-Phase Extraction.
References
- 1. Gentamicin assay in human serum by solid-phase extraction and capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive determination of gentamicin in plasma using ion-exchange solid-phase extraction followed by UHPLC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Resolving co-elution of Gentamicin C1 and C2a isomers in chromatography
Welcome to the technical support center for chromatographic analysis of gentamicin (B1671437). This resource provides troubleshooting guidance and answers to frequently asked questions to help you resolve common issues, such as the co-elution of Gentamicin C1 and C2a isomers.
Troubleshooting Guide: Resolving Co-elution of this compound and C2a
Co-elution of the critical gentamicin isomers C1 and C2a can compromise the accuracy of potency and impurity testing. This guide provides a systematic approach to troubleshoot and resolve this issue.
Problem: Poor resolution or complete co-elution of this compound and C2a peaks.
Initial Checks:
-
Verify System Suitability: Ensure your system meets the suitability requirements outlined in the relevant pharmacopeia (e.g., USP or EP), particularly the resolution between specified peaks.[1][2]
-
Standard and Sample Preparation: Confirm that standards and samples were prepared correctly, as errors in concentration or matrix can affect chromatography.[3]
Troubleshooting Steps & Solutions
1. Optimize the Mobile Phase and Ion-Pairing Agent
The choice and concentration of the ion-pairing agent are critical for separating the structurally similar gentamicin isomers.[3][4]
-
Issue: Insufficient retention and selectivity.
-
Solution:
-
Increase Ion-Pairing Agent Concentration: A higher concentration of an ion-pairing agent like trifluoroacetic acid (TFA) can enhance the interaction with the stationary phase, improving separation.
-
Switch Ion-Pairing Agent: Consider using a stronger ion-pairing agent, such as heptafluorobutyric acid (HFBA), which can provide different selectivity for the isomers.
-
Adjust pH: Ensure the mobile phase pH is low (around 2.0-2.6) to ensure the ionization of both the analytes and the ion-pairing agent.
-
2. Evaluate the Stationary Phase (Column)
Not all C18 columns are suitable for gentamicin analysis. The specific properties of the stationary phase play a significant role in resolution.
-
Issue: The current column does not provide adequate resolution.
-
Solution:
-
Use a Specialized Column: Employ a column specifically designed for aminoglycoside analysis. These columns often have proprietary C18 bonding on a polymerically encapsulated silica (B1680970) that is stable at low pH and provides the necessary selectivity.
-
Check Column Health: A decline in performance could indicate a degraded column. Flush the column according to the manufacturer's instructions or replace it if necessary.
-
3. Adjust Chromatographic Conditions
Fine-tuning the HPLC parameters can significantly impact the separation of closely eluting peaks.
-
Issue: Peaks are broad or overlapping.
-
Solution:
-
Modify Organic Content: A slight adjustment in the percentage of organic modifier (e.g., acetonitrile) in the mobile phase can alter selectivity. A lower percentage may increase retention and improve resolution.
-
Temperature Control: Operating at an elevated temperature (e.g., 30-40°C) can improve peak shape and efficiency, but should be evaluated to ensure it doesn't negatively impact resolution.
-
Flow Rate: A lower flow rate can increase the interaction time with the stationary phase, potentially improving the separation of critical pairs.
-
4. Consider an Alternative Chromatographic Mode
If reversed-phase ion-pair chromatography is not yielding the desired results, other techniques can be explored.
-
Issue: Persistent co-elution despite optimization.
-
Solution:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative for separating highly polar compounds like gentamicin and may provide different selectivity.
-
Ion-Exchange Chromatography: This technique separates molecules based on their charge and can be effective for aminoglycosides.
-
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for gentamicin analysis and a logical approach to troubleshooting co-elution issues.
Caption: A simplified workflow for the analysis of gentamicin using HPLC.
Caption: A decision tree for troubleshooting the co-elution of gentamicin isomers.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate this compound and C2a? A1: this compound and C2a are structural isomers, differing only by the methylation at the C-6' position. This subtle structural difference results in very similar physicochemical properties, making their separation by chromatography challenging.
Q2: What detection method is recommended for gentamicin analysis? A2: Gentamicin lacks a strong UV-absorbing chromophore, making standard UV detection impractical. The recommended detection methods are:
-
Charged Aerosol Detection (CAD)
-
Pulsed Amperometric Detection (PAD)
-
Evaporative Light Scattering Detection (ELSD)
-
Mass Spectrometry (MS) Alternatively, pre- or post-column derivatization can be employed to attach a UV-active or fluorescent tag to the molecules.
Q3: Can I use a standard C18 column for gentamicin analysis? A3: While some standard C18 columns may provide partial separation, it is highly recommended to use a column specifically designed for aminoglycoside analysis. These columns are engineered to be stable under the acidic mobile phase conditions required and provide the necessary selectivity for the closely related gentamicin isomers.
Q4: What is the expected elution order of the main gentamicin components? A4: The typical elution order in reversed-phase ion-pair chromatography is this compound, C1a, C2a, and C2. However, this can be influenced by the specific column and mobile phase conditions used.
Q5: Are there official methods for gentamicin analysis that I can refer to? A5: Yes, the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) both contain monographs for gentamicin sulfate (B86663) that detail specific HPLC methods for assay and impurity testing. These methods often serve as a good starting point for method development and troubleshooting.
Quantitative Data Summary
The following table summarizes typical chromatographic conditions and performance for the separation of gentamicin isomers based on published application notes.
| Parameter | Method 1 (USP/EP Compliant) | Method 2 (Fast Method) |
| Column | Specialty C18 for Aminoglycosides (e.g., 4.6 x 250 mm, 5 µm) | Specialty C18 for Aminoglycosides (e.g., 4.6 x 150 mm, 3 µm) |
| Mobile Phase | Aqueous solution of TFA and/or other perfluorinated carboxylic acids | 98 mM TFA with 2% Acetonitrile |
| Flow Rate | 0.8 - 1.0 mL/min | ~1.5 mL/min |
| Detection | PAD or CAD | PAD or CAD |
| Resolution (C2/C2b) | > 1.5 (Meets USP requirement) | > 1.5 |
| Resolution (Sisomicin/C1a) | > 1.2 (Meets EP requirement) | > 1.2 |
Detailed Experimental Protocols
Protocol 1: Ion-Pair Reversed-Phase HPLC with Charged Aerosol Detection (CAD)
This protocol is based on methods developed for the robust separation of gentamicin components.
-
Chromatographic System:
-
HPLC system with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector.
-
-
Materials and Reagents:
-
Gentamicin Sulfate Reference Standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA)
-
Deionized Water (18.2 MΩ·cm)
-
-
Chromatographic Conditions:
-
Column: A specialty C18 column for aminoglycosides (e.g., Thermo Scientific™ Acclaim™ AmG C18, 5 µm, 4.6 x 250 mm).
-
Mobile Phase: 100 mM TFA in water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Accurately weigh and dissolve Gentamicin Sulfate RS in deionized water to a final concentration of 1.0 mg/mL.
-
-
Sample Preparation:
-
Dissolve the sample in deionized water to achieve a target concentration of 1.0 mg/mL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the standard and sample solutions.
-
Integrate the peaks corresponding to the gentamicin isomers. The typical elution order is C1, C1a, C2a, C2, and C2b.
-
Protocol 2: Ion-Pair Reversed-Phase HPLC with Pulsed Amperometric Detection (PAD)
This protocol is adapted from methods described in the USP and EP monographs.
-
Chromatographic System:
-
HPLC or Ion Chromatography system with a biocompatible pump, autosampler, column oven, and an electrochemical detector with a gold working electrode.
-
-
Materials and Reagents:
-
Gentamicin Sulfate Reference Standard
-
Sodium Hydroxide
-
Trifluoroacetic acid (TFA)
-
Pentafluoropropionic acid (PFPA)
-
Deionized Water (18.2 MΩ·cm)
-
-
Chromatographic Conditions:
-
Column: L1 packing, C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase: An aqueous solution containing TFA and PFPA, with the pH adjusted to ~2.6 with sodium hydroxide.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 20 µL.
-
-
Standard and Sample Preparation:
-
Prepare standards and samples as described in the relevant pharmacopeial monograph, typically at a concentration of 0.2 mg/mL in the mobile phase.
-
-
Procedure:
-
Equilibrate the system until a stable baseline is achieved.
-
Perform injections and record the chromatograms.
-
Ensure system suitability criteria, such as the resolution between C2 and C2b, are met.
-
References
Validation & Comparative
A Comparative Analysis of the Antibacterial Activity of Gentamicin C1, C1a, and C2
For Researchers, Scientists, and Drug Development Professionals
Gentamicin (B1671437), a widely used aminoglycoside antibiotic, is a complex mixture of several related components. The major constituents, Gentamicin C1, C1a, and C2, exhibit varying degrees of antibacterial activity. This guide provides a comparative analysis of these three principal components, supported by experimental data, to inform research and development in antibacterial therapeutics.
Structural Differences
The primary distinction between this compound, C1a, and C2 lies in the methylation pattern at the 6' position of the purpurosamine ring. These subtle structural variations can influence their interaction with the bacterial ribosome and their susceptibility to enzymatic modification by resistant bacteria.
-
This compound: Possesses a methyl group and is also N-methylated at the 6' position.[1]
-
Gentamicin C1a: Lacks a methyl group at the 6' position and has a free amine.[2][3]
-
Gentamicin C2: Contains a methyl group at the 6' position and a free amine.[2][4]
Comparative Antibacterial Activity
The in vitro antibacterial activity of this compound, C1a, and C2 is typically determined by measuring the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC values of the individual gentamicin components against a panel of Gram-positive and Gram-negative bacteria.
Gram-Negative Bacteria
Studies have shown that against wild-type Gram-negative pathogens, the different Gentamicin C components generally exhibit limited variation in their inhibitory activity. However, against strains harboring aminoglycoside-modifying enzymes (AMEs), their efficacy can differ significantly.
| Bacterium | Strain | This compound (μg/mL) | Gentamicin C1a (μg/mL) | Gentamicin C2 (μg/mL) |
| Escherichia coli | Wild-type | 0.5 | 0.5 | 0.5 |
| Klebsiella pneumoniae | Wild-type | 0.5 | 0.5 | 0.5 |
| Acinetobacter baumannii | Wild-type | 1 | 0.25 | 1 |
| Pseudomonas aeruginosa | Wild-type | 1 | 1 | 1 |
| Enterobacter cloacae | Wild-type | 0.5 | 0.5 | 0.5 |
| Escherichia coli | harboring aac(6')-Ib | 0.5 | 8 | 1 |
Data sourced from a 2023 study published in ACS Infectious Diseases.
Gram-Positive Bacteria
Against Gram-positive bacteria such as Staphylococcus aureus, the Gentamicin C components also demonstrate comparable activity in wild-type strains.
| Bacterium | Strain | This compound (μg/mL) | Gentamicin C1a (μg/mL) | Gentamicin C2 (μg/mL) |
| Staphylococcus aureus | MRSA | 0.25 | 0.25 | 0.25 |
Data sourced from a 2023 study published in ACS Infectious Diseases.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a crucial method for assessing the antibacterial activity of compounds. The data presented in this guide were primarily obtained using the broth microdilution method, a standard and widely accepted technique.
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the antibiotic at which no visible growth of the bacterium is observed.
Workflow for Broth Microdilution MIC Assay
Caption: Workflow of the broth microdilution method for MIC determination.
Mechanism of Action
Gentamicin components, like other aminoglycoside antibiotics, exert their bactericidal effect by targeting the bacterial ribosome. Specifically, they bind to the 30S ribosomal subunit, which leads to the misreading of mRNA and subsequent inhibition of protein synthesis. This disruption of essential protein production ultimately results in bacterial cell death. While the fundamental mechanism is the same for all three components, the subtle structural differences may influence the affinity of their binding to the ribosome and their susceptibility to resistance mechanisms.
General Mechanism of Action of Gentamicin Components
Caption: Simplified diagram of the mechanism of action for Gentamicin components.
Conclusion
The antibacterial activities of this compound, C1a, and C2 are largely comparable against wild-type bacterial strains. However, significant differences in potency can emerge against bacteria that have acquired resistance mechanisms, particularly aminoglycoside-modifying enzymes. This underscores the importance of understanding the specific composition of gentamicin formulations and the resistance profiles of target pathogens in clinical and research settings. Further investigation into the structure-activity relationships of these components can guide the development of more robust and effective aminoglycoside antibiotics.
References
- 1. Aminoglycoside Resistance and Susceptibility Testing Errors in Acinetobacter baumannii-calcoaceticus Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thesciencenotes.com [thesciencenotes.com]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC-UV Method Validation for Gentamicin C1 Analysis Following ICH Guidelines
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) methods for the quantitative analysis of Gentamicin (B1671437) C1, a key component of the aminoglycoside antibiotic, Gentamicin. The validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the reliability and accuracy of the analytical procedures. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for Gentamicin C1.
The Challenge of Gentamicin Analysis
Gentamicin is a complex of structurally related aminoglycosides, with this compound, C1a, and C2 being the major components. A significant challenge in the HPLC-UV analysis of Gentamicin is its lack of a strong UV-absorbing chromophore.[1][2] This necessitates a derivatization step, either pre-column or post-column, to enable sensitive UV detection.[1][2] Common derivatizing agents include o-phthalaldehyde (B127526) (OPA), 1-fluoro-2,4-dinitrobenzene (B121222) (DNFB), and 9-fluorenylmethyl chloroformate (FMOC).[3]
ICH Guidelines for Method Validation
The ICH Q2(R2) guideline outlines the necessary validation characteristics for analytical procedures to demonstrate their suitability for the intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparison of Validated HPLC-UV Methods for this compound
This section compares different HPLC-UV methods that have been validated for the analysis of this compound. The performance of each method against the ICH validation parameters is summarized in the tables below.
Method 1: Pre-column Derivatization with o-Phthalaldehyde (OPA)
This widely used method involves the reaction of Gentamicin with OPA in the presence of a thiol to form a highly fluorescent and UV-active isoindole derivative.
Experimental Protocol:
-
Sample Preparation: To 1 mL of the sample solution, add 1 mL of OPA reagent (e.g., 10 mg/mL OPA in borate (B1201080) buffer, pH 9.5, with 10 µL/mL of 2-mercaptoethanol). The mixture is vortexed and allowed to react for a specific time (e.g., 2 minutes) at room temperature before injection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 330 nm.
-
Validation Data Summary:
| Validation Parameter | Method 1 (OPA Derivatization) |
| Linearity Range (µg/mL) | 0.5 - 50 |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
| Precision (% RSD) | < 2.0 |
| LOD (µg/mL) | 0.1 |
| LOQ (µg/mL) | 0.3 |
| Robustness | Unaffected by minor changes in pH, mobile phase composition, and flow rate. |
Method 2: Pre-column Derivatization with 1-fluoro-2,4-dinitrobenzene (DNFB)
This method utilizes DNFB to derivatize the amino groups of Gentamicin, forming 2,4-dinitrophenyl (DNP) derivatives that can be detected by UV.
Experimental Protocol:
-
Sample Preparation: The sample is typically extracted using solid-phase extraction. Derivatization is then carried out by adding a solution of DNFB in a suitable solvent (e.g., acetonitrile) and incubating at an elevated temperature (e.g., 60°C) for a defined period.
-
Chromatographic Conditions:
-
Column: C18 or C8 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water or a buffer solution.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection Wavelength: 365 nm.
-
Validation Data Summary:
| Validation Parameter | Method 2 (DNFB Derivatization) |
| Linearity Range (mg/L) | 0.07 - 50 |
| Correlation Coefficient (r²) | Not explicitly stated, but linearity is confirmed. |
| Accuracy (% Recovery) | 72% from plasma, 98% from urine. |
| Precision (% RSD) | Method was found to be repeatable. |
| LOD (mg/L) | Not explicitly stated, but LOQ is provided. |
| LOQ (mg/L) | 0.07 for this compound. |
| Robustness | Not explicitly detailed. |
Method 3: Direct UV Detection without Derivatization
While less common due to low sensitivity, some methods attempt direct UV detection at low wavelengths. These methods are often simpler but may lack the sensitivity required for trace analysis. A study by Popović et al. (2022) developed a simple HPLC-UV method for gentamicin determination without derivatization.
Experimental Protocol:
-
Sample Preparation: Simple dilution of the sample in the mobile phase.
-
Chromatographic Conditions:
-
Column: Cyano (CN) column.
-
Mobile Phase: A mixture of 0.15% triethylamine (B128534) in 10mM KH2PO4 aqueous solution (pH 3.0) and methanol (B129727) (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 200 nm.
-
Validation Data Summary:
| Validation Parameter | Method 3 (Direct UV Detection) |
| Linearity Range (mg/mL) | 0.32 - 1.04 |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Recovery) | 98.87 - 101.67 |
| Precision (% RSD) | < 2% (repeatability), < 3% (intermediate precision) |
| LOD (mg/mL) | Not specified. |
| LOQ (mg/mL) | Not specified. |
| Robustness | Not significantly influenced by small variations of column temperature, pH and molarity of KH2PO4. |
Visualizing the HPLC Method Validation Workflow
The following diagram illustrates the logical workflow of validating an HPLC method for this compound analysis according to ICH guidelines.
Caption: Workflow for HPLC method validation based on ICH guidelines.
Signaling Pathway of Gentamicin Analysis via Derivatization
The diagram below illustrates the general signaling pathway for the analysis of this compound using a pre-column derivatization HPLC-UV method.
Caption: General pathway for this compound analysis by HPLC-UV with derivatization.
References
A Comparative Guide to the Cross-Validation of Immunoassay and Chromatographic Methods for Gentamicin C1 Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Gentamicin (B1671437) C1, a major component of the aminoglycoside antibiotic Gentamicin, is critical for therapeutic drug monitoring, pharmacokinetic studies, and quality control in pharmaceutical manufacturing. The choice of analytical methodology is paramount, with immunoassays and chromatographic techniques being the two principal approaches. This guide provides a comprehensive comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
The cross-validation of these distinct analytical methods is essential to ensure the reliability and consistency of results, particularly when methods are used interchangeably or in different laboratories. This process involves a meticulous comparison of key validation parameters to establish the equivalence, or lack thereof, between the two techniques.
A generalized workflow for the cross-validation of analytical methods is depicted below. This process ensures that both methods are individually validated before a head-to-head comparison is performed using a statistically significant number of samples.
Caption: Workflow for the cross-validation of two analytical methods.
Quantitative Data Summary
The following table summarizes the performance characteristics of representative immunoassay and chromatographic methods for the quantification of Gentamicin. It is important to note that immunoassays typically measure total Gentamicin, while chromatographic methods can separate and quantify individual components like Gentamicin C1.
| Parameter | Immunoassay (ELISA) | Chromatographic Method (HPLC-UV) | Chromatographic Method (LC-MS/MS) |
| Analyte | Total Gentamicin | This compound, C1a, C2 | This compound, C1a, C2, C2a, C2b |
| Linearity (Correlation Coefficient) | Not typically reported | > 0.99 | > 0.997[1] |
| Limit of Quantification (LOQ) | 1.0 ng/mL (in plasma)[2] | 0.07 mg/L (70 ng/mL)[3][4] | 1.5 µg/mL (instrumental)[5] |
| Accuracy (Recovery) | 85-112% (in plasma and milk) | 72% (from plasma), 98% (from urine) | 91.6-102.0% |
| Precision (CV%) | Intraday: 9-16%, Interday: 8-15% | Between-day: 2.4% | 1.4-8.4% |
| Specificity | High for Gentamicin, but potential cross-reactivity with related aminoglycosides. | High, allows for separation from other components and impurities. | Very high, based on mass-to-charge ratio, allowing for definitive identification. |
| Sample Preparation | Minimal, often direct dilution. | Required derivatization and solid-phase extraction. | Protein precipitation. |
| Analysis Time | Rapid (results within 1-2 hours). | Longer, includes derivatization and chromatographic run time. | Relatively fast, with modern UPLC systems. |
Experimental Protocols
Immunoassay Method: Competitive Direct ELISA
This protocol is a representative example for the determination of total Gentamicin in biological matrices.
-
Coating: A 96-well microtiter plate is coated with a Gentamicin-protein conjugate (e.g., Gentamicin-BSA) and incubated overnight at 4°C.
-
Washing: The plate is washed with a wash buffer (e.g., PBS with Tween 20) to remove unbound conjugate.
-
Blocking: Remaining protein-binding sites are blocked with a blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.
-
Competition: Standards, controls, and samples are mixed with a monoclonal anti-Gentamicin antibody and added to the wells. The plate is incubated for 1-2 hours, allowing free Gentamicin in the sample and the coated Gentamicin to compete for antibody binding.
-
Washing: The plate is washed to remove unbound antibodies and sample components.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added and incubated for 1 hour.
-
Washing: The plate is washed to remove the unbound secondary antibody.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the color is allowed to develop. The reaction is stopped with a stop solution (e.g., sulfuric acid).
-
Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration of Gentamicin is inversely proportional to the color intensity.
Chromatographic Method: HPLC with Pre-column Derivatization and UV Detection
This protocol describes a common approach for the separation and quantification of Gentamicin components.
-
Sample Preparation:
-
Extraction: Gentamicin is extracted from the biological matrix (e.g., plasma, urine) using solid-phase extraction (SPE).
-
Derivatization: As Gentamicin lacks a UV chromophore, a derivatization step is necessary for UV detection. This is often performed by adding a derivatizing agent like o-phthalaldehyde (B127526) (OPA) or 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) to the extracted sample. The reaction is typically carried out at a controlled temperature for a specific duration.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile, methanol).
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: The derivatized Gentamicin components are detected by a UV detector at a wavelength corresponding to the absorbance maximum of the derivative (e.g., 365 nm for DNP derivatives).
-
-
Quantification: The concentration of this compound is determined by comparing its peak area to a calibration curve constructed from known standards.
Chromatographic Method: LC-MS/MS
This advanced method offers high sensitivity and specificity without the need for derivatization.
-
Sample Preparation: A simple protein precipitation step is often sufficient. An aliquot of the sample (e.g., serum) is mixed with a precipitating agent like acetonitrile, vortexed, and centrifuged. The supernatant is then injected into the LC-MS/MS system.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) and an organic phase like acetonitrile.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is typically used.
-
Detection: Detection is performed using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound are monitored for highly selective quantification.
-
-
Quantification: The concentration is determined using an internal standard and a calibration curve.
Concluding Remarks
The choice between immunoassay and chromatographic methods for this compound quantification depends on the specific requirements of the study.
-
Immunoassays are well-suited for high-throughput screening and therapeutic drug monitoring of total Gentamicin due to their speed and ease of use. However, their specificity can be a limitation as they generally cannot differentiate between the various Gentamicin components and may be susceptible to cross-reactivity.
-
Chromatographic methods , particularly LC-MS/MS, offer superior specificity and the ability to resolve and individually quantify this compound and other congeners. This is crucial for detailed pharmacokinetic and toxicological studies, as the different components may exhibit varying biological activities and toxicities. While historically more complex and time-consuming, modern UPLC-MS/MS systems have significantly improved sample throughput.
A thorough cross-validation is imperative when data from both types of methods are to be compared or used interchangeably. The correlation between a highly specific LC-MS/MS method and an immunoassay can provide confidence in the immunoassay's utility for a specific application, but it is essential to be aware of the potential for discrepancies due to the different specificities of the assays.
References
- 1. Liquid chromatography-tandem mass spectrometry method for quantification of gentamicin and its individual congeners in serum and comparison results with two immunoanalytical methods (fluorescence polarization immunoassay and chemiluminiscent microparticle immunoassay) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of ELISA and immunochromatographic assay for the detection of gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Nephrotoxicity of Gentamicin C1 and Other Gentamicin Components
For Researchers, Scientists, and Drug Development Professionals
Gentamicin (B1671437), a widely used aminoglycoside antibiotic, is a mixture of several related components, primarily C1, C1a, C2, C2a, and C2b. While effective against a broad spectrum of bacterial infections, its clinical use is often limited by its potential for nephrotoxicity. Emerging research indicates that the individual components of the gentamicin complex possess varying degrees of toxicity. This guide provides a comprehensive comparison of the nephrotoxicity of Gentamicin C1 relative to other components, supported by experimental data, to inform future drug development and research.
Quantitative Comparison of Nephrotoxicity Markers
Experimental studies in rat models have demonstrated significant differences in the nephrotoxic potential of gentamicin components. The following table summarizes key quantitative data from these studies.
| Gentamicin Component | Mean Serum Creatinine (mg/dl) after 7 days | Blood Urea Nitrogen (BUN) Levels | Renal Accumulation | Histopathological Findings |
| This compound | 0.5[1] | Generally lower compared to C2 | Lower than C2 | Minimal toxicity observed even after 21 days of treatment[1] |
| Gentamicin C1a | 0.5[1] | Data not consistently reported in direct comparison | Lower than C2 | Toxicity not detected until day 14 of treatment[1] |
| Gentamicin C2 | 0.8[1] | Significantly elevated | Preferential and early accumulation in the renal cortex | Induces significant tubular necrosis |
| Gentamicin C2a | Data not consistently reported in direct comparison | Data not consistently reported in direct comparison | Data not consistently reported in direct comparison | Suggested to be less nephrotoxic than C2 |
| Gentamicin Complex | 0.5 | Elevated, with a 5.6-fold increase observed at 100 mg/kg/day after 8 days | Significant accumulation in the renal cortex | Nephrotoxicity similar to that caused by the C2 component |
| Control (Saline) | Normal baseline levels | Normal baseline levels | No accumulation | No significant renal abnormalities |
Experimental Protocols
The following methodologies are representative of studies designed to assess and compare the nephrotoxicity of different gentamicin components in a rat model.
Animal Model and Dosing Regimen
-
Animal Model: Male Wistar or Sprague-Dawley rats, typically weighing 200-250g, are commonly used. Animals are housed in a controlled environment with free access to food and water.
-
Acclimatization: A period of at least one week is allowed for acclimatization before the commencement of the experiment.
-
Grouping: Animals are randomly assigned to different treatment groups:
-
Control group (receiving normal saline)
-
This compound group
-
Gentamicin C1a group
-
Gentamicin C2 group
-
Gentamicin Complex group
-
-
Dosage and Administration: A typical dosage for inducing nephrotoxicity in rats is 40-100 mg/kg/day, administered intraperitoneally (i.p.) or subcutaneously (s.c.) for a period of 7 to 14 days. For comparative studies, equimolar doses of the individual gentamicin components are administered.
Assessment of Renal Function
-
Blood Sample Collection: Blood samples are collected at baseline and at specified time points throughout the study (e.g., day 4, 7, 14, and 21) via retro-orbital puncture or cardiac puncture at the time of sacrifice.
-
Biochemical Analysis: Serum is separated by centrifugation and analyzed for:
-
Creatinine: Measured using a standard colorimetric assay (e.g., Jaffe reaction).
-
Blood Urea Nitrogen (BUN): Determined using an enzymatic assay.
-
Histopathological Examination
-
Tissue Collection and Preparation: At the end of the treatment period, animals are euthanized, and the kidneys are excised. One kidney is typically fixed in 10% neutral buffered formalin for histopathological analysis, while the other may be used for analyzing renal accumulation of the drug.
-
Staining: The fixed kidney tissue is processed, embedded in paraffin, sectioned (typically 4-5 μm thick), and stained with Hematoxylin and Eosin (H&E) for morphological evaluation.
-
Scoring System: A semi-quantitative scoring system is used to evaluate the degree of renal injury. A common scoring system for gentamicin-induced nephrotoxicity includes the assessment of:
-
Tubular degeneration and necrosis
-
Presence of proteinaceous casts in the tubular lumen
-
Interstitial inflammation
-
Glomerular changes
Each parameter is scored on a scale (e.g., 0-4), where 0 indicates no change, and 4 indicates severe changes. The total histopathological score is the sum of the individual scores.
-
Experimental Workflow
Caption: Experimental workflow for comparing the nephrotoxicity of gentamicin components.
Signaling Pathways in Gentamicin-Induced Nephrotoxicity
Gentamicin-induced nephrotoxicity is a multifactorial process involving several interconnected signaling pathways, primarily initiated by the accumulation of the drug in renal proximal tubular cells. The diagram below illustrates the key molecular events leading to renal cell injury.
Caption: Key signaling pathways in gentamicin-induced renal cell injury.
The process begins with the binding of gentamicin to the megalin-cubilin receptor complex on the apical membrane of proximal tubular cells, leading to its uptake via endocytosis and accumulation within lysosomes. This accumulation triggers a cascade of detrimental events, including the generation of reactive oxygen species (ROS), which induce oxidative stress and mitochondrial dysfunction. Mitochondrial damage leads to the release of pro-apoptotic factors like cytochrome c, activating the caspase cascade and ultimately resulting in apoptosis (programmed cell death). Concurrently, lysosomal and endoplasmic reticulum stress contribute to cellular injury and inflammation, which can culminate in tubular necrosis. The preferential accumulation of the C2 component in the renal cortex likely explains its higher nephrotoxic potential.
References
Gentamicin C1 vs. Commercial Gentamicin Sulfate: An In Vivo Efficacy Comparison in Complicated Urinary Tract Infections
A comprehensive analysis of the clinical efficacy of the principal component of gentamicin (B1671437), Gentamicin C1, against the commercial gentamicin sulfate (B86663) complex in the treatment of complicated urinary tract infections reveals comparable therapeutic outcomes. This guide synthesizes the available experimental data to provide researchers, scientists, and drug development professionals with a detailed comparison of their in vivo performance.
Commercial gentamicin sulfate, a widely utilized aminoglycoside antibiotic, is a complex mixture of several related components, primarily this compound, C1a, C2, C2a, and C2b. While the efficacy of the commercial mixture is well-established, the individual contribution and comparative in vivo efficacy of its major components are of significant interest for optimizing antibiotic therapy and potentially reducing toxicity. This guide focuses on the direct comparison of in vivo efficacy between this compound, a major component of the commercial formulation, and the complete gentamicin sulfate complex.
The primary source of direct comparative in vivo data stems from a clinical study conducted in elderly male patients with complicated urinary tract infections. This research provides valuable insights into the clinical performance of this compound as a standalone therapeutic agent compared to the commercial mixture[1][2].
Quantitative Efficacy Data
The clinical efficacy of both this compound and commercial gentamicin sulfate was assessed by monitoring the bacteriological response in patients with complicated urinary tract infections. The data from the comparative study are summarized below.
| Treatment Group | Number of Patients | Bacteriological Response | Percentage of Patients with Favorable Response |
| This compound | 10 | Eradication of initial pathogen | 100% |
| Commercial Gentamicin Sulfate | 10 | Eradication of initial pathogen | 100% |
Table 1: Bacteriological Response to Treatment with this compound and Commercial Gentamicin Sulfate in Patients with Complicated Urinary Tract Infections.
As indicated in Table 1, both this compound and commercial gentamicin sulfate demonstrated equal efficacy in eradicating the causative pathogens in all treated patients, achieving a 100% favorable bacteriological response in this study[1][2].
Experimental Protocols
A detailed understanding of the methodologies employed in the comparative clinical trial is essential for interpreting the efficacy data.
Study Design
The study was a comparative clinical trial involving elderly male patients with diagnosed complicated urinary tract infections. Patients were randomly assigned to one of two treatment groups: one receiving this compound and the other receiving commercial gentamicin sulfate[1].
Patient Population
The study enrolled elderly male patients with a mean age of 72 years. All patients presented with complicated urinary tract infections, with urine cultures showing bacterial counts greater than 10^5 organisms per milliliter. The predominant infecting organisms were Proteus species, Klebsiella species, and Escherichia coli.
Treatment Regimen
Both this compound and commercial gentamicin sulfate were administered intramuscularly. The dosage for both treatment groups was 1 mg/kg of body weight every 8 hours for a duration of 5 days.
Efficacy Assessment
The primary measure of efficacy was the bacteriological response. Urine cultures were performed before, during, and after the 5-day treatment period. A favorable bacteriological response was defined as the eradication of the initial infecting organism from the urine.
Pharmacokinetic Analysis
In addition to efficacy, the study also investigated the pharmacokinetic profiles of this compound and the components of the commercial gentamicin sulfate. Serum and urine samples were collected at various time points after antibiotic administration to determine drug concentrations.
Experimental Workflow
The following diagram illustrates the workflow of the comparative clinical study.
Signaling Pathway of Gentamicin Action
The antibacterial mechanism of gentamicin, including its C1 component, involves the inhibition of bacterial protein synthesis. The following diagram illustrates the key steps in this signaling pathway.
References
- 1. Gentamicin and this compound in the treatment of complicated urinary tract infections: comparative study of efficacy, tolerance, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gentamicin and this compound in the Treatment of Complicated Urinary Tract Infections: Comparative Study of Efficacy, Tolerance, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Potency Determination of Gentamicin C1: Microbiological Assay vs. High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used methods for determining the potency of Gentamicin (B1671437) C1: the traditional microbiological agar (B569324) diffusion assay and the modern High-Performance Liquid Chromatography (HPLC) method. Gentamicin, an aminoglycoside antibiotic, is a complex mixture of related components, with Gentamicin C1 being a major constituent. Accurate potency determination of individual components is crucial for ensuring the safety and efficacy of pharmaceutical formulations. This document presents a side-by-side analysis of the two methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific needs.
Data Presentation: Quantitative Comparison of Assay Methods
The following table summarizes key validation parameters for the microbiological assay and a representative HPLC method for the determination of this compound potency.
| Validation Parameter | Microbiological Assay (Agar Diffusion) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (r²) | ≥ 0.98[1][2][3] | > 0.99 |
| Accuracy (% Recovery) | 98% - 102%[4] | 98.87% - 99.78%[4] |
| Precision (RSD %) | < 2% (Intra-assay), < 3% (Inter-assay) | < 2% (Repeatability), < 3% (Intermediate precision) |
| Limit of Quantification (LOQ) | Method dependent, generally in µg/mL range | 0.07 mg/L for this compound |
| Specificity | High (for antibiotic activity) | High (for chemical structure) |
| Analysis Time | 18-24 hours (incubation) | < 30 minutes per sample |
Experimental Protocols
Microbiological Agar Diffusion Assay (Cylinder-Plate Method)
This method determines the potency of this compound based on its inhibitory effect on the growth of a susceptible microorganism. The diameter of the zone of inhibition is proportional to the concentration of the antibiotic.
1. Materials and Reagents:
-
Test Organism: Staphylococcus epidermidis (ATCC 12228) or Bacillus pumilus (NCIM 2327).
-
Culture Medium: Antibiotic Assay Medium No. 11.
-
Phosphate (B84403) Buffer: 0.1 M, pH 8.0.
-
Gentamicin Reference Standard: Of known potency.
-
Test Sample: Containing this compound.
-
Petri Dishes, Sterile Cylinders (Penicylinders), Incubator.
2. Preparation of Inoculum:
-
A fresh culture of the test organism is grown on agar slants.
-
The growth is harvested and suspended in sterile saline to achieve a specific turbidity, which is standardized spectrophotometrically (e.g., 25% light transmission at 530 nm).
3. Preparation of Assay Plates:
-
A base layer of sterile molten agar medium is poured into Petri dishes and allowed to solidify.
-
A seed layer of agar medium, inoculated with the standardized test organism suspension, is poured over the base layer.
4. Preparation of Standard and Sample Solutions:
-
Stock solutions of the Gentamicin reference standard and the test sample are prepared in phosphate buffer.
-
A series of working standard solutions of known concentrations are prepared by diluting the stock solution.
-
The test sample solution is diluted to an expected concentration falling within the range of the standard curve.
5. Assay Procedure:
-
Sterile cylinders are placed on the surface of the solidified seeded agar.
-
A fixed volume of each standard and sample solution is added to the cylinders. Typically, a design with multiple replicates is used (e.g., three cylinders for the standard and three for the sample on each plate).
-
The plates are incubated under specified conditions (e.g., 18 hours at 37 ± 1 °C).
6. Data Analysis:
-
The diameters of the zones of inhibition are measured.
-
A standard curve is plotted with the logarithm of the concentration of the standard solutions against the mean zone diameters.
-
The potency of the test sample is calculated by interpolating the mean zone diameter of the sample on the standard curve.
High-Performance Liquid Chromatography (HPLC) Method
This method separates the components of the gentamicin complex based on their physicochemical properties and quantifies this compound using a detector.
1. Materials and Reagents:
-
HPLC System: With a suitable detector (e.g., UV, Electrochemical, or Mass Spectrometer).
-
Column: C18 reverse-phase column (e.g., Thermo Scientific Hypersil Gold, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of solvents, for example, Methanol: Water: Glacial acetic acid: Sodium hexane (B92381) sulfonate (70:25:5:3 v/v/v/w). The European Pharmacopoeia describes a method using a mobile phase containing trifluoroacetic acid (TFA) and pentafluoropropionic acid (PFPA).
-
Derivatization Agent (if required): o-Phthalaldehyde (OPA) for UV or fluorescence detection. 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) for UV detection.
-
Gentamicin Reference Standard: Containing a known amount of this compound.
-
Test Sample: Containing this compound.
-
Solvents and Reagents: HPLC grade.
2. Preparation of Standard and Sample Solutions:
-
A stock solution of the Gentamicin reference standard is prepared in a suitable solvent (e.g., water).
-
A series of working standard solutions are prepared by diluting the stock solution to create a calibration curve.
-
The test sample is accurately weighed and dissolved in the same solvent to a known concentration.
3. Derivatization (Pre-column):
-
If the chosen detection method requires it, both the standard and sample solutions are derivatized. For example, with OPA, the solutions are mixed with the reagent and allowed to react for a specific time before injection.
4. Chromatographic Conditions:
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C).
-
Injection Volume: A fixed volume (e.g., 20 µL) of each standard and sample is injected.
-
Detection: At a specific wavelength (e.g., 365 nm for FDNB derivatives) or using the appropriate detector settings.
5. Data Analysis:
-
The chromatograms are recorded, and the peak corresponding to this compound is identified based on its retention time compared to the standard.
-
A calibration curve is constructed by plotting the peak area (or height) of the this compound standard against its concentration.
-
The concentration of this compound in the test sample is determined from the calibration curve using the peak area of the sample.
Visualization of Experimental Workflows
Caption: Workflow of the Microbiological Agar Diffusion Assay.
Caption: Workflow of the High-Performance Liquid Chromatography (HPLC) Assay.
References
Unraveling the Ototoxicity of Gentamicin: A Comparative Guide to its Components
For researchers, scientists, and drug development professionals, understanding the specific contributions of individual gentamicin (B1671437) components to its known ototoxic side effects is critical for developing safer aminoglycoside antibiotics. This guide provides a detailed comparison of the ototoxicity of gentamicin's major C-series components, supported by experimental data and methodologies, to inform future research and drug design.
Gentamicin, a widely used aminoglycoside antibiotic, is a mixture of several related compounds, primarily the C-series components: C1, C1a, C2, C2a, and C2b. While effective against serious bacterial infections, its clinical use is limited by the risk of irreversible hearing loss.[1] Research has shown that the ototoxic potential of gentamicin is not uniform across its components, with some being more detrimental to the sensory hair cells of the inner ear than others.[2]
Comparative Ototoxicity of Gentamicin C-Components
Recent studies have focused on dissociating the antibacterial efficacy from the ototoxic effects of individual gentamicin C-subtypes.[2] In vitro experiments using cochlear explants have provided quantitative data on the varying degrees of hair cell damage caused by each component. The half-maximal effective concentration (EC50), representing the concentration at which 50% of the maximum ototoxic effect is observed, serves as a key metric for comparison. A lower EC50 value indicates higher ototoxicity.
The data reveals significant differences in the ototoxic profiles of the gentamicin C-subtypes. Notably, gentamicin C2b has been identified as the least ototoxic component, while gentamicin C2 exhibits the highest ototoxicity.[2] The components C1, C1a, and C2a show intermediate levels of toxicity.[2]
| Gentamicin Component | EC50 (μM) for Ototoxicity | Relative Ototoxicity |
| C1 | 728 ± 59 | Moderate |
| C1a | 821 ± 24 | Moderate |
| C2 | 403 ± 23 | High |
| C2a | Not significantly different from hospital gentamicin | Moderate |
| C2b | 1130 ± 22 | Low |
| Table 1: Comparative ototoxicity of individual gentamicin C-subtypes as determined by in vitro cochlear explant assays. Data sourced from O'Sullivan et al. (2020). |
These findings suggest that it may be possible to create a safer gentamicin formulation by altering the ratios of its components, specifically by increasing the proportion of less ototoxic components like C2b and reducing the more toxic ones like C2, without compromising antibacterial activity.
Experimental Protocols for Assessing Ototoxicity
The evaluation of gentamicin-induced ototoxicity typically involves in vitro and in vivo models. A common in vitro method utilizes cochlear explants from neonatal rats, which allows for the direct assessment of hair cell damage.
In Vitro Cochlear Explant Assay
This method provides a controlled environment to study the direct effects of compounds on the sensory epithelium of the inner ear.
Methodology:
-
Tissue Preparation: Cochleae are dissected from neonatal rat pups (postnatal days 3-5). The organ of Corti is carefully separated and placed on a culture plate.
-
Drug Exposure: The cochlear explants are cultured in a nutrient-rich medium and exposed to varying concentrations of the individual gentamicin components for a specified duration (e.g., 48 hours).
-
Hair Cell Staining and Visualization: Following drug exposure, the explants are fixed and stained with fluorescent markers that label hair cells (e.g., phalloidin (B8060827) for actin in stereocilia).
-
Quantification of Hair Cell Loss: The surviving hair cells are counted under a microscope, and the percentage of hair cell loss is calculated relative to control (untreated) explants.
-
Dose-Response Analysis: The data is used to generate dose-response curves and calculate EC50 values for each component.
Signaling Pathways of Gentamicin-Induced Ototoxicity
The ototoxic effects of gentamicin are primarily mediated by the induction of apoptosis (programmed cell death) in the sensory hair cells of the inner ear. This process involves a complex cascade of intracellular signaling events, with the intrinsic apoptotic pathway playing a major role.
Key signaling pathways implicated in aminoglycoside-induced hair cell death include:
-
Reactive Oxygen Species (ROS) Generation: Aminoglycosides can trigger the formation of harmful ROS within the hair cells, leading to cellular stress and damage.
-
JNK Signaling Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway, a stress-activated protein kinase pathway, is activated in response to aminoglycoside exposure. Activation of JNK can lead to the release of pro-apoptotic factors from the mitochondria.
-
Mitochondrial Damage and Cytochrome c Release: The intrinsic apoptotic pathway is initiated by damage to the mitochondria, which results in the release of cytochrome c into the cytoplasm.
-
Caspase Activation: Cytoplasmic cytochrome c, along with other cofactors, activates a cascade of enzymes called caspases, which are the executioners of apoptosis, leading to the degradation of cellular components and ultimately cell death.
References
Synergistic Power Unleashed: Gentamicin C1 and Beta-Lactam Antibiotics in Combating Bacterial Infections
For Immediate Release
In the ongoing battle against antimicrobial resistance, the strategic combination of existing antibiotics offers a promising avenue to enhance efficacy and overcome resistant pathogens. This guide provides a comprehensive comparison of the synergistic effects observed when Gentamicin (B1671437) C1 is combined with beta-lactam antibiotics. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage antibiotic synergy in their work.
While specific quantitative data for the synergistic interaction of the isolated Gentamicin C1 component with beta-lactam antibiotics is not extensively available in the current body of scientific literature, this guide summarizes the well-documented synergy of the gentamicin complex (which includes this compound, C1a, and C2) with various beta-lactams against a range of clinically relevant bacteria. The data presented is derived from in vitro studies employing the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index, a key indicator of synergistic activity.
Unveiling the Synergistic Mechanism
The synergistic relationship between gentamicin and beta-lactam antibiotics is a classic example of sequential blockade and enhanced uptake. Beta-lactam antibiotics, such as penicillins and cephalosporins, act on the bacterial cell wall, inhibiting its synthesis. This disruption of the cell wall's integrity is believed to facilitate the entry of aminoglycosides like gentamicin into the bacterial cell, where they can then bind to the 30S ribosomal subunit and inhibit protein synthesis, leading to bacterial cell death.
A Comparative Guide to the Quantitative Analysis of Gentamicin C1: An Overview of UHPLC-MS/MS and Alternative Assays
For researchers, scientists, and drug development professionals, the accurate quantification of antibiotic components is critical for ensuring product quality, safety, and efficacy. This guide provides an objective comparison of the performance of a quantitative Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) assay for Gentamicin (B1671437) C1 against alternative analytical methods. The information presented is supported by experimental data from various validation studies.
Gentamicin is an aminoglycoside antibiotic composed of several related components, primarily Gentamicin C1, C1a, C2, C2a, and C2b. The differential activity and toxicity of these components necessitate precise and reliable quantitative methods. While various techniques exist, UHPLC-MS/MS has emerged as a highly sensitive and specific platform for the analysis of gentamicin and its related impurities[1][2].
Methodology Comparison
The selection of an analytical method for this compound quantification depends on various factors, including the required sensitivity, specificity, sample matrix, throughput, and available instrumentation. This guide compares UHPLC-MS/MS with other common techniques: High-Performance Liquid Chromatography (HPLC) with derivatization and UV/fluorescence detection, microbiological assays, and immunoassays[3][4][5].
A general workflow for a UHPLC-MS/MS assay for this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.
Quantitative Performance Data
The performance of an analytical method is assessed through various validation parameters. The following table summarizes typical performance characteristics for the UHPLC-MS/MS assay for this compound and compares them with alternative methods.
| Parameter | UHPLC-MS/MS | HPLC with Derivatization | Microbiological Assay | Immunoassay |
| Specificity | High (mass-based) | Moderate to High | Low | Moderate |
| Linearity Range | 0.1 - 40 mg/L | 0.4 - 12.8 µg/mL | Dependent on microbial growth | Narrower dynamic range |
| Accuracy (% Recovery) | 96.8% - 108.6% | 94% - 98% | Variable | Can be less precise |
| Precision (%RSD) | Intra-assay: 9.1% - 12.8%Inter-assay: 8.8% - 13.1% | < 5% | Higher variability | < 15% |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.07 - 0.1 mg/L | Higher than chromatographic methods | Dependent on antibody affinity |
| Analysis Time | ~6-35 minutes per sample | Longer due to derivatization | 10+ hours | ~0.5 hours |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical assays. Below are representative protocols for the UHPLC-MS/MS method.
This protocol is a composite based on several validated methods.
1. Sample Preparation (Protein Precipitation & SPE):
-
To a 50 µL sample (e.g., plasma, whole blood), add an internal standard.
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the sample.
-
Perform solid-phase extraction (SPE) on the supernatant for further cleanup and concentration of the analytes.
2. Chromatographic Conditions:
-
System: ACQUITY UPLC H-Class or similar.
-
Column: Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or Atlantis Premier BEH Z-HILIC.
-
Mobile Phase A: 2 mmol/L ammonium (B1175870) formate (B1220265) with 0.1% formic acid in water.
-
Mobile Phase B: 2 mmol/L ammonium formate with 0.1% formic acid in methanol.
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 50 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
System: ACQUITY QDa Mass Detector or similar tandem quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 0.8 - 4.0 kV.
-
Cone Voltage: 12 V.
-
Source Temperature: 600 °C.
The logical relationship for selecting an appropriate assay for gentamicin analysis can be visualized as a decision tree.
Conclusion
The UHPLC-MS/MS assay stands out for its superior sensitivity and specificity in the quantification of this compound, enabling the individual measurement of different gentamicin components without the need for derivatization. While methods like immunoassays offer faster turnaround times for total gentamicin, they lack the specificity to differentiate between the C components. HPLC with derivatization provides a viable, though more laborious, alternative to mass spectrometry. Microbiological assays, while historically significant, are generally less precise and much slower. For research and drug development applications where accurate and specific quantification of this compound is paramount, the UHPLC-MS/MS method is the recommended approach.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Performance characteristics of bioassay, radioenzymatic assay, homogeneous enzyme immunoassay, and high-performance liquid chromatographic determination of serum gentamicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. primescholars.com [primescholars.com]
Safety Operating Guide
Gentamicin C1: Essential Procedures for Proper Laboratory Disposal
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and preventing environmental contamination. Gentamicin (B1671437) C1, a component of the aminoglycoside antibiotic complex, requires careful management throughout its lifecycle, including its ultimate disposal. Adherence to proper disposal protocols is critical to mitigate risks such as the development of antimicrobial resistance and potential harm to aquatic ecosystems.
This guide provides essential, step-by-step information for the proper disposal of Gentamicin C1 waste in a laboratory setting, in alignment with standard safety practices and regulatory considerations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1][2][3] As a class, aminoglycosides are associated with potential health hazards, including kidney toxicity (nephrotoxicity), inner ear toxicity (ototoxicity), allergic reactions, and potential reproductive harm. Therefore, appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound and its waste products.
Disposal of Concentrated this compound
Concentrated forms of this compound, such as stock solutions or unused bulk powder, are considered hazardous chemical waste. These materials should never be disposed of down the drain or mixed with general laboratory trash.
Step-by-Step Disposal Protocol for Concentrated Waste:
-
Segregation: Keep this compound waste separate from other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Containerization: Collect all concentrated liquid and solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and its approximate concentration.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from ignition sources.
-
Pickup: Arrange for hazardous waste pickup through your institution's EHS department for disposal at a licensed chemical destruction plant or via controlled incineration.
Disposal of Dilute this compound Solutions (e.g., Used Cell Culture Media)
Dilute solutions containing this compound, such as used cell culture media, must also be treated as hazardous chemical waste. Pouring antibiotic-containing media down the drain is prohibited as it can contribute to environmental contamination and the proliferation of antibiotic-resistant bacteria.
Step-by-Step Disposal Protocol for Dilute Waste:
-
Biohazard Decontamination (if applicable): If the media contains biohazardous materials (e.g., cells, viruses), it must first be decontaminated according to your institution's biosafety protocols. Autoclaving is a common method for decontamination. However, it is important to note that gentamicin is heat-stable and may not be fully degraded by autoclaving alone. The primary purpose of autoclaving in this context is to neutralize the biohazard, not the chemical.
-
Chemical Waste Collection: After biohazard decontamination, collect the liquid waste as chemical waste.
-
Containerization and Labeling: Collect the decontaminated, antibiotic-containing media in a labeled hazardous waste container.
-
Disposal: Arrange for pickup by your institution's EHS department.
Summary of this compound Waste Management
| Waste Type | Key Characteristics | Disposal Procedure |
| Concentrated this compound | High concentration of active compound, considered hazardous chemical waste. | Segregate, collect in labeled, leak-proof hazardous waste container, and arrange for EHS pickup. |
| Dilute this compound | Low concentration in aqueous solution (e.g., cell culture media). Still considered chemical waste. | Decontaminate any biohazards (if present), collect as chemical waste, and arrange for EHS pickup. Do not dispose down the drain. |
| Contaminated Labware | Glassware, plasticware, and PPE contaminated with this compound. | Dispose of as hazardous waste in accordance with institutional guidelines. Combustible packaging may be incinerated. |
Chemical and Experimental Degradation Methods
While collection and disposal through a certified EHS vendor is the standard and recommended procedure, research has explored various chemical degradation methods. These methods are not standard disposal procedures and should only be performed by trained personnel with the explicit approval of their institution's EHS office. Some documented experimental degradation methods include:
-
Electrochemical degradation: Studies have shown that electrochemical processes can degrade gentamicin in aqueous solutions.
-
Biodegradation: Certain bacterial consortia have been shown to degrade gentamicin.
-
Acid/Base Hydrolysis: Gentamicin shows increased degradation in both acidic and basic conditions.
-
UV Light Exposure: Exposure to UV light has been demonstrated to cause degradation of gentamicin.
It is crucial to reiterate that these are not approved, routine disposal methods for a laboratory setting and are mentioned for informational purposes only.
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision tree for this compound waste management.
By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance. Always prioritize your institution's specific guidelines for waste disposal.
References
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Gentamicin C1
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Gentamicin C1. Adherence to these procedures is critical for minimizing exposure risk and ensuring a safe research environment. This compound is a component of Gentamicin Sulfate, an aminoglycoside antibiotic that requires careful handling to prevent occupational exposure and potential health risks.
Gentamicin and its components can cause serious allergic reactions, may harm an unborn child, and have the potential to cause damage to kidneys and the inner ear through prolonged or repeated exposure.[1][2][3] Therefore, strict adherence to the following personal protective equipment (PPE) guidelines, operational procedures, and disposal plans is mandatory.
Personal Protective Equipment (PPE) for Handling this compound
The selection of appropriate PPE is the first line of defense against exposure to this compound. A risk assessment should be conducted for each procedure to determine the specific PPE required.
| PPE Component | Specification | Rationale |
| Gloves | Impervious, chemical-resistant, powder-free (e.g., nitrile gloves). Double-gloving is recommended for bulk processing.[1][4] | Prevents skin contact and absorption. Gentamicin may cause skin sensitization. |
| Eye Protection | Chemical safety goggles with side-shields or a face shield. | Protects eyes from splashes and aerosols of this compound powder or solutions. |
| Respiratory Protection | NIOSH/MSHA-approved respirator (e.g., N95 or higher, or a full-face respirator if exposure limits are exceeded). | Prevents inhalation of airborne this compound particles, especially when handling the powder form or when mists or aerosols are generated. |
| Protective Clothing | Disposable gown with long sleeves and tight-fitting cuffs or other impervious protective clothing. | Protects skin and personal clothing from contamination. |
Operational Plan: Handling and Storage
Handling:
-
Work in a well-ventilated area. For procedures that may generate dust or aerosols, use a certified chemical fume hood or a biological safety cabinet.
-
Avoid all personal contact, including inhalation.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling and before leaving the laboratory.
Storage:
-
Store this compound in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
-
Follow the manufacturer's recommendations for specific storage temperatures.
Emergency Procedures
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and seek medical attention if irritation or a rash occurs.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill Response:
-
Minor Spills:
-
Evacuate non-essential personnel from the area.
-
Wear appropriate PPE as outlined above.
-
Use an absorbent material to contain the spill.
-
Clean the area with soap and water.
-
Collect all contaminated materials in a sealed container for proper disposal.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Notify your institution's environmental health and safety office.
-
Only trained personnel should perform the cleanup.
-
Disposal Plan
Proper disposal of this compound waste is crucial to prevent environmental contamination.
-
Contaminated Materials: All disposable items that have come into contact with this compound (e.g., gloves, gowns, weigh boats, pipette tips) should be collected in a designated, clearly labeled hazardous waste container.
-
Unused Product: Dispose of unused this compound as chemical waste in accordance with all applicable federal, state, and local regulations. Some sources suggest that Gentamicin can be inactivated by autoclaving, but this should be verified with your institution's disposal guidelines.
Experimental Workflow: Preparation of a this compound Stock Solution
Caption: Workflow for the safe handling and preparation of a this compound solution.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
